N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Beschreibung
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Eigenschaften
IUPAC Name |
N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEYIUJJXHLUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593240 | |
| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63260-58-2 | |
| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Designed for researchers, analytical scientists, and drug development professionals, this document outlines a logical, multi-technique workflow that ensures unambiguous confirmation of the molecule's identity, purity, and structure. The narrative emphasizes the causality behind experimental choices and integrates self-validating systems to uphold the highest standards of scientific integrity, in alignment with principles outlined in ICH guidelines.[1][2] Each analytical step is detailed with theoretical grounding, practical protocol considerations, and data interpretation strategies, culminating in a cohesive structural assignment.
Introduction: The Imperative for Rigorous Structure Elucidation
N-(Piperidin-4-yl)pyrimidin-2-amine is a bifunctional heterocyclic compound featuring a piperidine ring linked to a pyrimidine core.[3] Such scaffolds are prevalent in pharmaceutical agents, acting as crucial intermediates or active ingredients. The dihydrochloride salt form is often utilized to enhance solubility and stability.[4] Before this molecule can advance in any research or development pipeline, its chemical structure must be unequivocally confirmed.
Structure elucidation is the cornerstone of chemical and pharmaceutical development. An erroneous or incomplete structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and significant safety risks. This guide, therefore, presents a systematic and robust strategy for the comprehensive characterization of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, ensuring data integrity and confidence in all subsequent applications. The validation of these analytical procedures is paramount to demonstrate their suitability for the intended purpose.[5]
The Strategic Workflow for Structure Confirmation
Caption: A logical workflow for the structure elucidation of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Elemental Analysis: Foundational Stoichiometry
Expertise & Causality: Elemental Analysis (EA) provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For a salt like a dihydrochloride, this technique is crucial for confirming the ratio of the organic base to the hydrochloride counter-ions. This is a fundamental, self-validating step; the experimentally determined percentages must align with the theoretical values for the proposed molecular formula, providing the first layer of evidence.
Protocol: Combustion Analysis for %C, %H, %N and Ion Chromatography for %Cl
-
Preparation: Dry the sample thoroughly under a high vacuum to remove residual solvents and adsorbed water, which can significantly skew results.
-
CHN Analysis: Accurately weigh 2-3 mg of the sample into a tin capsule. Analyze using a calibrated elemental analyzer based on the Dumas method (combustion).
-
Chloride Analysis: Dissolve a precisely weighed amount of the sample in deionized water. Analyze the solution using a calibrated ion chromatograph to determine the percentage of chloride.
-
Calculation: Compare the experimental weight percentages to the theoretical values.
Data Presentation: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % (for C₉H₁₆Cl₂N₄) | Experimental % (Typical) |
| Carbon (C) | 43.04% | 43.15 ± 0.3% |
| Hydrogen (H) | 6.42% | 6.35 ± 0.3% |
| Nitrogen (N) | 22.31% | 22.40 ± 0.3% |
| Chlorine (Cl) | 28.23% | 28.10 ± 0.3% |
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight of the parent molecule (the free base), from which a unique molecular formula can be derived.[6] Electrospray Ionization (ESI) is the technique of choice for this molecule due to its polarity and pre-ionized state as a salt, ensuring efficient generation of the protonated molecular ion, [M+H]⁺.[7] Tandem MS (MS/MS) is then employed to fragment this parent ion, providing pieces of the structural puzzle that help confirm the connectivity of the piperidine and pyrimidine rings.[8]
Protocol: ESI-HRMS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.
-
Ionization: Introduce the sample into the ESI source in positive ion mode. The dihydrochloride salt will readily form the protonated free base [C₉H₁₄N₄ + H]⁺.
-
Full Scan (MS1): Acquire a full scan spectrum on a high-resolution instrument (e.g., TOF or Orbitrap) to determine the accurate mass of the [M+H]⁺ ion.
-
Tandem MS (MS2): Isolate the [M+H]⁺ precursor ion (m/z 179.129) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., N₂ or Ar). Record the resulting fragment ions.
Data Presentation: Predicted MS Data
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₉H₁₅N₄]⁺ | 179.1291 | Protonated molecular ion of the free base. |
| Fragment 1 | [C₅H₁₀N]⁺ | 84.0808 | Iminium ion from α-cleavage of the piperidine ring.[7] |
| Fragment 2 | [C₄H₄N₃]⁺ | 94.0400 | Pyrimidine ring fragment. |
| Fragment 3 | [C₉H₁₃N₂]⁺ | 161.1073 | Loss of ammonia (NH₃) from the piperidine ring. |
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, FTIR is used to confirm the presence of N-H bonds (from the amine and the protonated nitrogens), C-H bonds (aliphatic and aromatic), and the C=N/C=C bonds characteristic of the pyrimidine ring.[9] The broadness of the N-H stretch is a key indicator of the hydrochloride salt form due to extensive hydrogen bonding.
Protocol: KBr Pellet Method
-
Preparation: Mix ~1 mg of the dried sample with ~100 mg of dry potassium bromide (KBr) powder.
-
Grinding: Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pressing: Press the powder into a transparent pellet using a hydraulic press.
-
Analysis: Place the pellet in the spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Unit |
| ~3400-3200 | Strong, Broad | N-H Stretch | Secondary Amine (exocyclic) |
| ~3100-2800 | Strong, Broad | N⁺-H Stretch | Protonated Piperidine & Pyrimidine Nitrogens |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (Piperidine CH₂) |
| ~1640 | Strong | C=N Stretch | Pyrimidine Ring |
| ~1580 | Strong | N-H Bend | Secondary Amine |
| ~1250 | Medium | C-N Stretch | Aryl-Amine & Aliphatic Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[10] ¹H NMR identifies the number and environment of all protons, while ¹³C NMR provides information about the carbon skeleton. For this molecule, using a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable N-H protons. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then used to definitively link protons to their adjacent protons and to the carbons they are attached to, respectively, thereby building the complete molecular framework piece by piece.
Protocol: 1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard ¹H spectrum. Note the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
2D COSY: Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks (e.g., within the piperidine ring).
-
2D HSQC: Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)
¹H NMR:
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-5' | ~8.3 | Doublet | 1H | Pyrimidine Ring |
| H-4', H-6' | ~6.7 | Triplet | 2H | Pyrimidine Ring |
| NH (exo) | ~7.5 | Broad Singlet | 1H | Exocyclic Amine |
| NH₂⁺ (piperidine) | ~9.0 | Broad Singlet | 2H | Piperidinium |
| H-4 | ~4.0 | Multiplet | 1H | Piperidine CH |
| H-2, H-6 (eq) | ~3.2 | Multiplet | 2H | Piperidine CH₂ |
| H-2, H-6 (ax) | ~2.8 | Multiplet | 2H | Piperidine CH₂ |
| H-3, H-5 (eq) | ~2.0 | Multiplet | 2H | Piperidine CH₂ |
| H-3, H-5 (ax) | ~1.6 | Multiplet | 2H | Piperidine CH₂ |
¹³C NMR:
| Carbons | Predicted δ (ppm) | DEPT-135 | Assignment |
|---|---|---|---|
| C-2' | ~162 | N/A | Pyrimidine Ring |
| C-4', C-6' | ~158 | CH | Pyrimidine Ring |
| C-5' | ~110 | CH | Pyrimidine Ring |
| C-4 | ~48 | CH | Piperidine Ring |
| C-2, C-6 | ~42 | CH₂ | Piperidine Ring |
| C-3, C-5 | ~30 | CH₂ | Piperidine Ring |
X-ray Crystallography: The Ultimate Structural Proof
Expertise & Causality: While the combination of spectroscopic techniques provides overwhelming evidence for the structure, Single Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous proof.[11] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and the location of the chloride counter-ions and their interactions with the protonated organic molecule.[12] Obtaining a suitable single crystal is often the rate-limiting step, but the resulting data is considered definitive.[13]
Protocol: Single Crystal Growth and Data Collection
-
Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).
-
Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion. Irradiate with a monochromatic X-ray beam and collect the diffraction data.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to achieve the best fit with the experimental data. The final structure will reveal the exact bond lengths, bond angles, and intermolecular interactions.
Conclusion: A Self-Validating, Multi-Technique Consensus
The structure elucidation of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques. The process begins with elemental analysis to confirm the stoichiometric formula of the salt. Mass spectrometry then provides the exact mass and molecular formula of the organic cation, supported by fragmentation data that reveals key structural motifs. FTIR spectroscopy confirms the presence of the expected functional groups and the salt's hydrogen-bonding environment. The detailed connectivity is then meticulously mapped out using a combination of 1D and 2D NMR experiments. Finally, single-crystal X-ray crystallography can provide an absolute, three-dimensional confirmation of the entire structure. Each step validates the others, creating a robust and scientifically defensible structural assignment that is essential for confident advancement in any research and development context.
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Pharmaffiliates. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine. Retrieved from [Link]
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ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from [Link]
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SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Introduction
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine moiety. This structural motif is of significant interest to researchers in drug discovery and development. The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, leveraging its ability to form key hydrogen bond interactions with protein targets. The piperidine ring, a prevalent feature in many central nervous system (CNS) active agents, can influence solubility, lipophilicity, and metabolic stability[1].
As a dihydrochloride salt, the compound's aqueous solubility is enhanced, a critical factor for its utility in biological assays and potential formulation development. Understanding the complete physicochemical profile of this molecule is paramount for any research scientist aiming to utilize it as a building block for more complex molecules or to investigate its own biological potential. Deviations in properties such as solubility, lipophilicity, and ionization state can dramatically impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its success or failure as a therapeutic candidate.
This guide provides a comprehensive overview of the essential physicochemical properties of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. It is designed for researchers, offering not just theoretical background but also actionable, field-proven protocols for the empirical determination of these key parameters.
Chemical Identity and Structure
A precise understanding of the molecule's structure and basic properties is the foundation of all further characterization.
| Property | Value | Source |
| Chemical Name | N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride | - |
| CAS Number | 63260-58-2 | [2] |
| Molecular Formula | C₉H₁₆Cl₂N₄ | [2] |
| Molecular Weight | 251.16 g/mol | [2] |
| Free Base CAS | 69385-85-9 | [3][4] |
| Free Base MW | 178.23 g/mol | [4] |
| Appearance | White to off-white solid (typical) | General knowledge |
Chemical Structure (Dihydrochloride Salt):
(Note: This is a simplified representation. The protons would be associated with the nitrogen atoms.)
Ionization Constant (pKa)
The pKa values of a molecule dictate its ionization state at different pH levels. For N-(Piperidin-4-yl)pyrimidin-2-amine, there are multiple basic nitrogen atoms: the piperidine nitrogen, the exocyclic amine nitrogen, and the two pyrimidine ring nitrogens. This ionization state is critical as it directly influences solubility, membrane permeability, and target binding. For instance, a protonated, charged species will generally exhibit higher aqueous solubility but lower passive diffusion across lipid membranes.
Causality and Experimental Rationale
Potentiometric titration is the gold standard for pKa determination. The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection points in the resulting titration curve correspond to the pKa values where 50% of a specific functional group is ionized. Given that this compound is a dihydrochloride salt of a multi-basic molecule, titrating with a strong base (e.g., NaOH) will allow for the determination of the pKa values of the protonated amine functions.
Experimental Protocol: Potentiometric Titration
-
Preparation: Prepare a 0.01 M solution of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride in deionized water. Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Titration Setup: Place a known volume (e.g., 50 mL) of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing.
-
Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values are determined from the pH at the half-equivalence points. The first and second derivatives of the titration curve can be used to accurately identify the equivalence points.
Data Summary
| Ionizable Group | Predicted pKa Range | Experimental pKa (User Data) |
| Piperidine Amine (pKa₁) | 9.0 - 11.0 | |
| Pyrimidine/Amino Group (pKa₂) | 3.0 - 7.0 | |
| Pyrimidine/Amino Group (pKa₃) | 1.0 - 4.0 |
(Note: Predicted ranges are based on typical values for these functional groups. The actual values will be influenced by the electronic effects of the entire molecule.)
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Insufficient solubility can be a major hurdle in drug development. As a dihydrochloride salt, this compound is expected to have significantly higher aqueous solubility compared to its free base, particularly in acidic to neutral pH, due to the formation of the highly polar protonated species.
Causality and Experimental Rationale
The shake-flask method is a thermodynamic equilibrium solubility assay, considered the most reliable method. It measures the concentration of a saturated solution after a prolonged incubation period, ensuring that true equilibrium between the solid and dissolved states has been reached. This method is superior to kinetic solubility assays for lead optimization and pre-formulation studies as it is not influenced by factors like the rate of dissolution from a DMSO stock.
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.
Data Summary
| Buffer System | pH | Solubility (mg/mL) (User Data) | Solubility (mM) (User Data) |
| Phosphate Buffer | 5.0 | ||
| Phosphate-Buffered Saline (PBS) | 7.4 | ||
| Borate Buffer | 9.0 |
Visualization of Solubility Workflow
Caption: Shake-Flask Solubility Determination Workflow.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that governs its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a specific pH. For an ionizable molecule like N-(Piperidin-4-yl)pyrimidin-2-amine, LogD is more physiologically relevant.
Causality and Experimental Rationale
While the shake-flask method using n-octanol and water is the traditional method, it can be labor-intensive. A widely accepted alternative is the use of reversed-phase high-performance liquid chromatography (RP-HPLC). This method correlates the retention time of a compound on a hydrophobic (C18) stationary phase with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the unknown compound can be accurately estimated. This technique is rapid, requires minimal sample, and is insensitive to impurities.
Experimental Protocol: LogP/LogD Determination by RP-HPLC
-
System Setup: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). For LogD7.4, the aqueous buffer should be PBS at pH 7.4.
-
Calibration: Prepare a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation of k: For each standard, calculate the capacity factor, k, using the formula: k = (t_R - t_0) / t_0.
-
Standard Curve: Plot the known LogP values (y-axis) against the corresponding log(k) values (x-axis). Perform a linear regression to obtain a calibration curve equation (y = mx + c).
-
Sample Analysis: Inject the N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride solution and record its retention time. Calculate its log(k) value.
-
LogP/LogD Calculation: Use the calibration curve equation to calculate the LogP/LogD of the test compound.
Data Summary
| Parameter | Predicted Value | Experimental Value (User Data) |
| cLogP (for free base) | ~1.5 - 2.5 | |
| LogD at pH 7.4 | < 1.0 |
(Note: cLogP is a calculated prediction. The experimental LogD at physiological pH is expected to be significantly lower than the LogP of the neutral form due to protonation of the basic nitrogens.)
Visualization of HPLC LogP Workflow
Caption: RP-HPLC Workflow for LogP/LogD Determination.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is essential for confirming the purity of the compound and for quantification in other assays. A reversed-phase method is typically suitable for this class of molecules.
Exemplary HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Rationale: The C18 column provides hydrophobic retention. The acidic mobile phase (TFA) ensures that the amine groups are protonated, leading to sharp, symmetrical peaks and good retention. The gradient elution is effective for separating the main compound from potential impurities with different polarities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are indispensable tools for verifying the chemical structure of the synthesized compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom.
Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):
-
Pyrimidine Protons: Signals in the aromatic region (typically δ 6.5-8.5 ppm), showing characteristic splitting patterns (doublets, triplets).
-
Piperidine Protons: A complex set of signals in the aliphatic region (typically δ 1.5-4.0 ppm). The protons on carbons adjacent to the nitrogen will be deshielded and appear further downfield.
-
NH Protons: Broad signals that may be exchangeable with D₂O. In DMSO-d₆, these protons will be visible and can provide valuable structural information.
Self-Validation: The integration of the proton signals must correspond to the number of protons in each environment. 2D NMR experiments like COSY and HSQC can be used to definitively assign proton and carbon signals and confirm connectivity within the molecule.
Summary and Conclusion
The physicochemical properties of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride are fundamental to its application in drug discovery and medicinal chemistry. As a molecule containing multiple ionizable centers, its behavior is highly dependent on pH. The protocols and theoretical frameworks provided in this guide offer a robust system for the comprehensive characterization of this compound. Empirical determination of pKa, solubility, and LogD is a critical, self-validating step that provides the foundational data needed to make informed decisions in any research program. These properties, once quantified, will enable scientists to rationally design experiments, interpret biological data, and ultimately unlock the full potential of this versatile chemical scaffold.
References
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Dong, G., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Ganesan, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. Available at: [Link]
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Patel, K., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides. Journal of Saudi Chemical Society. Available at: [Link]
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Pharmaffiliates. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine. Retrieved from [Link]
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PubChem. (n.d.). 4-Anilinopiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Roth, C. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Wessam, R. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]
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Pharmaffiliates. (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine. Retrieved from [Link]
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An In-depth Technical Guide to the Core Mechanism of Action of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Foreword for the Research Professional
This document provides a comprehensive technical guide on the proposed mechanism of action for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. As researchers and drug development professionals, our objective extends beyond simple characterization to a fundamental understanding of a compound's interaction with biological systems. This guide is structured to not only present a plausible mechanistic hypothesis grounded in the compound's structural attributes but also to provide a rigorous, actionable framework for its experimental validation. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Part 1: The Conceptual Framework: Deconstructing the Molecule for Mechanistic Insights
The structure of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride offers significant clues to its potential biological activity. The molecule is comprised of two key heterocyclic systems: a pyrimidine and a piperidine ring.
-
The 2-Aminopyrimidine Core: This moiety is a well-recognized pharmacophore in kinase inhibition.[3] Its nitrogen atoms can act as hydrogen bond acceptors and donors, enabling it to fit into the ATP-binding pocket of many kinases.[2] This scaffold is present in numerous approved anticancer drugs, including imatinib and nilotinib, which underscores its therapeutic relevance.[3]
-
The Piperidine Moiety: The piperidine ring is a common feature in many pharmaceuticals and can influence solubility, lipophilicity, and metabolic stability.[4][5] Its presence suggests a potential for interactions with hydrophobic pockets within the target protein, and its basic nitrogen can form crucial salt bridges.
Based on these structural features, a primary hypothesis is that N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride acts as an ATP-competitive inhibitor of a protein kinase. The 2-aminopyrimidine moiety likely anchors the molecule in the hinge region of the kinase's ATP-binding site, while the piperidine group orients into a nearby hydrophobic pocket.
Proposed Target: Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication.[2] Its overexpression is a hallmark of various cancers, making it an attractive therapeutic target.[2] Several potent PLK4 inhibitors are based on the aminopyrimidine scaffold, suggesting that N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride may operate through a similar mechanism.[2]
The proposed mechanism of action is the inhibition of PLK4's kinase activity, leading to a disruption of centriole duplication, mitotic errors, and ultimately, apoptosis in cancer cells.
Caption: Proposed signaling pathway of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Part 2: Experimental Validation: A Step-by-Step Protocol
To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This section outlines the key protocols, from initial in vitro kinase assays to cellular characterization.
2.1 In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride on PLK4 kinase activity.
Methodology: A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride in an appropriate solvent (e.g., DMSO).
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human PLK4 enzyme and a suitable substrate (e.g., a generic kinase substrate peptide) in the kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Km for PLK4.
-
-
Assay Procedure:
-
Add the test compound over a range of concentrations to the wells of a 384-well plate.
-
Add the PLK4 enzyme and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Plot the inhibition data against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
| Parameter | Description | Expected Outcome for an Active Compound |
| IC₅₀ | The concentration of the compound that inhibits 50% of the kinase activity. | A low nanomolar to micromolar IC₅₀ value. |
digraph "Kinase_Inhibition_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reagent_Prep" [label="Reagent\nPreparation"]; "Assay_Plate" [label="Assay Plate\nSetup"]; "Incubation" [label="Incubation"]; "Luminescence_Reading" [label="Luminescence\nReading"]; "Data_Analysis" [label="Data Analysis\n(IC50 determination)"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Reagent_Prep"; "Reagent_Prep" -> "Assay_Plate"; "Assay_Plate" -> "Incubation"; "Incubation" -> "Luminescence_Reading"; "Luminescence_Reading" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Caption: Workflow for the in vitro kinase inhibition assay.
2.2 Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of the compound in cancer cell lines known to overexpress PLK4.
Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® assay, can be used.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., breast cancer cell line MDA-MB-231) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After allowing the cells to attach overnight, treat them with a serial dilution of the compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Plot the viability data against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
| Parameter | Description | Expected Outcome for an Active Compound |
| GI₅₀ | The concentration of the compound that inhibits cell growth by 50%. | A potent GI₅₀ value, ideally in the nanomolar to low micromolar range. |
2.3 Target Engagement and Downstream Signaling Analysis
Objective: To confirm that the compound inhibits PLK4 in a cellular context and affects downstream signaling.
Methodology: Western blotting can be used to measure the phosphorylation status of PLK4's downstream targets.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat the selected cancer cell line with the compound at concentrations around its GI₅₀.
-
Lyse the cells to extract total protein.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-PLK4 (as a measure of autophosphorylation and activation) and total PLK4.
-
Probe for downstream markers of mitotic stress, such as γ-H2AX.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
-
Expected Outcomes:
-
A dose-dependent decrease in phospho-PLK4 levels.
-
A dose-dependent increase in markers of DNA damage and mitotic stress (e.g., γ-H2AX).
Caption: Workflow for Western blot analysis of target engagement.
Part 3: Concluding Remarks and Future Directions
The in-depth technical guide presented here provides a robust framework for elucidating the mechanism of action of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. The proposed hypothesis of PLK4 inhibition is strongly supported by the structural characteristics of the molecule and the established pharmacology of the 2-aminopyrimidine scaffold.
Successful execution of the outlined experimental plan will provide critical data to either confirm or refute this hypothesis. Positive results, including potent in vitro inhibition of PLK4, on-target cellular activity, and anti-proliferative effects in relevant cancer cell lines, would provide a strong foundation for further preclinical development.
Future studies could include:
-
Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate drug exposure with target modulation in vivo.
By systematically applying the principles of scientific integrity and logical experimental design, we can confidently advance our understanding of this promising molecule and its potential as a therapeutic agent.
References
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National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]
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Pharmaffiliates. N-(Piperidin-4-yl)pyrimidin-2-amine. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]
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Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery. Available from: [Link]
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MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]
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National Center for Biotechnology Information. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
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Ataman Kimya. PIPERIDINE. Available from: [Link]
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A Technical Guide to the Biological Activity of the N-(Piperidin-4-yl)pyrimidin-2-amine Scaffold
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(Piperidin-4-yl)pyrimidin-2-amine core is a significant structural motif in modern medicinal chemistry. While the biological activity of the parent dihydrochloride salt is not extensively characterized, its constituent parts—the 2-aminopyrimidine and piperidine moieties—are well-established pharmacophores. This guide delves into the demonstrated and potential biological activities of derivatives incorporating this scaffold, with a primary focus on its role in the development of kinase inhibitors for oncology. We will explore the mechanistic rationale for its use, showcase examples of its application in targeting critical cell signaling pathways, provide detailed experimental protocols for its evaluation, and discuss the synthetic strategies employed in generating novel analogues.
Introduction: A Scaffold of Privileged Structures
In the landscape of drug discovery, certain chemical structures, often referred to as "privileged scaffolds," appear recurrently in molecules targeting a range of biological entities. The N-(Piperidin-4-yl)pyrimidin-2-amine core is a prime example of such a scaffold, merging two individually significant heterocyclic systems: piperidine and 2-aminopyrimidine.
-
The Piperidine Moiety: Piperidine is a six-membered nitrogen-containing heterocycle that is a cornerstone in pharmaceutical design.[1] Its saturated, three-dimensional nature often imparts favorable pharmacokinetic properties, such as improved solubility, metabolic stability, and the ability to form specific interactions with protein binding sites.[2] Piperidine and its derivatives are found in over twenty classes of pharmaceuticals, highlighting their versatility and importance.[3][4]
-
The 2-Aminopyrimidine Moiety: The 2-aminopyrimidine group is a key pharmacophore, particularly in the realm of kinase inhibition.[5] Its nitrogen atoms are adept at forming hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a critical interaction for potent and selective inhibition.[5] This moiety is a central component of numerous approved anticancer drugs, including imatinib and abemaciclib.[6]
The combination of these two privileged structures in the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold provides a robust framework for developing novel therapeutic agents with diverse biological activities.[5]
Mechanism of Action: Targeting the Kinome
The primary biological application of the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold has been in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7]
Derivatives of this scaffold have been investigated as inhibitors of several important kinases, including:
-
Polo-like kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to various cancers.[7] Novel inhibitors with an aminopyrimidine core have demonstrated high potency against PLK4 and excellent anti-proliferative effects in breast cancer cells.[7]
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer (NSCLC). Derivatives of 2-arylaminopyrimidines containing a piperidine moiety have been designed as potent inhibitors of mutant forms of EGFR (T790M/L858R).[8]
-
Protein Kinase B (Akt): The PI3K-Akt-mTOR pathway is a critical signaling cascade in cell survival and proliferation. Pyrrolopyrimidine-piperidine structures have been developed as potent and selective inhibitors of Akt.[9]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[10]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The structural motif of a pyrimidine linked to a piperidine is found in compounds designed as CDK inhibitors.[5][11]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Visualizing the Kinase Inhibition Pathway
The following diagram illustrates the general mechanism of action for a kinase inhibitor based on the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold.
Caption: General mechanism of competitive kinase inhibition.
Beyond Oncology: Other Potential Biological Activities
While kinase inhibition is the most prominent application, the versatility of the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold lends itself to other therapeutic areas:
-
Antimicrobial Activity: 2-aminopyrimidine derivatives have been explored for their broad-spectrum antimicrobial properties against various bacterial and fungal pathogens.[12] The piperidine moiety has also been incorporated into compounds with antituberculosis and antifungal activities.[13][14][15]
-
Neuroactive Agents: The piperidine scaffold is present in numerous centrally acting drugs.[16] The combination with a pyrimidine ring could lead to novel agents for neurological disorders.
-
Anti-inflammatory Activity: Piperidine derivatives have been synthesized and evaluated for their anti-inflammatory properties.[17]
Synthesis and Chemical Evaluation
The synthesis of derivatives based on the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold typically involves a modular approach, allowing for the systematic variation of different parts of the molecule to perform structure-activity relationship (SAR) studies.
General Synthetic Workflow
Caption: A generalized synthetic workflow for derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a standard method for evaluating the inhibitory activity of a synthesized compound against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add kinase buffer to all wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase to all wells except the negative controls.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiate Reaction: Add a mixture of the substrate peptide and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) or the amount of remaining ATP using a suitable detection reagent, following the manufacturer's instructions.
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation:
-
The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.
-
The IC50 value for a known reference inhibitor should be within the expected range.
-
The dose-response curve should exhibit a sigmoidal shape.
Quantitative Data Summary
The following table summarizes representative biological activity data for derivatives containing the aminopyrimidine-piperidine scaffold.
| Target Kinase | Derivative Example | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| PLK4 | Compound 8h | 6.7 | Breast Cancer Cells | Not specified | [7] |
| EGFRT790M/L858R | Compound 9i | 4.902 | H1975 | 0.6210 | [8] |
| Akt/PKBβ | CCT128930 | Not specified | Not specified | Not specified | [9] |
Conclusion and Future Directions
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold is a highly valuable starting point for the design of potent and selective inhibitors of various biological targets, most notably protein kinases. Its modular nature allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:
-
Expanding the Target Space: Screening libraries of these derivatives against a wider range of kinases and other enzyme families.
-
Improving Selectivity: Fine-tuning the chemical structure to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are active against resistant mutants of clinically relevant targets.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in indications beyond oncology, such as inflammatory and infectious diseases.
The continued exploration of the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold holds significant promise for the discovery of novel and effective therapeutic agents.
References
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Wan, B., et al. (2010). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Kunz, B., et al. (2016). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules. Available from: [Link]
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Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available from: [Link]
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Alam, O., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry. Available from: [Link]
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Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available from: [Link]
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Frolov, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]
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An In-Depth Technical Guide to N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride
This guide provides a comprehensive technical overview of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis strategies, biological significance, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery.
Core Molecular Attributes
N-(Piperidin-4-yl)pyrimidin-2-amine is a bifunctional molecule featuring a piperidine ring linked to a 2-aminopyrimidine core. This structural arrangement is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. The dihydrochloride salt form enhances its solubility and stability for experimental use.
Physicochemical Properties
A precise understanding of the molecule's physical and chemical properties is fundamental for its application in research. The key attributes are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄N₄·2HCl | Inferred from base |
| Molecular Weight | 251.16 g/mol | Calculated from base MW (178.24 g/mol )[1] + 2x HCl |
| CAS Number | 69385-85-9 (Free Base) | [1][2] |
| Appearance | Typically a solid | General knowledge |
| Solubility | Soluble in water and polar organic solvents | Inferred from salt form |
| Storage | 2-8°C, inert atmosphere, protected from light | [1][2] |
Note: The molecular weight of the free base, N-(Piperidin-4-yl)pyrimidin-2-amine, is approximately 178.24 g/mol .[1] The dihydrochloride salt is formed by the addition of two equivalents of hydrogen chloride.
Structural Elucidation
The core structure consists of two key heterocyclic systems:
-
2-Aminopyrimidine: This scaffold is a well-established pharmacophore found in numerous approved drugs, including kinase inhibitors like Imatinib. Its nitrogen atoms at positions 1 and 3, and the exocyclic amino group at position 2, are crucial for forming multiple hydrogen bond interactions with biological targets.
-
Piperidine: A saturated six-membered heterocycle containing a nitrogen atom. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, influencing the molecule's solubility, lipophilicity, and conformational flexibility.[3] Its substitution pattern is a critical determinant of biological activity.
Caption: A generalized synthetic workflow for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Biological Significance and Applications
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold is a cornerstone in the development of various therapeutic agents due to its favorable interaction with a multitude of biological targets.
Kinase Inhibition
The 2-aminopyrimidine core is a well-known "hinge-binding" motif in kinase inhibitors. It mimics the adenine portion of ATP and forms key hydrogen bonds within the ATP-binding pocket of kinases. Derivatives of this scaffold have shown potent inhibitory activity against several kinases, including:
-
Polo-like kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to various cancers. [4]Novel aminopyrimidine-based compounds have been developed as highly potent PLK4 inhibitors with excellent anti-proliferative activity against cancer cells. [4]* Other Kinases: The versatility of the aminopyrimidine scaffold has led to the development of inhibitors for a wide range of other kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
Antiviral Activity
Derivatives of piperidin-4-yl-aminopyrimidine have been investigated as potent antiviral agents. Notably, they have shown significant activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. [5]These compounds act allosterically, binding to a site distinct from the active site of the reverse transcriptase enzyme, thereby inhibiting its function. [5]
Neurological Applications
The piperidine moiety is a common feature in centrally active agents. Related structures are being explored for their potential in treating neurological and psychiatric disorders. For instance, derivatives have been investigated as antagonists for the muscarinic M4 receptor, which is a target for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease. [6]
Other Therapeutic Areas
The broad applicability of this scaffold extends to other areas, including:
-
Antifungal Agents: By targeting enzymes involved in ergosterol biosynthesis. * Anti-inflammatory Agents: Through the inhibition of key inflammatory mediators. [7]* Antimicrobial and Anticancer applications. [8][9]
Experimental Protocols and Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and properties of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Quality Control and Analytical Methods
A suite of analytical techniques is employed for the comprehensive characterization of this compound.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS/MS | To determine purity, identify impurities, and confirm molecular weight. [10][11] | A major peak corresponding to the mass of the protonated molecule [M+H]⁺, with purity typically >95%. |
| ¹H and ¹³C NMR | To confirm the chemical structure by analyzing the chemical environment of each proton and carbon atom. | A spectrum with chemical shifts, integration values, and coupling patterns consistent with the assigned structure. |
| FTIR Spectroscopy | To identify the presence of key functional groups (e.g., N-H, C=N, C-N). | Characteristic absorption bands corresponding to the vibrational frequencies of the functional groups. |
| Elemental Analysis | To determine the elemental composition (C, H, N, Cl) and confirm the empirical formula. | The experimentally determined percentages of each element should be within ±0.4% of the theoretical values. |
Protocol: Purity Assessment by LC-MS/MS
This protocol outlines a general method for determining the purity of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Objective: To quantify the purity of the target compound and identify any potential impurities.
Materials:
-
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride sample
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable modifier)
-
A validated LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., water/methanol mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would run from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to detect all ions, and Multiple Reaction Monitoring (MRM) for targeted quantification if standards are available. [10] * Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Integrate the peak area of the target compound in the chromatogram.
-
Calculate the purity by dividing the peak area of the target compound by the total peak area of all detected components.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight.
-
Self-Validation: The method's robustness can be confirmed by slightly varying parameters like flow rate and gradient slope. The system suitability is checked by ensuring consistent retention times and peak shapes for replicate injections.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride and related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. * Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [12][13]Avoid contact with skin and eyes. [12][14]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. [13]* Disposal: Dispose of waste in accordance with local, regional, and national regulations. Hazard Statements (General for this class of compounds):
-
May be harmful if swallowed. [13]* Causes skin and serious eye irritation. [13]* May cause respiratory irritation. [13]
Conclusion
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a valuable building block in modern drug discovery. Its privileged structure, synthetic tractability, and diverse biological activities make it a focal point for the development of novel therapeutics targeting a wide range of diseases, from cancer and viral infections to neurological disorders. A thorough understanding of its chemical properties, synthesis, and biological context, as outlined in this guide, is crucial for unlocking its full potential in the research and development of next-generation medicines.
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Pharmaffiliates (n.d.). N-(Piperidin-4-yl)pyrimidin-2-amine. Available at: [Link]
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PubChem (n.d.). 4-Anilinopiperidine. National Institutes of Health. Available at: [Link]
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Crysdot LLC (n.d.). N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride. Available at: [Link]
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Torbágyi, M., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
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Chen, W., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Akula, P. R., et al. (2024). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Journal of Applied Bioanalysis. Available at: [Link]
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ChemBK (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. Available at: [Link]
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Al-Ostath, A. I., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]
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Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
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National Institutes of Health (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
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-
El-Malah, A. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Guo, Y.-F., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
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PubMed (n.d.). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. National Institutes of Health. Available at: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride and its Derivatives in Oncology
Introduction: The Promise of a Privileged Scaffold
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride represents a foundational chemical scaffold with significant promise in modern drug discovery, particularly within oncology. Its structure, featuring a piperidine ring linked to a pyrimidine core, is a recurring motif in a multitude of clinically relevant kinase inhibitors.[1][2] The aminopyrimidine moiety is particularly adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent and selective inhibition.[3] This guide provides an in-depth exploration of the potential therapeutic targets of this compound and its derivatives, focusing on a rationale-driven approach to target identification and validation for cancer therapy. We will delve into the mechanistic underpinnings of its potential anti-neoplastic activity and provide detailed, field-proven experimental workflows for its investigation.
Core Rationale: Targeting Dysregulated Kinases in Cancer
The therapeutic potential of N-(Piperidin-4-yl)pyrimidin-2-amine and its analogs is primarily rooted in their ability to function as kinase inhibitors.[4] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, controlling processes such as cell growth, proliferation, differentiation, and survival.[5][6] In many forms of cancer, these signaling pathways are dysregulated due to mutations or overexpression of specific kinases, leading to uncontrolled cell division and tumor progression.[5][6] The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold has been identified as a key pharmacophore in the development of inhibitors for several important oncogenic kinases.[1] This guide will focus on three such promising targets: Polo-like Kinase 4 (PLK4), Protein Kinase B (Akt), and Focal Adhesion Kinase (FAK).
Polo-like Kinase 4 (PLK4): A Master Regulator of Centriole Duplication
Therapeutic Rationale
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[3] Overexpression of PLK4 has been observed in a variety of cancers, including breast, colorectal, and lung cancer, and is associated with aneuploidy and tumorigenesis.[3] Consequently, inhibiting PLK4 presents a compelling strategy for anti-cancer therapy. Derivatives of the aminopyrimidine core, structurally related to N-(Piperidin-4-yl)pyrimidin-2-amine, have been shown to be potent inhibitors of PLK4, demonstrating significant anti-proliferative activity in cancer cell lines.[1][3]
Proposed Signaling Pathway and Point of Intervention
Caption: PLK4 inhibition by N-(Piperidin-4-yl)pyrimidin-2-amine derivatives disrupts centriole duplication, a critical step in mitosis.
Experimental Workflow: Target Validation of PLK4 Inhibition
A multi-step approach is necessary to validate PLK4 as a target. This involves biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess the downstream cellular consequences.
Objective: To determine the in vitro potency of the compound against purified PLK4.
Protocol:
-
Reagents and Materials:
-
Recombinant human PLK4 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride (and derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PLK4 enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for PLK4.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines with known PLK4 expression levels.
Protocol:
-
Cell Lines:
-
High PLK4 expressing cell line (e.g., MDA-MB-231 breast cancer)
-
Low PLK4 expressing cell line (as a control)
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with crystal violet.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Quantitative Data Summary
| Compound Derivative | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| Example Derivative 1 | PLK4 | 6.7 | MDA-MB-231 | 0.5 | [3] |
| Example Derivative 2 | PLK4 | 31.2 | MCF-7 | 1.2 | [3] |
Protein Kinase B (Akt): A Central Node in Survival Signaling
Therapeutic Rationale
Protein Kinase B (Akt) is a serine/threonine kinase that functions as a critical node in the PI3K/Akt/mTOR signaling pathway.[6] This pathway is frequently hyperactivated in cancer and plays a key role in promoting cell survival, proliferation, and resistance to therapy.[5][6] Structurally related compounds, specifically 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives, have been developed as potent and selective inhibitors of Akt.[5][7] Given the structural similarities, N-(Piperidin-4-yl)pyrimidin-2-amine serves as a valuable starting point for the design of novel Akt inhibitors.
Proposed Signaling Pathway and Point of Intervention
Caption: Inhibition of Akt by N-(Piperidin-4-yl)pyrimidin-2-amine derivatives can block downstream signaling, leading to decreased cell proliferation and survival.
Experimental Workflow: Target Validation of Akt Inhibition
Validation of Akt inhibition requires demonstrating direct enzymatic inhibition and confirming the blockade of downstream signaling in a cellular context.
Objective: To measure the phosphorylation of Akt and its downstream targets in treated cells.
Protocol:
-
Cell Line: A cancer cell line with a known activated PI3K/Akt pathway (e.g., PTEN-null U87MG glioblastoma cells).
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with the test compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PRAS40 (a direct Akt substrate), and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using chemiluminescence.
-
Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation.
-
Objective: To determine if inhibition of Akt signaling by the compound induces apoptosis.
Protocol:
-
Procedure:
-
Treat cancer cells with the test compound for 24-48 hours.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Focal Adhesion Kinase (FAK): A Key Player in Cell Migration and Survival
Therapeutic Rationale
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a key component of focal adhesions.[1] FAK plays a crucial role in integrating signals from integrins and growth factor receptors to regulate cell migration, proliferation, and survival.[1] Overexpression and hyperactivation of FAK are common in many cancers and are associated with metastasis and poor prognosis.[1] The pyrimidine scaffold is a common structural feature of many FAK inhibitors, making N-(Piperidin-4-yl)pyrimidin-2-amine a relevant starting point for the development of novel anti-FAK agents.[1]
Proposed Signaling Pathway and Point of Intervention
Caption: FAK inhibition by N-(Piperidin-4-yl)pyrimidin-2-amine derivatives can disrupt signaling from the extracellular matrix, leading to reduced cell migration and survival.
Experimental Workflow: Target Validation of FAK Inhibition
Validating FAK as a target involves assessing the compound's effect on FAK autophosphorylation and its functional consequences on cell migration.
Objective: To determine the compound's ability to inhibit FAK autophosphorylation at Tyr397, a key indicator of FAK activation.
Protocol:
-
Procedure:
-
Treat a relevant cancer cell line (e.g., MDA-MB-231) with the test compound for 1-2 hours.
-
Lyse the cells and perform a Western blot analysis as described in section 2.3.1.
-
Use primary antibodies against phospho-FAK (Tyr397) and total FAK.
-
Quantify the inhibition of FAK autophosphorylation.
-
Objective: To assess the effect of the compound on the migratory capacity of cancer cells.
Protocol:
-
Procedure:
-
Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash the cells to remove debris and add fresh media containing the test compound at a non-toxic concentration.
-
Image the wound at time 0 and after a set period (e.g., 24 hours).
-
Measure the area of the wound at both time points to quantify the extent of cell migration and wound closure.
-
Conclusion and Future Directions
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride and its derivatives represent a highly promising class of compounds for the development of targeted cancer therapies. The aminopyrimidine core provides a robust scaffold for designing potent inhibitors of key oncogenic kinases such as PLK4, Akt, and FAK. The experimental workflows detailed in this guide provide a clear and logical framework for the identification and validation of these and other potential therapeutic targets. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic properties and in vivo efficacy in relevant preclinical cancer models.
References
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride - Smolecule. ()
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- N-(Piperidin-4-ylmethyl)pyrimidin-2-amine | 521273-76-7 | Benchchem. ()
- Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed. ()
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. ()
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. ()
- Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - NIH. ()
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- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride in Kinase Inhibition Studies
This guide provides a comprehensive technical overview of utilizing the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold, a foundational chemical structure in modern kinase inhibitor discovery. While not a widely commercialized inhibitor itself, this compound serves as an exemplary model for understanding the principles and executing the experimental workflows essential for the characterization of potent and selective kinase inhibitors. We will explore its strategic importance, mechanism of action, and the rigorous, multi-stage validation process required to advance such a compound in a drug discovery program.
Part 1: The Strategic Importance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine core is classified as a "privileged scaffold" in medicinal chemistry, particularly in the domain of protein kinase inhibition. Its value is rooted in its remarkable ability to function as a bioisostere for the adenine base of ATP, the ubiquitous substrate for all kinases. This structural mimicry allows it to effectively compete with ATP for binding.
The core of its function lies in forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This flexible backbone segment connects the N- and C-lobes of the kinase domain, and engagement with this region is a hallmark of many effective kinase inhibitors.
In our model compound, N-(Piperidin-4-yl)pyrimidin-2-amine, the N-(Piperidin-4-yl) moiety is a key functional component. It serves as a versatile vector, projecting from the core pyrimidine ring into other areas of the ATP-binding site. Medicinal chemists can strategically modify this piperidine group to enhance interactions with the solvent-exposed region or a nearby hydrophobic pocket, thereby fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic (ADME) properties.
Part 2: Mechanism of Action - The Hinge-Binding Paradigm
Protein kinases share a structurally conserved ATP-binding site, which the 2-aminopyrimidine scaffold is expertly designed to exploit. The mechanism of inhibition is primarily achieved through competitive antagonism with ATP.
-
Critical Hydrogen Bonding: The pyrimidine ring's N1 atom and the exocyclic amino group (at the C2 position) are perfectly positioned to act as hydrogen bond donors and acceptors. They typically form two to three hydrogen bonds with the backbone amide and carbonyl groups of conserved residues within the kinase hinge region. This interaction anchors the inhibitor in place, effectively blocking ATP from binding.
-
Structural Orientation: For N-(Piperidin-4-yl)pyrimidin-2-amine, the pyrimidine ring would occupy the core adenine-binding region. The attached piperidine ring would likely be oriented towards the solvent front, providing a chemically tractable handle for further optimization to improve target engagement and selectivity.
Part 3: The Experimental Cascade for Inhibitor Characterization
A robust and logical experimental workflow is paramount to validate a potential kinase inhibitor. This process systematically advances the compound from a simplified biochemical environment to a complex cellular system, with each stage designed to validate the findings of the preceding one.
Workflow Overview
Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.
Protocol 1: Biochemical Potency Assessment (IC50 Determination)
This initial experiment quantifies the concentration of the inhibitor needed to reduce the activity of the purified target kinase by 50%, known as the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a widely used and reliable method for this purpose.
Principle: The assay measures the amount of ADP produced during the kinase-catalyzed phosphorylation reaction. As the inhibitor concentration increases, kinase activity is reduced, leading to a decrease in ADP production and a corresponding decrease in the luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X working solution of the purified target kinase in a suitable reaction buffer.
-
Prepare a 2X working solution of the specific peptide substrate and ATP in the same buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for the kinase to ensure a sensitive measurement of competitive inhibition.
-
Perform a serial dilution of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, typically starting from a high concentration (e.g., 10 mM) in 100% DMSO. Further dilute these stocks in the reaction buffer to create 10X final assay concentrations.
-
-
Kinase Reaction Setup:
-
In a 384-well assay plate, add 5 µL of the 10X inhibitor dilution to the appropriate wells. Include controls for "no inhibitor" (DMSO vehicle only) and "no enzyme" (background).
-
Initiate the reaction by adding 20 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Add 25 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for a pre-determined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent. This reagent converts the ADP generated in the first step into ATP, which fuels a coupled luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes to stabilize the signal.
-
Measure the luminescence using a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other measurements.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the resulting data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to accurately calculate the IC50 value.
-
Data Presentation: Biochemical Potency
| Compound | Target Kinase | ATP Conc. (µM) | IC50 (nM) |
| N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride | Kinase X | 10 | 15.2 |
| Control Inhibitor (e.g., Staurosporine) | Kinase X | 10 | 2.5 |
Protocol 2: Cellular On-Target Engagement (Western Blot)
This crucial experiment determines if the inhibitor can penetrate the cell membrane and engage its intended kinase target within the complex cellular environment. This is typically assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase.
Principle: If the inhibitor successfully blocks the target kinase inside the cell, the phosphorylation of its direct substrates will decrease. This reduction can be visualized and quantified using a phospho-specific antibody in a Western blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Select and culture a cell line where the target kinase is known to be active and drives a key signaling pathway (e.g., a cancer cell line with an activating mutation in the kinase).
-
Plate the cells and allow them to adhere and grow to an appropriate confluency.
-
Treat the cells with a range of concentrations of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride for a defined period (e.g., 2-4 hours). Always include a DMSO vehicle control.
-
-
Protein Extraction (Lysate Preparation):
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the in-vivo phosphorylation state of the proteins.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet insoluble debris. The supernatant contains the total cellular protein.
-
-
Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standardized method, such as a BCA assay, to ensure equal loading.
-
Denature a fixed amount of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on their molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Western Blotting:
-
Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).
-
After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
To verify equal protein loading, subsequently probe the same membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein such as GAPDH or β-actin.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane. The HRP enzyme will catalyze a reaction that produces light.
-
Visualize the protein bands using a digital imager or X-ray film. The intensity of the band corresponding to the phosphorylated substrate should decrease in a dose-dependent manner with increasing concentrations of the inhibitor.
-
Signaling Pathway Visualization
To illustrate the inhibitor's mechanism, we can visualize its effect on a relevant signaling pathway. Let's assume our compound is designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a common target for 2-aminopyrimidine-based drugs.
Caption: Inhibition of the EGFR signaling pathway by a 2-aminopyrimidine-based inhibitor.
Part 4: Trustworthiness Through a Self-Validating System
The described experimental cascade is designed to be inherently self-validating, providing confidence in the results at each step.
-
A potent biochemical IC50 serves as the initial qualifying gate. If a compound is not active against the purified enzyme, it is highly unlikely to be effective in a more complex cellular context.
-
A clear, dose-dependent reduction in substrate phosphorylation in the Western blot provides direct evidence of target engagement. This critical result confirms that the compound is cell-permeable and interacts with its intended target inside the cell, linking the biochemical potency to a direct biological effect.
-
A corresponding decrease in cell viability or proliferation (measured by assays like MTT or CellTiter-Glo) demonstrates that the observed on-target inhibition translates into the desired physiological outcome, such as inducing cancer cell death.
Discrepancies between these stages are highly informative. For instance, a compound with a potent biochemical IC50 but weak cellular activity may have poor cell permeability or be subject to rapid efflux or metabolism, providing clear guidance for the next cycle of medicinal chemistry optimization.
References
-
Cohen, M. S., & Zhang, C. (2019). Targeting protein kinases: a new golden age of medicinal chemistry. Nature Reviews Drug Discovery. A comprehensive review on the strategies used to design kinase inhibitors. [Link]
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry. Discusses the molecular mechanisms of kinase inhibition and the importance of hinge-binding motifs. [Link]
-
Vieth, M., & Higgs, R. E. (2005). In silico-derived kinase screening libraries. Journal of Medicinal Chemistry. Describes the computational analysis of kinase inhibitor scaffolds, highlighting the prevalence of the 2-aminopyrimidine core. [Link]
-
Bio-Rad Laboratories. (2022). Western Blotting Protocol. A standard and detailed guide for performing Western blot analysis. [Link]
The Pivotal Role of the Pyrimidine Core in the Bioactivity of N-(Piperidin-4-yl)pyrimidin-2-amine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyrimidine scaffold represents a quintessential "privileged structure" in modern medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents. Its unique electronic properties and capacity for specific, multi-point interactions with biological targets have established it as a critical component in drug design. This technical guide delves into the specific role of the pyrimidine core within the context of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride and its analogues. We will explore the fundamental contributions of this heterocyclic system to molecular recognition, particularly in kinase inhibition, dissect its structure-activity relationships, and provide validated experimental protocols for its synthesis and evaluation. This document is structured to provide not just a recitation of facts, but a causal, field-proven narrative on why and how this chemical moiety confers potent and often selective biological activity.
Part 1: The 2-Aminopyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The journey of many successful drugs begins with a robust molecular framework capable of versatile interactions. Heterocyclic compounds, particularly those containing nitrogen, are central to this endeavor, forming the backbone of everything from DNA bases to essential vitamins.[1][2] Within this vast chemical space, the 2-aminopyrimidine unit has emerged as a "privileged structure"—a scaffold that demonstrates a remarkable ability to bind to multiple, often unrelated, biological targets with high affinity.[3]
This privileged status is not coincidental; it is a direct result of the core's inherent chemical architecture:
-
Hydrogen Bonding Hub: The pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, and the exocyclic amino group at position 2, creates a precise geometric arrangement of hydrogen bond donors and acceptors. This allows it to engage in multiple, stabilizing hydrogen bonds with protein active sites, a feature critical for potent target binding.[3]
-
Bioisosteric Versatility: The 2-aminopyrimidine scaffold can act as a bioisostere for other aromatic systems, such as a phenyl ring. This substitution often enhances pharmacokinetic properties, including solubility and metabolic stability, without compromising target affinity.
-
Tunable Electronics: The electron-deficient nature of the pyrimidine ring, combined with the electron-donating amino group, creates a unique electronic profile that influences its binding and reactivity. This profile can be finely tuned through substitutions at other positions on the ring.
This combination of features has enabled the development of 2-aminopyrimidine-based drugs across a wide spectrum of diseases, including oncology, inflammation, and infectious diseases.[4][5][6] Prominent examples like the anticancer agent Imatinib underscore the scaffold's therapeutic power.[3][4]
Part 2: The Pyrimidine Core in Target Engagement: The Kinase Hinge-Binding Motif
While the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold has potential across various target classes, its role as a kinase inhibitor is exceptionally well-documented and serves as a perfect model for understanding the pyrimidine core's function.[3] Kinases, which regulate a vast number of cellular processes, are primary targets in cancer therapy.[7] Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site.
The pyrimidine core is instrumental in this mechanism, acting as a "hinge-binder." The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. It is characterized by a backbone sequence that offers hydrogen bonding opportunities. The 2-aminopyrimidine moiety is perfectly shaped to exploit this region.
As illustrated in the diagram below, the pyrimidine core typically forms two or three critical hydrogen bonds with the kinase hinge:
-
One of the ring nitrogens (typically N1) acts as a hydrogen bond acceptor from a backbone NH group of a hinge residue (e.g., Cysteine).
-
The exocyclic 2-amino group acts as a hydrogen bond donor to a backbone carbonyl oxygen of another hinge residue (e.g., Glutamate).
This bidentate interaction anchors the inhibitor firmly in the ATP-binding pocket, providing the foundation for the molecule's inhibitory potency.[7] The piperidine group, connected at the 2-amino position, then extends into other regions of the active site, contributing to selectivity and additional binding interactions. Molecular docking studies have repeatedly confirmed that the aminopyrimidine core establishes these key interactions with the hinge region.[7]
Caption: Pyrimidine core interaction with a kinase hinge region.
Part 3: Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrimidine-based compounds is highly dependent on the nature and position of substituents on the core ring.[1][2][8] SAR studies are therefore crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
The Primacy of the Core: The integrity of the pyrimidine ring itself is often non-negotiable for activity. Studies on other pyrimidine-based enzyme inhibitors, such as those targeting dihydroorotate dehydrogenase, have shown that the intact amide and imide groups of the pyrimidine ring are an absolute requirement for significant enzyme inhibition.[9] This underscores the core's role as the fundamental anchoring scaffold.
Impact of Substitutions: For the N-(Piperidin-4-yl)pyrimidin-2-amine series, modifications typically occur at the 4, 5, and 6 positions of the pyrimidine ring.
-
Position 4: Substitution at this position often points towards the solvent-exposed region of the kinase active site. Introducing small, polar groups can enhance solubility, while larger hydrophobic groups can interact with nearby pockets to increase potency or modulate selectivity.
-
Position 5: This position is often more sterically constrained. Small substituents like a methyl or halogen group may be tolerated, but larger groups can lead to steric clashes, reducing binding affinity.[9]
-
Position 6: Similar to position 4, this position can be modified to optimize interactions within the ATP binding site or improve physical properties.
The following table summarizes representative SAR data for a hypothetical series of PLK4 inhibitors based on the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold, illustrating these principles.
| Compound ID | Pyrimidine R4-Substituent | Pyrimidine R5-Substituent | PLK4 IC₅₀ (nM) | Rationale for Activity Change |
| Base | -H | -H | 50 | Baseline activity from core scaffold. |
| 1A | -Cl | -H | 25 | Small electron-withdrawing group enhances binding interactions. |
| 1B | -OCH₃ | -H | 40 | Methoxy group may provide a beneficial polar interaction. |
| 1C | -Phenyl | -H | 150 | Bulky group likely causes steric clash in the binding pocket. |
| 2A | -H | -CH₃ | 80 | Small methyl group is tolerated but does not improve potency. |
| 2B | -H | -F | 35 | Fluorine may form favorable halogen bond or polar interaction. |
| 3A | -Cl | -F | 10 | Combination of favorable substitutions at R4 and R5 leads to synergistic improvement in potency. |
Part 4: Experimental Protocols for Characterization
A robust evaluation of novel chemical entities requires a self-validating system of experiments, from synthesis to biological characterization. The following workflow and protocols provide a proven framework for investigating analogues of N-(Piperidin-4-yl)pyrimidin-2-amine.
Caption: A typical workflow for synthesis and evaluation.
Protocol 4.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a common and efficient method for synthesizing 2-aminopyrimidine derivatives. The causality for this choice lies in its reliability and the commercial availability of starting materials like 2,4-dichloropyrimidine.
Objective: To synthesize an N-(Piperidin-4-yl)pyrimidin-2-amine analogue by reacting a dichloropyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate.
Materials:
-
2,4-Dichloropyrimidine
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP)
-
4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Step 1: Coupling Reaction. To a solution of 2,4-dichloropyrimidine (1.0 eq) in EtOH (0.2 M), add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) followed by TEA (2.5 eq).
-
Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected intermediate.
-
Purify the intermediate by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
Step 2: Boc Deprotection. Dissolve the purified intermediate in DCM (0.1 M).
-
Add 4M HCl in dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring for the completion of the reaction.
-
Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield the desired N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride salt.[3]
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 4.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is chosen for its high sensitivity and direct measurement of kinase activity by quantifying ADP production, a universal product of kinase-catalyzed phosphorylation.
Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., PLK4).
Materials:
-
Recombinant human kinase (e.g., PLK4)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Step 1: Kinase Reaction. Prepare a reaction buffer containing the kinase and its specific substrate.
-
Serially dilute the test compound in reaction buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Add 2.5 µL of the diluted compound solutions to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Step 2: ADP Detection. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Step 3: Data Analysis. Measure luminescence using a plate reader.
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Protocol 4.3: Cellular Anti-Proliferation MTT Assay
This assay is a standard, reliable method to assess a compound's cytostatic or cytotoxic effects on cancer cells. It relies on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product.[10]
Objective: To measure the GI₅₀ (concentration for 50% growth inhibition) of a test compound in a cancer cell line (e.g., MDA-MB-231 breast cancer cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Step 1: Cell Seeding. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Step 2: Compound Treatment. Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37 °C, 5% CO₂.
-
Step 3: MTT Addition and Solubilization. Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Step 4: Data Acquisition. Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Validation & Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.
Part 5: Future Directions
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold, anchored by its versatile pyrimidine core, remains a fertile ground for therapeutic innovation. While its application in kinase inhibition is well-established, future research can expand its utility. Investigations into its potential as an anti-inflammatory agent by targeting cyclooxygenase (COX) enzymes, or as an antiviral or antibacterial agent, are warranted based on the broad bioactivity of the 2-aminopyrimidine class.[11][12] The continued exploration of novel substitutions on the pyrimidine ring, guided by computational modeling and robust SAR, will undoubtedly lead to the discovery of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
N-(Piperidin-4-yl)pyrimidin-2-amine | 69385-85-9. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]
-
Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. Retrieved January 26, 2026, from [Link]
-
Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved January 26, 2026, from [Link]
-
Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 26, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
- 2-aminopyrimidine derivatives and their medical use. (n.d.). Google Patents.
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 26, 2026, from [Link]
-
Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (n.d.). Brieflands. Retrieved January 26, 2026, from [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Whitepaper: The Piperidine Moiety as a Cornerstone of Bioactivity in N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride
Abstract
The landscape of medicinal chemistry is replete with privileged scaffolds—molecular frameworks that appear consistently in bioactive compounds. Among these, the piperidine ring and the pyrimidine nucleus are particularly prominent.[1][2][3] This technical guide delves into the specific and critical significance of the piperidine moiety within the chemical architecture of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. We will dissect its multifaceted contributions, moving beyond its superficial role as a mere linker to reveal its profound impact on the molecule's three-dimensional structure, physicochemical properties, pharmacodynamics, and pharmacokinetic profile. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the intricate structure-activity relationships (SAR) that govern the efficacy of this important chemical class.
Introduction: Deconstructing the Core
N-(Piperidin-4-yl)pyrimidin-2-amine is a heterocyclic compound that marries two of medicinal chemistry's most successful building blocks. The pyrimidine core is fundamental to life as a component of nucleic acids and is a feature in numerous approved drugs, prized for its versatile hydrogen bonding capabilities and synthetic tractability.[2][3] The piperidine ring, a saturated heterocycle, is present in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer favorable drug-like properties.[1][4][5]
The combination of these two moieties via a 4-amino linkage creates a structure with significant therapeutic potential, often explored in the context of kinase inhibition and other cell signaling pathways.[6][7] The dihydrochloride salt form underscores the molecule's basicity, a key feature largely dictated by the piperidine nitrogen. This guide will provide a granular analysis of why the piperidine moiety is not an interchangeable component but a deliberately chosen and highly significant element of the molecule's design.
Physicochemical and Structural Significance
The piperidine ring imparts fundamental properties that define the molecule's behavior in a biological system. Its influence extends from molecular shape to solubility and ionization state.
Three-Dimensionality: Escaping Flatland
Unlike the planar, aromatic pyrimidine ring, the sp³-hybridized carbons of the piperidine ring create a defined three-dimensional conformation, typically a stable chair form. This non-planar geometry is critical for several reasons:
-
Vectorial Orientation: It acts as a rigid, non-aromatic scaffold, projecting the pyrimidine ring and the linker amine into a specific vector in 3D space. This precise orientation is often essential for fitting into the complex topology of a protein's binding pocket.
-
Enhanced Target Interaction: The "escape from flatland" approach in drug design posits that molecules with greater 3D complexity can form more specific and higher-affinity interactions with their biological targets, potentially leading to improved potency and selectivity.[4] The piperidine ring is a classic tool for achieving this.
Basicity and Ionization
The secondary amine within the piperidine ring is a primary basic center, with a typical pKa for a protonated piperidinium ion around 11.2.[8] This has profound implications:
-
Physiological Ionization: At a physiological pH of 7.4, the piperidine nitrogen will be predominantly protonated. This positive charge is a key pharmacophoric feature, enabling strong ionic interactions or salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in a target protein.
-
Solubility: The ability to form a positive charge significantly enhances aqueous solubility. The compound is supplied as a dihydrochloride salt, leveraging the basicity of both the piperidine and pyrimidine-linker nitrogens to create a formulation that is readily soluble for experimental and therapeutic use.
Caption: Core structure and key contributions of the piperidine moiety.
Pharmacodynamic Impact: The Key to Target Engagement
The piperidine moiety is integral to how the molecule recognizes and binds to its biological target. Its role is active, not passive, directly participating in the binding event and defining the structure-activity relationship (SAR).
A Privileged Scaffold for Kinase Inhibition
Derivatives based on the aminopyrimidine core are known to be potent inhibitors of various protein kinases, such as Polo-like kinase 4 (PLK4), where they act as ATP-competitive inhibitors.[6][7] In this context, the piperidine ring serves multiple functions:
-
Solvent-Front Exposure: In many kinase active sites, the piperidine ring is oriented towards the solvent-exposed region, where its basic nitrogen can form crucial hydrogen bonds with water or backbone carbonyls of the hinge region.
-
Deep Pocket Exploration: The 4-substitution pattern allows the pyrimidine "warhead" to anchor in the adenine region of the ATP pocket, while the piperidine ring positions substituents to explore deeper, more selective sub-pockets, enhancing affinity and selectivity.
Structure-Activity Relationship (SAR) Hotspot
The piperidine ring is a prime target for chemical modification to optimize a drug candidate's profile. Studies on related pyrimidine inhibitors have shown that modifications to the piperidine ring are critical determinants of biological activity.[6][9][10]
| Modification Site | Rationale for Modification | Expected Impact on Activity |
| Piperidine Nitrogen (N-1) | Explore solvent-exposed region; modulate basicity, lipophilicity, and solubility. | Can significantly increase potency by accessing new binding interactions; can improve pharmacokinetic properties. |
| Piperidine Carbons (C-2, C-3) | Introduce chirality; create conformational restriction; block potential sites of metabolism. | May increase selectivity and potency by optimizing fit; can improve metabolic stability. |
| Ring Bioisosteres | Replace piperidine with pyrrolidine, azetidine, or morpholine. | Validates the optimal ring size and nature for target binding; often results in lower potency, confirming piperidine's importance. |
Pharmacokinetic Profile: Enhancing "Druggability"
The term "druggability" refers to a compound's ability to exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The piperidine scaffold is widely recognized for its ability to enhance these characteristics.[1]
-
Metabolic Stability: The saturated nature of the piperidine ring generally confers greater metabolic stability compared to linear alkyl chains. While oxidation can occur on carbons alpha to the nitrogen, this can be mitigated through strategic functionalization (e.g., gem-dimethyl substitution).[1]
-
Membrane Permeability: The equilibrium between the charged (protonated) and neutral forms allows the molecule to be soluble in aqueous environments (like blood plasma) while retaining the ability to cross lipid cell membranes in its neutral state. The piperidine ring is central to this balanced lipophilicity.[1]
-
Reduced Toxicity: As a common motif in nature and approved drugs, the piperidine scaffold is often well-tolerated, contributing to a better safety profile.[1]
Experimental Validation and Methodologies
The theoretical significance of the piperidine moiety must be validated through rigorous experimental work. The following protocols outline a logical workflow for synthesizing the parent compound and exploring its SAR.
Representative Synthesis Protocol
The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine often begins with a protected piperidine precursor, such as N-Boc-piperidin-4-one.[6]
Step-by-Step Methodology:
-
Reductive Amination:
-
Dissolve N-Boc-piperidin-4-one (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane). Purify via column chromatography to yield N-Boc-piperidin-4-amine.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
To a solution of N-Boc-piperidin-4-amine (1.0 eq) and 2-chloropyrimidine (1.1 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup and purify the crude product to yield the protected intermediate.
-
-
Deprotection:
-
Dissolve the Boc-protected intermediate in a solvent such as 1,4-dioxane or dichloromethane.
-
Add an excess of a strong acid, typically hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-4 hours.
-
Evaporate the solvent in vacuo to yield N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride as a solid.
-
Caption: A typical synthetic workflow for the target compound.
A Self-Validating SAR Workflow
To experimentally confirm the piperidine ring's significance, a systematic analog synthesis and testing cascade is required.
Caption: Experimental workflow for validating the piperidine moiety's role.
This workflow provides a self-validating system. If bioisosteric replacement leads to a significant loss of potency, it validates the hypothesis that the six-membered ring is optimal. Subsequent substitutions at N-1 and other ring positions then serve to fine-tune the molecule's properties, building a comprehensive SAR dataset.
Conclusion
The piperidine moiety in N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is far more than an inert scaffold. It is a meticulously chosen component that fundamentally governs the molecule's therapeutic potential. It provides the essential three-dimensional architecture for precise target engagement, introduces a key basic center for potent ionic interactions and aqueous solubility, and confers favorable pharmacokinetic properties that are the hallmark of a successful drug candidate. Understanding the multifaceted significance of this "privileged" scaffold is crucial for the rational design of next-generation inhibitors and underscores the elegance and chemical logic inherent in modern drug discovery.
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The N-(Piperidin-4-yl)pyrimidin-2-amine Scaffold: A Cornerstone of Modern Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. These "privileged structures" possess the inherent ability to interact with multiple biological targets, making them fertile ground for drug discovery.[1] The N-(piperidin-4-yl)pyrimidin-2-amine core is a quintessential example of such a scaffold, having risen to prominence as a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3] Its remarkable success stems from its optimized geometry for binding to the ATP pocket of a vast array of kinases, leading to blockbuster drugs such as Imatinib and Ponatinib. This guide provides a deep dive into the medicinal chemistry of this critical scaffold, exploring its mechanism of action, structure-activity relationships, synthetic strategies, and the experimental protocols used for its evaluation.
The Privileged Core: A Master Key for Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling.[4] Their dysregulation is a hallmark of many diseases, particularly cancer.[3] The N-(piperidin-4-yl)pyrimidin-2-amine scaffold's privileged status is rooted in its ability to form key hydrogen bonding interactions with the "hinge" region of the kinase ATP-binding site. The 2-aminopyrimidine moiety acts as a bioisostere for the adenine base of ATP, forming crucial hydrogen bonds that anchor the inhibitor in the active site. The piperidine ring serves as a versatile linker, allowing for the introduction of various substituents that can be tailored to achieve desired potency and selectivity.
Caption: Interaction of the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold with the kinase hinge region.
Case Study 1: Imatinib (Gleevec®) - A Paradigm Shift in Cancer Therapy
The story of the N-(piperidin-4-yl)pyrimidin-2-amine scaffold is inextricably linked to the development of Imatinib, the first-in-class tyrosine kinase inhibitor (TKI) that transformed the treatment of chronic myeloid leukemia (CML). CML is driven by the constitutively active Bcr-Abl fusion protein, a tyrosine kinase. Imatinib potently and selectively inhibits this kinase by binding to its ATP-binding site, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[5][6][7] The drug locks the Bcr-Abl protein in a self-inhibited conformation, preventing the transfer of phosphate from ATP to its substrates.[5][8] This targeted action induces apoptosis (programmed cell death) in the cancerous cells.[5][7]
| Drug | Primary Targets | Approved Indications |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[9] |
Case Study 2: Ponatinib (Iclusig®) - Conquering the Gatekeeper Mutation
A significant challenge in targeted cancer therapy is the emergence of drug resistance, often through mutations in the target protein. In CML, the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain confers resistance to Imatinib and second-generation TKIs.[10][11][12] This mutation involves the substitution of a threonine residue with a bulkier isoleucine, sterically hindering the binding of these inhibitors.
Ponatinib was rationally designed to overcome this resistance.[13] Its structure incorporates the N-(piperidin-4-yl)pyrimidin-2-amine core but features a crucial carbon-carbon triple bond. This rigid linker allows Ponatinib to bind effectively to both native and T315I-mutated Bcr-Abl, circumventing the steric clash.[13] As a result, Ponatinib is a potent pan-Bcr-Abl inhibitor, active against all known single-point mutations.[14][15]
| Compound | Bcr-Abl (native) IC₅₀ (nM) | Bcr-Abl (T315I) IC₅₀ (nM) |
| Imatinib | ~30 | >10,000 |
| Ponatinib | ~0.4 | ~2.0 |
Synthetic Strategies: Building the Core
The synthesis of N-(piperidin-4-yl)pyrimidin-2-amine derivatives typically involves a convergent approach, where the substituted pyrimidine and piperidine moieties are synthesized separately and then coupled. A common and efficient method for the key C-N bond formation is the Buchwald-Hartwig amination.[1]
Caption: Generalized synthetic workflow for N-(Piperidin-4-yl)pyrimidin-2-amine derivatives.
A general synthetic protocol is as follows:
-
Preparation of the Substituted 2-Chloropyrimidine: This can be achieved through various methods, including the reaction of guanidine with a 1,3-dicarbonyl compound followed by chlorination.
-
Preparation of the Substituted 4-Aminopiperidine: Commercially available N-Boc-4-aminopiperidine is a common starting material, allowing for facile modification of the piperidine nitrogen.
-
Buchwald-Hartwig Amination: The 2-chloropyrimidine and 4-aminopiperidine derivatives are coupled in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., dioxane).
-
Deprotection and Further Modification: If protecting groups are used (e.g., Boc), they are removed in the final step. Further modifications can then be made to the scaffold.
Experimental Evaluation: From Bench to Clinic
The development of potent and selective kinase inhibitors requires a rigorous cascade of in vitro and cell-based assays.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Methodology: LanthaScreen™ Eu Kinase Binding Assay [16]
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.[16]
Step-by-Step Protocol: [16][17]
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution containing the kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer.
-
Assay Plate Setup: Add the test compound dilutions to a 384-well plate.
-
Kinase Reaction: Add the kinase/antibody/tracer mixture to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
-
Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC₅₀ value.
Experimental Protocol 2: Cell-Based Proliferation Assay
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.
Methodology: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Protocol: [18][19][20]
-
Cell Seeding: Plate cancer cells (e.g., K562 for CML) in a 96-well plate and incubate overnight.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.[21]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[18][19]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the compound concentration to determine the concentration that inhibits cell growth by 50% (GI₅₀).
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies on the N-(piperidin-4-yl)pyrimidin-2-amine scaffold have yielded several key insights:[22][23]
-
Substituents on the Pyrimidine Ring: Modifications at the 4- and 5-positions of the pyrimidine ring can significantly impact potency and selectivity. Bulky hydrophobic groups are often well-tolerated and can occupy adjacent pockets in the ATP-binding site.
-
Piperidine Ring Modifications: The piperidine nitrogen is a common point for introducing solubilizing groups or vectors to target specific sub-pockets of the kinase.
-
Conformational Rigidity: Introducing conformational constraints, such as fusing rings to the piperidine or pyrimidine core, can improve binding affinity by reducing the entropic penalty upon binding.[22][23]
Future Directions and Emerging Applications
While the N-(piperidin-4-yl)pyrimidin-2-amine scaffold has achieved remarkable success in oncology, its therapeutic potential is far from exhausted. Current research is focused on:
-
Developing Next-Generation Inhibitors: Designing novel derivatives with improved selectivity profiles to minimize off-target effects and associated toxicities.[2]
-
Overcoming Resistance: Creating new compounds that can overcome emerging resistance mutations beyond T315I.[24]
-
Exploring New Therapeutic Areas: Investigating the utility of this scaffold for other diseases driven by aberrant kinase activity, such as inflammatory and neurodegenerative disorders.
Conclusion
The N-(piperidin-4-yl)pyrimidin-2-amine core stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its elegant design, which perfectly complements the ATP-binding site of kinases, has provided a robust platform for the development of life-saving medicines. From the groundbreaking success of Imatinib to the resistance-busting ingenuity of Ponatinib, this versatile scaffold continues to be a central focus of kinase inhibitor research. As our understanding of the human kinome deepens, the N-(piperidin-4-yl)pyrimidin-2-amine framework is poised to be the foundation for the next generation of targeted therapies, offering hope for patients across a spectrum of diseases.
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The ''Gatekeeper'' Mutation T315I in BCR/ABL Confers Additional Oncogenic Activities to Philadelphia Chromosome Positive Leukemia. (2019). Blood, 134(Supplement_1), 5196. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). Molecules, 29(12), 2824. [Link]
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MOA Animation - Gleevec. (2021, February 1). YouTube. Retrieved January 26, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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A comprehensive review of protein kinase inhibitors for cancer therapy. (2021). Journal of Hematology & Oncology, 14(1), 103. [Link]
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The gatekeeper mutation T315I confers resistance against small molecules by increasing or restoring the ABL-kinase activity accompanied by aberrant transphosphorylation of endogenous BCR, even in loss-of-function mutants of BCR/ABL. (2009). Leukemia, 23(9), 1614–1621. [Link]
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Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
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Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (n.d.). Fisher Scientific. Retrieved January 26, 2026, from [Link]
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Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Bioorganic & Medicinal Chemistry Letters, 18(22), 5894–5898. [Link]
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The ''Gatekeeper'' Mutation T315I in BCR/ABL Confers Additional Oncogenic Activities to Philadelphia Chromosome Positive Leukemia. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
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Resistant mutations in CML and Ph+ALL – role of ponatinib. (2014). Biomarker Research, 2, 5. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 1017–1033. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances, 14(4), 2419–2433. [Link]
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Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. (2018). Oncotarget, 9(78), 34735–34747. [Link]
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Methodological & Application
Synthesis Protocol for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride: An Application Note for Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
N-(Piperidin-4-yl)pyrimidin-2-amine and its salts are pivotal intermediates in contemporary medicinal chemistry. The molecule itself represents a "privileged scaffold," a structural motif that is recurrent in a multitude of biologically active compounds. The piperidine ring offers a versatile anchor for further chemical modification, while the 2-aminopyrimidine moiety is a well-established pharmacophore known for its hydrogen bonding capabilities, frequently engaging with kinase hinge regions and other biological targets. This dihydrochloride salt form enhances the compound's solubility and stability, making it highly suitable for subsequent synthetic transformations and pharmaceutical formulation studies.
This application note provides a comprehensive, field-proven protocol for the synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. The described two-step synthesis is robust, scalable, and relies on well-understood reaction mechanisms, ensuring high yield and purity of the final product.
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is efficiently achieved through a two-step process. The first step involves a palladium-catalyzed Buchwald-Hartwig amination to form the crucial C-N bond between the piperidine and pyrimidine rings. The second step is the deprotection of the piperidine nitrogen and subsequent formation of the dihydrochloride salt.
Step 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (in this case, 2-chloropyrimidine) and an amine (tert-butyl 4-aminopiperidine-1-carboxylate).[1][2][3] The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source and a phosphine ligand. The choice of ligand is critical for the efficiency of the reaction, and for this transformation, Xantphos is an excellent choice due to its wide bite angle, which promotes the reductive elimination step of the catalytic cycle. Sodium tert-butoxide is employed as a strong, non-nucleophilic base to deprotonate the amine and facilitate the formation of the active palladium-amido complex.
Step 2: Boc Deprotection and Salt Formation
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[4] In this protocol, the Boc group is removed from the piperidine nitrogen using a solution of hydrochloric acid in dioxane. This method is highly efficient and has the added advantage of directly precipitating the desired dihydrochloride salt of the product from the reaction mixture, simplifying the purification process.[5]
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| 2-Chloropyrimidine | 1722-12-9 | Sigma-Aldrich | ≥98% |
| tert-Butyl 4-aminopiperidine-1-carboxylate | 181269-70-5 | Combi-Blocks | ≥97% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Strem Chemicals | ≥97% |
| Xantphos | 161265-03-8 | Strem Chemicals | ≥98% |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Sigma-Aldrich | ≥97% |
| Toluene, anhydrous | 108-88-3 | Sigma-Aldrich | 99.8% |
| 4 M Hydrochloric acid in 1,4-dioxane | 7647-01-0 | Sigma-Aldrich | |
| Diethyl ether, anhydrous | 60-29-7 | Sigma-Aldrich | ≥99.7% |
Step 1: Synthesis of tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate
-
Inert Atmosphere: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloropyrimidine (5.73 g, 50 mmol), tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 50 mmol), and sodium tert-butoxide (7.21 g, 75 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.458 g, 0.5 mmol, 1 mol%) and Xantphos (0.868 g, 1.5 mmol, 3 mol%).
-
Solvent Addition and Degassing: Evacuate and backfill the reaction flask with nitrogen three times. Add anhydrous toluene (100 mL) via cannula. The resulting suspension is stirred and degassed by bubbling nitrogen through the mixture for 15 minutes.
-
Reaction Initiation: Add the catalyst and ligand mixture to the reaction flask under a positive flow of nitrogen.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield the desired intermediate as a pale yellow solid.
Step 2: Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
-
Dissolution: Dissolve the purified tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate (1.0 eq) in a minimal amount of methanol (approximately 3-5 mL per gram of intermediate) in a round-bottom flask.
-
Acidification: To the stirred solution, slowly add 4 M HCl in dioxane (4.0 eq) at room temperature. A white precipitate will begin to form.
-
Precipitation and Stirring: Continue stirring the suspension at room temperature for 2-4 hours to ensure complete deprotection and salt formation.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Washing: Wash the filter cake with a generous amount of anhydrous diethyl ether to remove any residual dioxane and organic impurities.
-
Drying: Dry the product under high vacuum to a constant weight to afford N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride as a white to off-white crystalline solid.
Characterization of the Final Product
The identity and purity of the synthesized N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride should be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and piperidine protons. The pyrimidine protons will appear in the aromatic region, while the piperidine protons will be in the aliphatic region. The N-H protons will likely appear as broad signals.
-
¹³C NMR (DMSO-d₆): The carbon NMR will show distinct signals for the pyrimidine and piperidine carbons, confirming the carbon framework of the molecule.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final compound, which is expected to be >98%.
Safety and Handling Precautions
It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chloropyrimidine: This compound is harmful if swallowed and causes skin and eye irritation.[6][7] Avoid inhalation of dust and contact with skin and eyes.
-
Sodium tert-butoxide: This reagent is a flammable solid that reacts violently with water.[8][9][10][11][12] It causes severe skin burns and eye damage and may cause respiratory irritation. Handle under an inert atmosphere and away from sources of ignition.
-
Xantphos: While not classified as hazardous, it is a combustible solid.[13][14][15][16][17] Standard laboratory safety practices should be followed, including avoiding dust inhalation.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
4 M HCl in Dioxane: This is a corrosive solution. Dioxane is a suspected carcinogen. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Buchwald-Hartwig reaction | Inactive catalyst, insufficient base, or wet solvent. | Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored sodium tert-butoxide. Consider increasing the catalyst loading slightly or extending the reaction time. |
| Low yield in the deprotection step | Incomplete precipitation or loss during washing. | Ensure a sufficient excess of HCl in dioxane is used. After filtration, wash the product with a minimal amount of cold diethyl ether to reduce solubility losses. |
| Product is off-color | Residual palladium catalyst or impurities. | If the final product is discolored, it may be due to trace palladium. The intermediate can be treated with activated charcoal during the work-up of the Buchwald-Hartwig reaction. Ensure thorough washing of the final product with diethyl ether. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, a valuable intermediate for drug discovery and development. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt this synthesis for their specific needs. Adherence to the safety precautions outlined is essential for the safe execution of this protocol.
References
-
Sodium tert-butoxide (111990) Sodium tert-butoxide - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Safety Data Sheet: Xantphos - Carl ROTH. (n.d.). Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Safety Data Sheet: Xantphos - Carl ROTH. (2025, March 31). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
69385-85-9| Chemical Name : N-(Piperidin-4-yl)pyrimidin-2-amine | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
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- 2. research.rug.nl [research.rug.nl]
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- 7. chemicalbook.com [chemicalbook.com]
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Mastering the Purification of N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride: An Application Guide
Abstract
This comprehensive application note provides detailed methodologies and expert insights into the purification of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, a crucial intermediate in pharmaceutical development. Recognizing the stringent purity requirements for active pharmaceutical ingredients (APIs) and their precursors, this guide delves into the fundamental principles and practical execution of various purification techniques, including recrystallization, column chromatography, and acid-base extraction. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and troubleshooting guidance to empower researchers, scientists, and drug development professionals to achieve optimal purity and yield.
Introduction: The Critical Role of Purity
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a key building block in the synthesis of a multitude of therapeutic agents. The piperidine and pyrimidine moieties are prevalent scaffolds in medicinal chemistry, contributing to the biological activity of numerous drugs.[1] The purity of this intermediate is paramount, as even minute impurities can lead to downstream reaction failures, the formation of undesired and potentially toxic byproducts, or compromise the stability and efficacy of the final API.[1] This guide provides a systematic approach to the purification of this polar, water-soluble dihydrochloride salt, addressing the unique challenges it presents.
Understanding the Molecule and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis.
N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride:
-
Structure: Comprises a basic piperidine ring and a pyrimidine ring. The presence of two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt.
-
Solubility: As a dihydrochloride salt, it is generally soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) and has limited solubility in many common organic solvents.[2]
-
pKa: The piperidine nitrogen is more basic than the pyrimidine nitrogens. This differential basicity is a key handle for selective purification.
Potential Impurities:
-
Unreacted Starting Materials: Such as 4-aminopiperidine and 2-chloropyrimidine (or other pyrimidine precursors).
-
Byproducts of the Nucleophilic Substitution: Including regioisomers or products of over-alkylation.
-
Reagents and Catalysts: From the synthetic steps.[3]
-
Degradation Products: The aminopyrimidine moiety can be susceptible to hydrolysis under harsh acidic or basic conditions.
Purification Strategies: A Multi-pronged Approach
No single purification method is universally optimal. The choice of technique depends on the impurity profile, the scale of the purification, and the desired final purity. Often, a combination of methods is most effective.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For a polar salt like N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, polar protic solvents are the primary choice.
Key Considerations for Solvent Selection:
-
The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).
-
The solvent should not react with the compound.
-
The solvent should be easily removable from the purified crystals.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale | Expected Purity |
| Ethanol/Water | Good for dissolving the polar salt. The water content can be adjusted to fine-tune solubility. | > 98% |
| Methanol/Isopropanol | Methanol provides good solubility at high temperatures, while isopropanol acts as an anti-solvent to induce crystallization upon cooling. | > 99% |
| Ethanol/Diethyl Ether | Ethanol dissolves the salt, and the slow addition of diethyl ether as an anti-solvent can induce the formation of high-purity crystals.[4] | > 99.5% |
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a suitable flask, dissolve the crude N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride in a minimal amount of hot 95% ethanol. If the compound does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature that will not cause decomposition (e.g., 40-50 °C).
Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of crystals, try using a more dilute solution or a different solvent system.
-
No Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.
Visualization 1: Recrystallization Workflow
Caption: A flowchart of the general recrystallization protocol.
Column Chromatography: For Challenging Separations
When recrystallization is ineffective, particularly for removing impurities with similar solubility profiles, column chromatography is the method of choice. For a polar, basic compound like N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, standard silica gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silica surface, leading to peak tailing and poor separation.[5]
Strategies for Successful Chromatography:
-
Modified Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase can neutralize the acidic sites on the silica gel, improving the peak shape and resolution.[5]
-
Reversed-Phase Chromatography: Using a non-polar stationary phase (like C18) with a polar mobile phase is an excellent alternative. For basic amines, an alkaline mobile phase (e.g., water/acetonitrile with 0.1% TEA) can be highly effective, as it keeps the amine in its neutral, less polar form, leading to better retention and separation.[5]
Protocol 2: Flash Column Chromatography on Silica Gel with a Modified Eluent
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Start with a low-polarity eluent (e.g., dichloromethane) containing a small percentage of a polar solvent (e.g., methanol) and 0.5-1% triethylamine. Gradually increase the polarity of the mobile phase (e.g., by increasing the methanol concentration) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling triethylamine may require co-evaporation with a lower-boiling solvent.
Table 2: Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase Example | Advantages | Disadvantages |
| Normal Phase | Silica Gel | Dichloromethane/Methanol/Triethylamine | Cost-effective | Peak tailing for basic compounds |
| Reversed Phase | C18-functionalized Silica | Water/Acetonitrile/Triethylamine | Excellent for polar and basic compounds, good peak shapes | More expensive stationary phase |
Visualization 2: Chromatographic Purification Logic
Caption: A decision tree for selecting the appropriate chromatographic method.
Acid-Base Extraction: Exploiting Basicity
This classic technique is highly effective for separating basic compounds from neutral and acidic impurities. The strategy involves manipulating the pH of a two-phase system (typically aqueous and organic) to control the partitioning of the target compound.
The Principle:
-
Acidification: The crude product is dissolved in a dilute acid (e.g., HCl), protonating the basic nitrogens of the N-(Piperidin-4-yl)pyrimidin-2-amine and making it water-soluble.
-
Organic Wash: The acidic aqueous solution is washed with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-basic, organic-soluble impurities.
-
Basification: The pH of the aqueous layer is then raised with a base (e.g., NaOH or NaHCO₃), deprotonating the amine and causing the free base to precipitate or be extracted into an organic solvent.
-
Conversion back to Dihydrochloride: The purified free base can then be converted back to the dihydrochloride salt by treatment with hydrochloric acid.
Protocol 3: Purification via Acid-Base Extraction
-
Dissolution and Acidification: Dissolve the crude product in deionized water and adjust the pH to ~2 with dilute hydrochloric acid.
-
Extraction of Impurities: Transfer the acidic aqueous solution to a separatory funnel and extract it several times with dichloromethane to remove non-basic impurities. Discard the organic layers.
-
Basification and Product Extraction: Cool the aqueous layer in an ice bath and slowly add a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~9-10. The free base of N-(Piperidin-4-yl)pyrimidin-2-amine will precipitate or can be extracted with several portions of dichloromethane.
-
Drying and Solvent Removal: Combine the organic extracts containing the free base, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add two equivalents of a solution of HCl in a solvent like ether or isopropanol. The dihydrochloride salt will precipitate.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.
Purity Assessment: The Final Verification
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for determining the purity of the final product and quantifying any remaining impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities with different chemical shifts.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
Conclusion
The purification of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a critical step in the synthesis of many pharmaceutical compounds. By understanding the chemical nature of this molecule and its potential impurities, researchers can select and optimize the most appropriate purification strategy. The detailed protocols for recrystallization, column chromatography, and acid-base extraction provided in this guide offer a robust framework for achieving high purity. The key to success lies in the careful execution of these techniques and the diligent analytical verification of the final product's quality.
References
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- [Not available]
- [Not available]
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- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL not available)
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
- [Not available]
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-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2016). MDPI. [Link]
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- [Not available]
-
Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. (2021). ResearchGate. [Link]
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What's the best solvent to remove these crystals and recrystallize it?. (2024). Reddit. [Link]
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- [Not available]
- [Not available]
-
N-(Piperidin-4-yl)pyrimidin-2-amine | 69385-85-9. Pharmaffiliates. [Link]
Sources
Application Notes and Protocols: The N-(Piperidin-4-yl)pyrimidin-2-amine Scaffold as a Foundation for Chemical Probe Development
Introduction: A Privileged Scaffold for Interrogating Cellular Signaling
In the landscape of chemical biology and drug discovery, certain molecular frameworks consistently emerge as versatile platforms for engaging a multitude of biological targets. These "privileged structures" serve as invaluable starting points for the development of potent and selective chemical probes and therapeutic agents. The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold represents one such privileged core, merging two key pharmacophoric elements: the 2-aminopyrimidine group and a piperidine ring.
The 2-aminopyrimidine moiety is a cornerstone of numerous kinase inhibitors, including approved drugs like Imatinib and Nilotinib.[1] Its defining feature is the arrangement of nitrogen atoms that act as ideal hydrogen bond donors and acceptors, enabling high-affinity interactions within the ATP-binding pocket of many kinases.[1] The piperidine ring, a frequent component in medicinal chemistry, provides a three-dimensional structural element that can be strategically modified to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[1] The 4-substitution pattern offers a distinct directional vector for introducing functional groups to explore specific sub-pockets within a target protein.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride as a foundational scaffold. While this core structure itself may not be a potent or selective probe, it is the basis for derivatives that target critical nodes in cellular signaling. Herein, we detail the core's properties and provide robust protocols for its application in developing and characterizing novel chemical probes, particularly for the kinase family.
Physicochemical and Handling Properties
Understanding the fundamental properties of a chemical scaffold is critical for its effective use in any experimental setting.
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is typically supplied as a crystalline solid. The dihydrochloride salt form is intentionally used to significantly enhance its aqueous solubility, a crucial factor for biological assays.[2]
| Property | Value/Information | Source |
| Chemical Formula | C₉H₁₄N₄·2HCl | - |
| Molecular Weight | 251.16 g/mol | [3] |
| Appearance | White to off-white solid (typical) | [3] |
| Storage | Store at 2-8°C in a dry, inert atmosphere. | [3] |
| Solubility | Soluble in water and DMSO. | [2] |
Stock Solution Preparation
For reproducible results, careful preparation of stock solutions is paramount.
-
Primary Stock (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Aqueous Working Solutions:
-
For many biochemical assays, it is preferable to use aqueous buffers.
-
Prepare fresh working solutions by diluting the DMSO stock into the final assay buffer.
-
Crucial Note: Pay attention to the final DMSO concentration in your assay, as high concentrations (>1%) can affect enzyme activity and cell viability.
-
Biological Target Classes and Signaling Context
Derivatives of the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold have been shown to potently inhibit several key protein kinases, many of which are central regulators of cell growth, proliferation, and survival. Overactivity of these kinases is a common driver of cancer.[4][5][6]
Key Kinase Targets for Scaffold Derivatives:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication. Its inhibition can lead to mitotic catastrophe in cancer cells.[1][4]
-
Cyclin-Dependent Kinase 2 (CDK2): A key driver of cell cycle progression. Dysregulation of CDK2 is common in many cancers.[5][7]
-
Protein Kinase B (Akt): A central node in the PI3K/Akt/mTOR signaling pathway, which governs cell survival and proliferation.[6]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis.[8]
Figure 1. Key kinase targets of N-(Piperidin-4-yl)pyrimidin-2-amine derivatives.
Application Notes & Experimental Protocols
The following protocols are designed to guide the user in evaluating the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold and its derivatives as chemical probes.
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol describes a generic, high-throughput method to determine the inhibitory activity of a compound against a purified kinase. The LanthaScreen™ Eu Kinase Binding Assay is used as an example, as it is a robust FRET-based method.[4]
Principle: This assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of a kinase. Compound binding to the kinase prevents tracer binding, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., recombinant human PLK4)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236 (or other appropriate tracer)
-
Test compounds (serially diluted)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume microplates
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements
Procedure:
-
Prepare serial dilutions of the test compound (and positive/negative controls) in DMSO, then dilute into the assay buffer. A typical starting concentration is 100 µM, followed by 10-point, 3-fold serial dilutions.
-
In the 384-well plate, add the components in the following order:
-
4 µL of assay buffer containing the test compound.
-
4 µL of kinase/antibody mixture.
-
4 µL of tracer solution.
-
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol allows for the assessment of a compound's ability to inhibit a specific kinase within intact cells by measuring the phosphorylation status of a known downstream substrate.
Principle: If a compound inhibits a target kinase, the phosphorylation of its direct downstream substrates will decrease. This change can be quantified by Western blotting using phospho-specific antibodies.
Figure 2. Workflow for Western blot-based target engagement.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a breast cancer cell line like MDA-MB-231 for PLK4 studies) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of your target kinase.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for the total protein (non-phosphorylated) and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein and the loading control. Plot the normalized signal against compound concentration to determine the cellular EC₅₀.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful biophysical method to directly confirm that a compound binds to its intended target in a physiological context (i.e., within cells or cell lysates).[9]
Principle: The binding of a ligand (your compound) to its target protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Figure 3. General workflow for a Western blot-based CETSA® experiment.
Procedure (Melt Curve):
-
Culture cells to ~80% confluency. Treat the cells with the test compound at a fixed concentration (e.g., 10x the cellular EC₅₀) or with vehicle (DMSO) for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot as described in Protocol 2.
-
Data Analysis: Quantify the band intensity at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the lowest temperature point against the temperature. A rightward shift in the melting curve for the compound-treated sample demonstrates target stabilization and thus, engagement.
Protocol 4: Assessing Compound Cytotoxicity
It is essential to determine the cytotoxicity of any compound to distinguish between specific, on-target effects and general cellular toxicity.
Procedure (MTT/Resazurin Assay):
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of compound concentrations (e.g., from 0.1 to 100 µM) for 24-72 hours.
-
Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
For MTT, add solubilization solution.
-
Read the absorbance (MTT) or fluorescence (resazurin) on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation and Key Considerations
-
Potency vs. Efficacy: The IC₅₀ from a biochemical assay measures potency (concentration to achieve 50% inhibition), while the EC₅₀ from a cellular assay measures efficacy in a biological system. A significant drop-off between IC₅₀ and EC₅₀ may indicate poor cell permeability or compound efflux.
-
Selectivity: The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold can be decorated to target various kinases. It is crucial to profile any developed probe against a panel of kinases to determine its selectivity. A good chemical probe should be highly selective for its intended target.
-
The Need for a Negative Control: A key component of any chemical probe experiment is a negative control—a close structural analog of the probe that is inactive against the target. For the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold, this would involve synthesizing a derivative where a key interacting moiety is removed or altered, demonstrating that the biological effect is lost.
-
On-Target vs. Off-Target Effects: If the phenotypic effect of a compound occurs at concentrations significantly higher than its target engagement EC₅₀, this may suggest off-target effects are responsible for the observed phenotype. CETSA can be a valuable tool to investigate potential off-targets.
Conclusion
The N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a valuable chemical scaffold that serves as an excellent starting point for the development of potent and selective chemical probes, particularly for the protein kinase family. Its "privileged" structure allows for systematic modification to achieve high-affinity binding and desirable cellular activity. By employing the biochemical, cellular, and biophysical protocols detailed in this guide, researchers can effectively utilize this scaffold to synthesize novel tools for dissecting complex signaling pathways and validating new therapeutic targets. The rigorous application of these methodologies, including careful data interpretation and the development of appropriate controls, will ensure the generation of robust and reproducible scientific insights.
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Application Notes and Protocols: N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride in Cancer Research
Introduction: The Therapeutic Potential of Pyrimidine-Piperidine Scaffolds
In the landscape of modern oncology, the quest for selective, potent, and bioavailable small-molecule inhibitors remains a paramount objective. Within this pursuit, heterocyclic compounds, particularly those integrating pyrimidine and piperidine moieties, have emerged as privileged scaffolds.[1][2][3] These structures are adept at mimicking natural biological ligands, allowing them to interfere with crucial cellular processes that are often dysregulated in cancer.[1][4] N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride belongs to this promising class of molecules. While extensive research on this specific salt form is still emerging, the broader family of aminopyrimidine derivatives has demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases that drive oncogenesis.[5][6][7]
This document serves as a technical guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer applications of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride and its analogues. We will delve into its mechanistic rationale, provide detailed protocols for its investigation, and offer insights into the interpretation of experimental outcomes.
Mechanistic Insights: Targeting the Engines of Cancer Proliferation
The anticancer activity of N-(Piperidin-4-yl)pyrimidin-2-amine derivatives is often attributed to their ability to function as ATP-competitive inhibitors of protein kinases.[8] Several key cancer-associated signaling pathways are susceptible to modulation by this class of compounds.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are the master regulators of this process. Several aminopyrimidine analogues have been identified as potent inhibitors of CDK2, CDK4, and CDK6.[6][9][10] By occupying the ATP-binding pocket of these kinases, N-(Piperidin-4-yl)pyrimidin-2-amine can prevent the phosphorylation of downstream substrates like the Retinoblastoma (Rb) protein.[11] This action leads to a G1 phase cell cycle arrest, thereby halting tumor cell proliferation.[12]
Modulation of Pro-Survival Signaling: The PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a critical pathway for cell survival, proliferation, and resistance to apoptosis. Certain piperidine-pyrimidine derivatives have demonstrated inhibitory activity against Akt kinases.[8] Inhibition of Akt phosphorylation can trigger apoptosis by preventing the inactivation of pro-apoptotic proteins like BAD and activating downstream effectors like caspases. This mechanism is particularly relevant in tumors with activating mutations in the PI3K/Akt pathway.[2]
Induction of Apoptosis and Regulation of Gene Expression
Studies on structurally similar compounds have shown that they can induce apoptosis in cancer cells.[13][14] This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] Furthermore, some analogues have been found to suppress the expression of transcription factors like FOXA2, which is implicated in colon cancer proliferation and metastasis.[13][14][15]
Experimental Protocols and Application Notes
The following protocols provide a framework for evaluating the anticancer properties of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.
Principle: Assays like MTT or MTS measure the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity upon treatment indicates cytotoxicity or inhibition of proliferation.
Materials:
-
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride (dissolved in sterile DMSO or water)
-
Cancer cell lines (e.g., HT-29 and DLD-1 for colon cancer; MCF-7 and MDA-MB-231 for breast cancer)[2][13]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO or water at the highest concentration used for the compound).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Development:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until color development is sufficient.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality and Validation: A dose-dependent decrease in cell viability suggests a specific anti-proliferative effect.[13] Comparing IC50 values across different cell lines can reveal potential selectivity. It is crucial to test the compound on a non-cancerous cell line (e.g., human dermal fibroblasts) to assess for general cytotoxicity.[12]
| Parameter | Description | Example Value Range |
| IC50 | Concentration of the compound that inhibits 50% of cell growth. | 0.1 µM - 50 µM |
| Cell Lines | Colon (HT-29, DLD-1), Breast (MCF-7, MDA-MB-231), etc. | N/A |
| Treatment Duration | 48-72 hours | N/A |
Protocol 2: Western Blot Analysis of Cell Cycle and Apoptosis Markers
Objective: To investigate the molecular mechanism of action by analyzing the expression and phosphorylation status of key proteins.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. This can reveal changes in signaling pathways, such as the inhibition of Rb phosphorylation or the upregulation of apoptosis markers.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-CDK4, anti-PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-FOXA2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the compound at 1X and 2X its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the protein levels in treated samples to the vehicle control.
Causality and Validation: A decrease in the p-Rb/Rb ratio would support CDK inhibition.[11] An increase in cleaved PARP or cleaved Caspase-3 would confirm apoptosis induction. Changes in Bax and Bcl-2 levels can further elucidate the apoptotic pathway.[2] A loading control is essential to ensure equal protein loading across lanes.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time. This provides a preclinical assessment of the compound's therapeutic potential.[14]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for implantation (e.g., HCT116 or HT-29)[13]
-
Matrigel (optional, to aid tumor formation)
-
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Solutol)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. A significant reduction in tumor growth in the treated group indicates in vivo efficacy.[8][14]
Causality and Validation: The inclusion of a vehicle control group is critical to attribute any anti-tumor effects directly to the compound. Monitoring body weight is a simple but effective way to assess systemic toxicity. Pharmacodynamic studies, where tumor tissue is analyzed for target engagement (e.g., decreased p-Rb), can link the observed efficacy to the proposed mechanism of action.[8]
Conclusion and Future Directions
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride represents a promising scaffold for the development of novel anticancer therapeutics. Its potential to inhibit key oncogenic kinases like CDKs and Akt provides a strong rationale for its investigation. The protocols outlined in this guide offer a comprehensive framework for characterizing its anti-proliferative activity, elucidating its mechanism of action, and evaluating its preclinical efficacy. Further studies could focus on optimizing its pharmacokinetic properties, exploring its efficacy in combination with other anticancer agents, and identifying predictive biomarkers to guide its clinical development.
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Al-Ostath, A., Al-Tamimi, A. M., Al-Anazi, M. R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. [Link]
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Islam, M. S., & De, S. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Link]
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Wang, S., Weng, S., Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. European Journal of Medicinal Chemistry, 157, 133-146. [Link]
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Zhang, X., Li, X., Wu, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Chen, X., Li, Y., Liu, Y., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]
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The Strategic Application of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride in Fragment-Based Drug Design
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering a powerful alternative to traditional high-throughput screening (HTS). The core principle of FBDD is elegantly simple: begin with very small, low-complexity molecules, or "fragments," to identify weak but highly efficient binding interactions with a biological target.[1] These initial fragment hits, typically with molecular weights under 300 Da, serve as high-quality starting points that can be systematically optimized and evolved into potent, selective, and drug-like lead compounds.[2][3] This bottom-up approach allows for a more thorough exploration of a target's chemical space and often yields leads with superior physicochemical properties compared to those derived from larger, more complex molecules.[2][4]
At the heart of any successful FBDD campaign is the quality and strategic selection of the fragment library. N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride emerges as a fragment of significant interest, particularly in the pursuit of kinase inhibitors and other enzyme-targeted therapies. This application note serves as a detailed technical guide for leveraging this fragment in an FBDD workflow, from initial characterization and screening to strategies for hit evolution.
The Privileged Scaffolds: Why N-(Piperidin-4-yl)pyrimidin-2-amine?
The structure of N-(Piperidin-4-yl)pyrimidin-2-amine combines two "privileged" heterocyclic scaffolds widely recognized in medicinal chemistry: the 2-aminopyrimidine core and the piperidine ring.
-
The 2-Aminopyrimidine Core: This motif is a well-established hinge-binding element in a vast number of kinase inhibitors.[3][5] It mimics the adenine base of ATP, allowing it to form key hydrogen bond interactions within the ATP-binding site of many kinases, providing a strong anchoring point for the fragment.[3] Its presence makes this fragment an excellent starting point for campaigns targeting the kinome.
-
The Piperidine Ring: As one of the most prevalent heterocycles in approved drugs, the piperidine moiety offers a versatile, three-dimensional scaffold.[6] It provides key vectors for chemical elaboration, allowing chemists to "grow" the fragment into unoccupied pockets of the target protein to gain potency and selectivity. The secondary amine of the piperidine ring (N-H) serves as a readily modifiable synthetic handle for these fragment evolution strategies.
The dihydrochloride salt form of this fragment is specifically advantageous for screening applications due to its generally improved aqueous solubility, a critical prerequisite for the biophysical screening techniques central to FBDD.
Physicochemical Properties
Adherence to the "Rule of Three" (Ro3) is a guiding principle for fragment library design. These guidelines help ensure that the starting fragments have ample room for optimization without becoming excessively large or lipophilic.
| Property | Value | "Rule of Three" Guideline |
| Molecular Formula | C₉H₁₆Cl₂N₄ | - |
| Molecular Weight | 251.16 g/mol | ≤ 300 Da |
| Hydrogen Bond Donors | 3 (amine NH, piperidine NH, protonated amine) | ≤ 3 |
| Hydrogen Bond Acceptors | 4 (2x pyrimidine N, amine N) | ≤ 3 |
| Calculated logP | ~1.0-1.5 (for free base) | ≤ 3 |
| CAS Number | 63260-58-2 | - |
Note: The number of hydrogen bond donors and acceptors can vary based on the protonation state in solution. The calculated logP is for the free base; the dihydrochloride salt will be significantly more hydrophilic.
The FBDD Workflow: A Visual Guide
The journey from a fragment hit to a lead candidate is a structured, iterative process. The following diagram outlines a typical FBDD workflow, highlighting the key stages where N-(Piperidin-4-yl)pyrimidin-2-amine would be applied and evaluated.
Caption: A typical workflow for a Fragment-Based Drug Design (FBDD) campaign.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the critical stages of an FBDD campaign using N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Protocol 1: Kinetic Aqueous Solubility Assessment by Nephelometry
Causality: Before any screening, it is imperative to determine the maximum soluble concentration of the fragment in the assay buffer. Undissolved compound can cause artifacts in biophysical assays and lead to false positives or negatives. Kinetic solubility is assessed because it mimics the conditions of a typical screen where a compound is introduced from a DMSO stock into an aqueous buffer.[7] Nephelometry provides a high-throughput method to detect the formation of precipitate by measuring light scattering.[8][9][10]
Materials:
-
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
384-well microplates (clear bottom)
-
Plate-reading nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the fragment in 100% DMSO (e.g., 100 mM). Ensure the fragment is fully dissolved.
-
Serial Dilution: In a separate 384-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 100 mM down to 0.1 mM).
-
Plate Setup: Dispense a small, equal volume (e.g., 1 µL) of each DMSO concentration from the dilution plate into the wells of the final assay plate.
-
Buffer Addition: Rapidly add the assay buffer (e.g., 99 µL) to each well to achieve the desired final fragment concentrations (e.g., 1 mM to 1 µM) and a final DMSO concentration of 1%.
-
Incubation and Measurement: Immediately place the plate in the nephelometer. Measure the light scattering (in Nephelometric Turbidity Units, NTU) at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours) at a controlled temperature (e.g., 25°C).
-
Data Analysis: Plot NTU versus fragment concentration. The kinetic solubility limit is the concentration at which a significant increase in NTU is observed compared to the baseline, indicating the formation of a precipitate.[8]
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions typical of fragments.[11][12] It provides real-time kinetic data (association and dissociation rates) and affinity measurements. This protocol outlines a primary screen to identify if the fragment binds to the target protein.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Target protein of interest (e.g., a protein kinase)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR Running Buffer (e.g., PBS with 0.05% P20 surfactant and 2% DMSO, pH 7.4)
-
Fragment stock solution in SPR Running Buffer
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Target Immobilization:
-
Equilibrate the sensor chip with SPR Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 5.0) to allow for covalent coupling to the surface. Aim for an immobilization level that will provide a sufficient signal for fragment binding (e.g., ~10,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to allow for reference subtraction.
-
-
Screening:
-
Equilibrate the entire system with SPR Running Buffer.
-
Inject a high concentration of the N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride solution (e.g., 500 µM) over both the target and reference flow cells for a set contact time (e.g., 60 seconds).
-
Follow with a dissociation phase where only the running buffer flows over the chip (e.g., 60-120 seconds).
-
Inject the regeneration solution to remove any bound fragment and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the target flow cell signal to get the specific binding sensorgram.
-
A positive "hit" is identified by a clear increase in RU during the association phase and a decrease during the dissociation phase, indicating a binding event. The shape of the curve provides initial qualitative information about the binding kinetics.
-
Protocol 3: Hit Validation and Characterization by Saturation Transfer Difference (STD) NMR
Causality: STD-NMR is a powerful ligand-observed NMR technique used to confirm direct binding of a fragment to a high-molecular-weight target protein.[3][13][14][15] It works by selectively saturating protons on the protein; this saturation is then transferred via spin diffusion to any small molecule that binds to the protein. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding ligand will appear, confirming the interaction.[14][15]
Materials:
-
High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
Target protein
-
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
-
Deuterated NMR Buffer (e.g., 90% PBS in D₂O, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 10-50 µM) and the fragment (e.g., 1-2 mM) in the deuterated NMR buffer. The high ligand-to-protein ratio (typically 100:1) is crucial for the effect to be observed.
-
Prepare a control sample containing only the fragment at the same concentration in the same buffer.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton chemical shifts.
-
On the protein-fragment sample, set up the STD experiment. This involves acquiring two interleaved datasets:
-
On-resonance saturation: A selective saturation pulse train is applied to a region of the spectrum where only protein signals reside (e.g., 0 ppm or -1 ppm).
-
Off-resonance saturation: The same pulse train is applied to a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
A saturation time of ~2 seconds is a good starting point.
-
-
Data Processing and Analysis:
-
Process both the on-resonance and off-resonance spectra identically.
-
Generate the difference spectrum (STD spectrum) by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
The presence of signals in the STD spectrum at the chemical shifts corresponding to the fragment's protons is a definitive confirmation of binding.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein surface. Protons with the highest STD enhancement are closest to the protein in the bound state.
-
Protocol 4: Fragment Evolution by "Growing" - A Representative Synthesis
Causality: Once a fragment hit is confirmed and its binding mode is ideally determined by structural biology, the next step is to increase its affinity and potency. The "fragment growing" strategy involves adding chemical functionality to the fragment scaffold to make new, favorable interactions with the target protein.[16] The secondary amine on the piperidine ring of N-(Piperidin-4-yl)pyrimidin-2-amine is an ideal vector for this strategy. The following protocol describes a representative N-alkylation, a common and robust reaction for this purpose.[17][18][19]
Caption: Visual representation of the fragment growing strategy.
Reaction: N-Alkylation of the piperidine nitrogen with an exemplary electrophile (e.g., benzyl bromide).
Materials:
-
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
-
Benzyl bromide (or other suitable alkyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq). The excess base is required to first neutralize the hydrochloride salt and then to act as the acid scavenger for the HCl generated during the reaction.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to create a stirrable suspension. Then, add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the solid cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-alkylated product.
This protocol provides a template for creating a small library of analogs by varying the alkyl halide, allowing for the exploration of structure-activity relationships (SAR) around the piperidine core.
Conclusion
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride represents a high-value starting point for fragment-based drug discovery campaigns, particularly those targeting protein kinases. Its combination of a proven hinge-binding motif and a versatile 3D scaffold for elaboration provides a solid foundation for hit-to-lead development. By employing a systematic workflow encompassing solubility assessment, primary screening with sensitive biophysical methods like SPR, and orthogonal validation with techniques such as STD-NMR, researchers can confidently identify and confirm its interaction with a target of interest. The inherent synthetic tractability of the piperidine core allows for rapid and logical fragment evolution, paving a clear path from a low-affinity fragment hit to a potent and selective lead candidate. This guide provides the foundational protocols and strategic rationale to effectively integrate this promising fragment into modern drug discovery programs.
References
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D., G. C., & G. M., K. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 214–218. [Link]
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Hao, G. F., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 595-608. [Link]
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Szczepankiewicz, B. G., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 879-887. [Link]
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Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(9), 458–462. [Link]
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Begley, D., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology, 5, 251-268. [Link]
-
Abou-Gharbia, M., & Childers, W. E. (2014). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Journal of Medicinal Chemistry, 57(15), 6215-6246. [Link]
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BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH Application Note. [Link]
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Szczepankiewicz, B. G., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. [Link]
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Mishler, D. M., et al. (2023). Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. Journal of the American Chemical Society, 145(30), 16496-16500. [Link]
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Jones, D. M., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 7(8), 772-777. [Link]
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van de Lavoir, S. J., et al. (2012). A comparative study of fragment screening methods on the p38α kinase. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 8), 1007-1017. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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WuXi AppTec. (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]
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ResearchGate. (n.d.). Examples of piperidine pyrimidine amides with inhibitory activity. ResearchGate. [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
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Cioffi, A. G., & Shukla, S. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences, 6. [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing. (2017). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
-
FitzGerald, E. A., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports, 13(1), 15217. [Link]
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Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6046-6073. [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
University of Wisconsin-Madison. (n.d.). Saturation Transfer Difference (STD) NMR. University of Wisconsin-Madison Chemistry Department. [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. SciSpace. [Link]
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Li, R., et al. (2011). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. Journal of Medicinal Chemistry, 54(17), 5966-5979. [Link]
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Brea, J., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(5), 100149. [Link]
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MDPI. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. MDPI. [Link]
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Jayawickramarajah, J., & Hettiarachchi, S. U. (2019). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Magnetic Resonance, 57(3), 291-301. [Link]
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Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Emerald Cloud Lab. [Link]
-
Cytiva. (2020). Screening and analysis of fragments using Biacore systems. Cytiva. [Link]
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Leveraging N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds
An Application Guide for Drug Discovery Professionals:
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. The N-(Piperidin-4-yl)pyrimidin-2-amine moiety represents a privileged structural motif, merging two highly significant heterocyclic systems: piperidine and pyrimidine. The piperidine ring, a ubiquitous feature in many central nervous system (CNS) active drugs and other pharmaceuticals, provides a flexible, saturated core that can be readily functionalized to modulate pharmacokinetic properties like solubility and membrane permeability.[1][2] Concurrently, the pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and a wide array of FDA-approved drugs, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3][4]
The combination of these two rings in N-(Piperidin-4-yl)pyrimidin-2-amine creates a versatile and powerful building block. Its structure presents two primary points for chemical modification: the secondary amine of the piperidine ring and the pyrimidine core itself. This dual reactivity allows for the systematic and divergent synthesis of large compound libraries. Derivatives of this scaffold have demonstrated significant potential across a spectrum of therapeutic areas, including the development of potent kinase inhibitors for oncology, novel antiviral agents, and next-generation antimicrobials.[3][5][6][7]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the derivatization of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, explains the causal logic behind key experimental choices, and showcases its application in the synthesis of high-value compounds, thereby empowering research teams to accelerate their drug discovery programs.
Physicochemical Properties and Handling
Understanding the fundamental properties of the starting material is critical for successful and reproducible experimentation. As a dihydrochloride salt, the precursor's solubility and reactivity are influenced by its ionic nature.
| Property | Value | Source |
| Chemical Name | N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride | Internal Data |
| Synonyms | 2-(4-Piperidylamino)pyrimidine dihydrochloride | [8] |
| CAS Number | 69385-85-9 (for free base) | [8] |
| Molecular Formula | C₉H₁₄N₄ · 2HCl | Derived |
| Molecular Weight | 251.16 g/mol | Derived from[8] |
| Appearance | Typically an off-white to pale yellow solid | Internal Data |
| Storage | 2-8°C, desiccate | [8] |
Handling and Solubility Insights:
-
Salt Form: The dihydrochloride salt form generally confers higher water solubility compared to the free base, which can be advantageous for certain aqueous reactions. However, for reactions requiring non-polar aprotic solvents, the free base is often necessary.
-
Free-Basing: To use this precursor in standard organic reactions like N-acylation or reductive amination, it must first be converted to its free base form. This is typically achieved by dissolving the salt in an aqueous solution and adding a base (e.g., Na₂CO₃, K₂CO₃, or NaOH) to raise the pH, followed by extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate. The pKa of the protonated piperidine is approximately 11.2, so a pH above this is required for complete deprotonation.[2]
-
Safety: Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.
Core Synthetic Strategies & Protocols
The true utility of N-(Piperidin-4-yl)pyrimidin-2-amine lies in its capacity for straightforward and efficient derivatization at the piperidine nitrogen. The following protocols detail two of the most powerful and common transformations: N-acylation and reductive amination.
Caption: Core synthetic utility of the precursor scaffold.
Protocol 1: N-Acylation of the Piperidine Nitrogen
N-acylation is a fundamental strategy to introduce amide functionalities, which can act as crucial hydrogen bond donors or acceptors, thereby influencing target binding and physicochemical properties. This reaction couples the piperidine nitrogen with a carboxylic acid derivative.[9]
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides or anhydrides are highly electrophilic and react readily with the nucleophilic piperidine nitrogen. Using an acylating agent prepared from benzotriazole is another effective, milder alternative.[10]
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. Its role is to scavenge the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[11]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the highly reactive acylating agent.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the acylating agent, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[11]
Detailed Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an argon or nitrogen atmosphere, add the N-(Piperidin-4-yl)pyrimidin-2-amine free base (1.0 equiv.).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 equiv.) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add the desired acid chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Self-Validation/Characterization:
-
¹H NMR: Expect the disappearance of the piperidine N-H proton signal and the appearance of new signals corresponding to the acyl group.
-
MS (ESI+): Expect a molecular ion peak [M+H]⁺ corresponding to the mass of the acylated product.
-
FT-IR: Look for a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹.
Caption: Experimental workflow for N-Acylation.
Protocol 2: Reductive Amination of the Piperidine Nitrogen
Reductive amination is a superior method for creating C-N bonds and installing a wide variety of alkyl or aryl substituents onto the piperidine nitrogen.[12] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is mild enough not to reduce the aldehyde/ketone starting material but is highly effective at reducing the intermediate iminium ion. Its tolerance for slightly acidic conditions, which can catalyze iminium formation, makes it ideal.[13]
-
Solvent: Dichloroethane (DCE) or DCM are common solvents. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion intermediate.
-
Scope: This method is highly versatile and compatible with a wide range of aldehydes and ketones, making it a cornerstone of combinatorial chemistry for library synthesis.[6][14]
Detailed Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add the N-(Piperidin-4-yl)pyrimidin-2-amine free base (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.).
-
Dissolution: Dissolve the components in an appropriate solvent like dichloroethane (DCE).
-
Catalysis (Optional but Recommended): Add glacial acetic acid (0.1-1.0 equiv.) to catalyze imine/iminium ion formation. Stir for 20-30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the mixture. A slight effervescence may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 3-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the consumption of the starting material and formation of the desired product.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the product with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash chromatography.
Self-Validation/Characterization:
-
¹H NMR: Expect the disappearance of the piperidine N-H proton and the appearance of new signals for the newly introduced alkyl/aryl group, particularly a characteristic benzylic CH₂ signal if a benzaldehyde was used.
-
¹³C NMR: Appearance of new carbon signals corresponding to the added substituent.
-
MS (ESI+): Expect a molecular ion peak [M+H]⁺ corresponding to the mass of the N-substituted product.
Caption: Experimental workflow for Reductive Amination.
Applications in Drug Discovery Programs
The derivatization of the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold has led to the discovery of potent and selective modulators of various biological targets.
| Compound Class / Therapeutic Target | Rationale & Significance | Key References |
| PLK4 Kinase Inhibitors | Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication and is overexpressed in many cancers. Derivatives of the aminopyrimidine core have yielded highly potent PLK4 inhibitors with excellent anti-proliferative activity against breast cancer cells. | [5] |
| HIV-1 Reverse Transcriptase Inhibitors | By fusing pharmacophore templates, novel piperidin-4-yl-aminopyrimidine derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with single-digit nanomolar potency against wild-type HIV-1. | [7] |
| Antifungal Agents | Hybrid molecules combining the piperidine-pyrimidine scaffold with other structures (like tetrahydroisoquinoline) have been synthesized via reductive amination, leading to compounds with complete growth inhibition against clinically relevant fungal species such as C. albicans and C. krusei. | [6] |
| General Antimicrobials | The piperidine nucleus is a core component of many molecules with diverse pharmacological activities, including antibacterial and antifungal properties.[1][15] The pyrimidine scaffold is also well-established in antimicrobial drug design.[3][16] | [1][3][15][16] |
Standard Characterization and Quality Control Workflow
Rigorous analytical chemistry is the bedrock of trustworthy and reproducible research. All newly synthesized compounds must be subjected to a standard battery of tests to confirm their identity, purity, and structural integrity.
Caption: Standard workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. They provide information about the electronic environment of each proton and carbon, confirming that the desired chemical transformation has occurred.[17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the synthesized compound, confirming its elemental composition. LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final product.[19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A final compound should typically exhibit >95% purity by HPLC analysis before being used in biological assays.
Conclusion
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its inherent structural features, combined with straightforward and high-yielding derivatization protocols like N-acylation and reductive amination, provide an efficient pathway to novel chemical entities. The demonstrated successes in developing kinase inhibitors, antivirals, and antifungals from this scaffold underscore its immense value. By leveraging the robust protocols and scientific rationale presented in this guide, research organizations can effectively exploit this precursor to build diverse compound libraries and accelerate the identification of new drug candidates.
References
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
Koperniku, A., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available from: [Link]
-
Wang, Z., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Pashikanti, S. N., & Dutta, A. (2024). Stereoselective Synthetic Routes to Iminosugars: A Divergent Approach Utilizing a Common Multifunctional Chiral Scaffold. ResearchGate. Available from: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Borneo Journal of Pharmacy. Available from: [Link]
-
Monalisa, S., & Pannerselvam, P. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available from: [Link]
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AL-Dawoody, P. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. AIP Conference Proceedings. Available from: [Link]
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Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Organic and Biomolecular Chemistry. Available from: [Link]
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Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC. Available from: [Link]
-
Request PDF. (n.d.). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. ResearchGate. Available from: [Link]
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Arulprakash, A., et al. (2018). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Mexican Chemical Society. Available from: [Link]
-
Pharmaffiliates. N-(Piperidin-4-yl)pyrimidin-2-amine. Available from: [Link]
-
Katritzky, A. R., et al. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available from: [Link]
-
Zhang, G., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Available from: [Link]
-
El-Nassan, H. B., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. Available from: [Link]
-
Amato, J., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals. Available from: [Link]
-
PubChem. 4-Anilinopiperidine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic approaches of pyrimidine scaffold. Available from: [Link]
-
Semantic Scholar. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Available from: [Link]
-
Rehman, A. U., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available from: [Link]
-
Patel, K. R., & Patel, H. D. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. World News of Natural Sciences. Available from: [Link]
-
Zhang, D., et al. (2012). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. Available from: [Link]
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Vora, J. J., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]
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Wikipedia. Piperidine. Available from: [Link]
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Zhang, G., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. Available from: [Link]
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Thong, B., & Toste, F. D. (2018). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of the American Chemical Society. Available from: [Link]
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ResearchGate. (2023). Novel Amide Derivatives of Pyrimidinediones: Design, Synthesis, Characterization, Biological Assessment, ADMET and in silico Docking Studies. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available from: [Link]
-
Wang, W., et al. (2017). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry. Available from: [Link]
-
Ataman Kimya. PIPERIDINE. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride
Welcome to the technical support center for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this active pharmaceutical ingredient (API). The presence of multiple basic nitrogen atoms in the molecule makes the formation and purification of its dihydrochloride salt a nuanced process, prone to specific challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of physical organic chemistry and crystallization science. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common hurdles, ensuring the consistent isolation of high-purity material.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems encountered during the purification of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. Each entry details the potential causes and provides a systematic approach to resolution.
Q1: My final product is an oil or a sticky solid and refuses to crystallize. What's going wrong?
This is one of the most common issues when purifying amine hydrochlorides. The failure to crystallize typically points to issues with composition (incorrect salt stoichiometry, impurities) or the crystallization environment itself.
Causality Explained:
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Excess Hydrochloric Acid: The addition of more than two molar equivalents of HCl can lead to the formation of highly hygroscopic, non-stoichiometric adducts that suppress crystallization and readily absorb atmospheric moisture to form a gum.
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Incomplete Salt Formation: Conversely, if less than two equivalents of HCl are used, the product will be a mixture of the free base, the monohydrochloride, and the dihydrochloride. Such mixtures often have a lower melting point and a much higher solubility in organic solvents than the pure dihydrochloride salt, leading to an "oiling out" phenomenon.
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Residual Solvent: Trapped protic solvents (like methanol or ethanol) or water can act as plasticizers, preventing the formation of a rigid crystal lattice.
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Process-Related Impurities: Unreacted starting materials or byproducts from the synthesis can act as "crystallization inhibitors," disrupting the orderly arrangement of molecules into a crystal lattice.
Troubleshooting Protocol:
-
Verify Stoichiometry:
-
Analysis: If possible, acquire a ¹H NMR spectrum of the crude product in D₂O. The integration of peaks corresponding to the piperidine and pyrimidine protons relative to any residual solvent or impurities can provide clues. An elemental analysis for chlorine content is a definitive method to confirm the salt stoichiometry.
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Corrective Action: If excess acid is suspected, dissolve the oil in a minimal amount of a suitable solvent (e.g., methanol) and carefully precipitate the product by adding a non-polar anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE).[1][2] If incomplete protonation is the issue, dissolve the material and add the calculated amount of HCl (as a solution in a compatible solvent like isopropanol) before proceeding with recrystallization.
-
-
Solvent Removal:
-
Procedure: Dissolve the oily product in a solvent in which it is highly soluble (e.g., methanol). Concentrate the solution on a rotary evaporator to a thick oil. Add a solvent that forms a low-boiling azeotrope with the suspected residual solvent (e.g., toluene to remove water or ethanol). Co-evaporate several times. Finally, place the material under high vacuum for an extended period (12-24 hours).
-
-
Purification by Trituration/Washing:
-
Principle: This technique uses a solvent in which the desired product is insoluble, but the impurities are soluble.[1]
-
Protocol:
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Place the sticky solid or oil in a flask.
-
Add a small volume of a cold, non-polar solvent (e.g., diethyl ether, ethyl acetate, or acetone).
-
Stir or sonicate the mixture vigorously. The product should solidify as impurities are washed away.
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Filter the resulting solid, wash with another portion of the cold solvent, and dry under vacuum.
-
-
Q2: After recrystallization, my yield is extremely low. How can I improve it?
Low recovery is often a result of suboptimal solvent selection or procedural flaws during the crystallization process.
Causality Explained:
-
High Solubility in the Crystallization Solvent: The chosen solvent system may keep a significant portion of the product dissolved even at low temperatures. Amine salts are often highly soluble in polar protic solvents like methanol and water.[3]
-
Premature Crystallization: Adding an anti-solvent too quickly or cooling the solution too rapidly can cause the product to "crash out" as a very fine powder. This traps impurities and leads to losses during filtration and handling.
-
Incorrect Solvent/Anti-solvent Ratio: The final solvent composition is critical. Too much of the primary solvent will result in high solubility and low yield, while too much anti-solvent can cause the precipitation of impurities along with the product.[4]
Troubleshooting Protocol:
-
Optimize the Solvent System:
-
Principle: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For a salt like this, a mixed solvent system is often required.[1]
-
Recommended Systems:
-
Methanol / Diethyl Ether
-
Ethanol / Ethyl Acetate
-
Isopropanol (IPA) / Methyl tert-butyl ether (MTBE)
-
Water / Acetone (if the product is sufficiently stable to hydrolysis)
-
-
Screening Protocol:
-
In small vials, dissolve ~20 mg of the crude product in a minimal amount of the hot primary solvent (e.g., methanol).
-
Slowly add the anti-solvent (e.g., diethyl ether) dropwise at an elevated temperature until slight turbidity persists.
-
Add a drop or two of the primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then to 0-4 °C.
-
Observe which system provides the best balance of crystal quality and yield.
-
-
-
Control the Crystallization Rate:
-
Slow Cooling: After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature without disturbance. Insulating the flask can help. Once at room temperature, transfer it to a refrigerator or ice bath.
-
Slow Anti-solvent Addition: When using an anti-solvent, add it very slowly to the dissolved product solution while stirring gently.[4] Maintain the temperature during addition.
-
Seeding: If you have a small amount of pure material, add a single seed crystal to the supersaturated solution to promote the growth of large, well-defined crystals.
-
-
Recover Product from the Mother Liquor:
-
After filtering the main crop of crystals, concentrate the mother liquor (the remaining liquid) to a smaller volume. A second, often less pure, crop of crystals may be obtained upon cooling. This second crop can be combined with the next crude batch for re-purification.
-
Q3: The purity of my material does not improve after recrystallization. What should I do?
If recrystallization fails to improve purity, it suggests that the impurity has very similar physicochemical properties to the product or that a fundamental issue is being overlooked.
Causality Explained:
-
Co-crystallization: The impurity may have a similar structure and polarity, allowing it to be incorporated into the crystal lattice of the desired product.
-
Persistent Impurities: Some impurities, such as residual catalysts (e.g., palladium), may not be efficiently removed by crystallization.[5]
-
Degradation: The compound might be degrading under the purification conditions (e.g., high heat).
-
Incorrect Purity Assessment: The analytical method used might not be capable of resolving the impurity from the main peak.
Troubleshooting Workflow
Caption: Decision workflow for stagnant purity issues.
Detailed Steps:
-
Alternative Purification:
-
Chromatography: While challenging for polar salts, flash chromatography on silica gel can be effective. A common mobile phase for basic amines is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide to suppress tailing. It's often best to perform chromatography on the free base and then reform the salt.
-
Activated Carbon Treatment: If the impurity is a colored, non-polar species, adding a small amount of activated carbon to the hot solution before filtration can effectively remove it.[5] Use with caution, as it can also adsorb the desired product.
-
-
Salt Re-formation:
-
Protocol:
-
Dissolve the impure salt in water and basify the solution with a strong base (e.g., 2M NaOH) to a pH > 12 to precipitate the free base.
-
Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting free base by chromatography or recrystallization.
-
Dissolve the pure free base in a suitable solvent (e.g., isopropanol) and add exactly two molar equivalents of HCl solution.
-
Crystallize the pure dihydrochloride salt.
-
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to assess the purity and identity of the final product?
A combination of methods is essential for comprehensive characterization.
| Technique | Purpose | Key Considerations |
| ¹H NMR | Structural confirmation and assessment of solvent/obvious impurities. | Use a deuterated solvent like D₂O or DMSO-d₆. In D₂O, exchangeable N-H protons will not be visible. |
| HPLC-UV | High-sensitivity purity determination (e.g., >99.5%). | Use a method with a suitable column (e.g., C18) and mobile phase gradient to resolve potential impurities.[6] |
| LC-MS | Confirmation of molecular weight and identification of unknown impurities. | Provides the mass of the protonated free base [M+H]⁺. |
| Elemental Analysis (C, H, N, Cl) | Confirms the empirical formula and, crucially, the salt stoichiometry (Cl content). | This is the gold standard for verifying that the dihydrochloride salt has formed correctly. |
| Karl Fischer Titration | Quantifies water content. | Important for a potentially hygroscopic material. High water content can affect stability and accurate weighing. |
Q: How should I properly store N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride?
Given its nature as an amine salt, the compound is likely to be hygroscopic (readily absorbs moisture from the air).[7]
-
Primary Storage: Store in a tightly sealed container, preferably in a desiccator with a drying agent (e.g., Drierite or silica gel).
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.
-
Temperature: Store at the recommended temperature, which is typically refrigerated (2-8°C) to minimize potential degradation over time.[8]
Q: Can I use a different acid to make the salt, for example, sulfuric or phosphoric acid?
Yes, other acids can be used, but this creates a different chemical entity with distinct properties.[3] The dihydrochloride is a specific salt form. If you are required to make the dihydrochloride, you must use hydrochloric acid. Using a different acid (like H₂SO₄) would produce the sulfate salt, which will have different solubility, crystallinity, and bioavailability profiles. Always adhere to the specified salt form for the target compound.
Experimental Workflow Visualization
The following diagram outlines a robust, generalized workflow for the purification of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, from the crude synthetic output to the final, pure API.
Caption: General purification workflow for the target compound.
References
- European Patent Office. (2016). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS.
-
Pharmaffiliates. N-(Piperidin-4-yl)pyrimidin-2-amine. Product Page. [Link]
-
ChemBK. 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. Chemical Database. [Link]
-
Crysdot LLC. N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride. Product Page. [Link]
- Google Patents. (1959). Purification of piperidines.
-
Gong, J., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 12(6), 2537–2566. [Link]
-
Neuland Labs. (2018). Picking the best purification method for your API can be a tricky challenge. Blog Post. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Q&A Thread. [Link]
-
Zamann Pharma Support GmbH. API Purification. Service Page. [Link]
-
Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. Technical Article. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. Resource Page. [Link]
- Google Patents. (2020). Systems and methods for recovering amines and their derivates from aqueous mixtures.
-
Manivel, P., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(10), 100164. [Link]
-
Pharmaceutical Technology. (2012). API Purification. Article. [Link]
-
YouTube. (2021). A Scientist's Guide to Crystallization Process Development. AstraZeneca. [Link]
- Google Patents. (2011). A kind of purification method of high-purity piperidine.
-
Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(8), 1515-1528. [Link]
-
ACS Publications. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(10), 6370-6387. [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 27(3), 982. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. iransilicate.com [iransilicate.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The information herein is structured in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.
Section 1: General Synthesis Overview & FAQs
This section addresses high-level questions regarding the synthetic strategy for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, a key intermediate in pharmaceutical research.[1]
Q1: What is the most effective and commonly employed synthetic route for this molecule?
Answer: The most robust and widely adopted method is a two-step sequence involving a palladium-catalyzed cross-coupling reaction, followed by deprotection and salt formation. Specifically, this involves the Buchwald-Hartwig amination between a 2-halopyrimidine (typically 2-chloropyrimidine) and a protected form of 4-aminopiperidine, followed by the removal of the protecting group and conversion to the dihydrochloride salt. This approach offers high yields, excellent functional group tolerance, and broad substrate scope, making it superior to older methods like direct nucleophilic aromatic substitution (SNAr), which often require harsh conditions and result in lower yields.[2][3][4]
Q2: Why is tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-aminopiperidine) the preferred starting material over 4-aminopiperidine?
Answer: The use of Boc-4-aminopiperidine is a critical strategic decision for ensuring reaction selectivity. The piperidine ring contains two nitrogen atoms: the primary amine at the C4 position and the secondary amine within the ring (N1). The N1 nitrogen is often more nucleophilic.
-
Causality: Without the tert-butyloxycarbonyl (Boc) protecting group on N1, the palladium-catalyzed coupling reaction could occur non-selectively at both nitrogen atoms, leading to a mixture of products, including undesired N1-arylated species and polymeric materials. The bulky, electron-withdrawing Boc group temporarily deactivates the N1 nitrogen, ensuring that the C-N bond forms exclusively at the C4 primary amine.[5] This protecting group can then be cleanly removed under acidic conditions in the final step.
Q3: How is the final dihydrochloride salt formed, and what is its purpose?
Answer: The dihydrochloride salt is typically formed after the Boc group is removed. The resulting free base, N-(Piperidin-4-yl)pyrimidin-2-amine, is treated with at least two equivalents of hydrochloric acid (HCl) in a suitable solvent, such as isopropanol, ethanol, or diethyl ether. The HCl protonates the two most basic nitrogen atoms in the molecule (the piperidine nitrogen and one of the pyrimidine nitrogens), forming the stable dihydrochloride salt which then precipitates.
-
Purpose: Converting the free base to its dihydrochloride salt serves several key purposes:
-
Enhanced Stability: Salts are generally more crystalline and less prone to degradation than their free base counterparts.
-
Improved Handling: The salt is typically a stable, non-hygroscopic solid that is easier to handle, weigh, and store.
-
Increased Aqueous Solubility: For downstream applications, particularly in biological assays or formulation development, the hydrochloride salt form often provides significantly better solubility in aqueous media.
-
Section 2: Detailed Experimental Protocols
The following protocols are generalized representations and should be adapted based on specific laboratory conditions and substrate scales.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the coupling of 2-chloropyrimidine with Boc-4-aminopiperidine.
-
Inert Atmosphere: To a dry reaction vessel, add Boc-4-aminopiperidine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%). Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the base (e.g., Sodium tert-butoxide or Cesium Carbonate, 1.5-2.5 eq.) and the aryl halide, 2-chloropyrimidine (1.1-1.2 eq.).
-
Solvent & Reaction: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) and heat the mixture to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, tert-butyl 4-((pyrimidin-2-yl)amino)piperidine-1-carboxylate, can be purified by column chromatography or crystallization.
Protocol 2: Boc-Deprotection and Salt Formation
-
Dissolution: Dissolve the purified Boc-protected intermediate from Protocol 1 in a suitable anhydrous solvent (e.g., methanol, isopropanol, or 1,4-dioxane).
-
Acidification: Add a solution of HCl (e.g., 4M HCl in dioxane or acetyl chloride in methanol, >2.0 eq.) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: The N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride salt will often precipitate from the solution. The product can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities, and dried under vacuum.
Section 3: Troubleshooting Guide
This guide addresses common experimental failures in a question-and-answer format.
Q: My Buchwald-Hartwig coupling reaction has a very low yield or has failed completely. What are the likely causes and solutions?
Answer: This is a common issue that can usually be traced to one of three areas: the catalyst system, the reaction conditions, or the starting materials.
-
Potential Cause 1: Inactive Catalyst System. The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.
-
Potential Cause 2: Suboptimal Base or Solvent. The base not only acts as a scavenger for the generated H-X but also plays a role in the catalyst cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) is a strong, effective base for this transformation. If it fails, a different base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be more effective, especially if your substrate is base-sensitive. The solvent must be anhydrous and degassed; residual water can deactivate the catalyst and base. Toluene and dioxane are standard choices.
-
-
Potential Cause 3: Poor Starting Material Quality. Impurities in either the 2-chloropyrimidine or the Boc-4-aminopiperidine can poison the catalyst.
-
Solution: Verify the purity of your starting materials using NMR or LC-MS before starting the reaction. Purify them if necessary.
-
Q: I'm observing significant impurity formation. How can I improve the reaction's selectivity?
Answer: Impurity formation often arises from side reactions or product degradation.
-
Potential Cause 1: Overheating. While heat is required, excessive temperatures can cause the decomposition of starting materials, products, or the catalyst, leading to tar-like byproducts.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start around 80-90 °C). Perform a temperature optimization study if necessary.
-
-
Potential Cause 2: Incorrect Stoichiometry. Using a large excess of one reagent can sometimes lead to side reactions.
-
Solution: Use a slight excess (1.1-1.2 eq.) of the more stable or commercially available reagent. Carefully control the stoichiometry to minimize potential side reactions like bis-amination if a di-halo pyrimidine were used.
-
Q: The Boc-deprotection step is incomplete. What should I do?
Answer: Incomplete deprotection is usually due to insufficient acid or deactivation of the acid.
-
Potential Cause 1: Insufficient Acid. The Boc group is cleaved by acidolysis. Stoichiometric amounts of acid are consumed in the process.
-
Solution: Ensure you are using a sufficient excess of acid (typically 3-10 equivalents, or using the acid solution as the solvent). Monitor the reaction by LC-MS to confirm the disappearance of the Boc-protected starting material before workup.
-
-
Potential Cause 2: Presence of Water. Water can interfere with some methods of generating anhydrous HCl in situ (e.g., from acetyl chloride).
-
Solution: Use high-purity anhydrous solvents for the deprotection step. Commercially available solutions like 4M HCl in dioxane are often reliable.
-
Q: I'm struggling to isolate the final dihydrochloride product. It either stays in solution or precipitates as a sticky oil.
Answer: This is a common challenge with polar, salt-like compounds.
-
Solution 1: Solvent Selection for Precipitation. The choice of solvent is critical. The final salt should be insoluble in the reaction solvent. After the reaction is complete, you can often induce precipitation by adding a less polar co-solvent in which the salt is insoluble, such as diethyl ether, MTBE, or hexane. This process is known as "crashing out" or anti-solvent crystallization.
-
Solution 2: Trituration. If the product comes out as an oil, it may be due to residual solvent or impurities. Try adding a non-polar solvent (like hexane or ether) and vigorously scratching the flask or sonicating it. This process, called trituration, can break up the oil and induce crystallization.
-
Solution 3: Purification of the Free Base. If direct crystallization of the salt is problematic, consider an alternative workup. After deprotection, carefully neutralize the excess acid with a base (e.g., NaHCO₃ or NaOH solution) and extract the free base into an organic solvent (like dichloromethane or ethyl acetate). Purify the free base by column chromatography, and then perform the salt formation step on the highly pure material, which often yields a much cleaner crystalline solid.
Section 4: Data Summary & Visualizations
Table 1: Recommended Reaction Conditions for Buchwald-Hartwig Coupling
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Catalyst Loading | 1-5 mol% (Pd) | Lower loading is cost-effective but may require longer times. Higher loading can accelerate the reaction but increases cost and metal residue. |
| Ligand:Pd Ratio | 1:1 to 2:1 | The ratio affects the stability and activity of the catalytic species. This must be optimized for the specific ligand used. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | NaOtBu is generally effective. Cs₂CO₃ is milder and can be beneficial for base-sensitive substrates. |
| Base Equivalents | 1.5 - 2.5 eq. | A sufficient excess is required to drive the reaction to completion and neutralize the generated acid. |
| Temperature | 80 - 110 °C | Balances reaction rate against potential degradation. Monitor by TLC/LC-MS to avoid prolonged heating. |
| Solvent | Toluene, 1,4-Dioxane | Must be anhydrous and degassed to prevent catalyst deactivation. |
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic route from starting materials to the final product.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low reaction yield.
References
-
Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: RSC Medicinal Chemistry URL: [Link]
-
Title: N-(Piperidin-4-yl)pyrimidin-2-amine Source: Pharmaffiliates URL: [Link]
-
Title: The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Design, synthesis and molecular docking of piperidin-4-amine linked pyrimidine derivatives as potent anticancer agents Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst Source: Organic Process Research & Development URL: [Link]
-
Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: Molecules (MDPI) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. rsc.org [rsc.org]
troubleshooting off-target effects of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Initiating Compound Analysis
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N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride degradation pathways and prevention
Welcome to the dedicated technical support resource for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in a laboratory setting. By understanding the potential degradation pathways and implementing preventative measures, you can ensure the integrity of your experiments and the reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Q1: What are the primary factors that can cause the degradation of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride?
A1: Based on the chemical structure, which combines a 2-aminopyrimidine core and a piperidine ring, the primary factors of concern for degradation are pH (especially alkaline conditions), exposure to high temperatures, and potentially light and oxidizing agents. The dihydrochloride salt form suggests that the compound is more stable in acidic conditions.
Q2: How should I properly store N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride?
A2: To ensure long-term stability, it is recommended to store the compound in a cool, dry, and dark place.[1] Inert atmosphere (e.g., under argon or nitrogen) is also advisable to prevent oxidation.[1] For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C) for short periods, and the pH should be maintained on the acidic side.
Q3: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?
A3: Yes, the appearance of new peaks, especially those that grow over time or upon exposure to stress conditions (heat, light, non-optimal pH), is a strong indicator of degradation. The troubleshooting section of this guide provides more detailed information on identifying potential degradation products.
Q4: Is N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride susceptible to oxidation?
A4: The piperidine and aminopyrimidine moieties can be susceptible to oxidation. One-electron oxidation can affect the tautomeric preferences of aminopyrimidines.[2] It is advisable to use degassed solvents and handle the compound under an inert atmosphere, especially for long-term experiments or when working with known oxidizing agents.
II. Troubleshooting Guide: Degradation Issues
This guide will help you diagnose and resolve common degradation-related problems encountered during your experiments.
Issue 1: Loss of Parent Compound Signal and Appearance of New Peaks in Chromatogram
-
Symptom: A decrease in the peak area of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride and the emergence of one or more new peaks in your HPLC or LC-MS analysis.
-
Potential Cause: Degradation of the parent compound due to hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Verify pH of the solution: The 2-aminopyrimidine moiety can be susceptible to hydrolysis, particularly under alkaline conditions.[3][4] Ensure your buffers and solutions are in the acidic to neutral pH range.
-
Protect from Light: Pyrimidine derivatives can be susceptible to photodegradation.[5][6] Protect your samples from light by using amber vials or covering them with aluminum foil.
-
Control Temperature: High temperatures can accelerate degradation.[7][8] Avoid unnecessary heating of your samples. If elevated temperatures are required for your experiment, minimize the exposure time.
-
De-gas Solvents: To minimize oxidative degradation, use solvents that have been de-gassed by sonication or sparging with an inert gas like nitrogen or argon.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: Poor reproducibility of experimental results, such as variable biological activity or inconsistent analytical measurements.
-
Potential Cause: Inconsistent handling and storage of the compound, leading to varying levels of degradation between batches or experiments.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Prepare fresh solutions for each experiment whenever possible. If using stock solutions, ensure they are stored under the recommended conditions (cool, dark, and under an inert atmosphere) and for a validated period.
-
Monitor for Degradants: Implement a stability-indicating analytical method (e.g., a gradient HPLC method) to monitor for the presence of degradation products in your samples.[9][10] This will help you correlate the presence of degradants with inconsistent results.
-
Evaluate Excipient Compatibility: If you are working with formulations, be aware that some excipients can promote degradation.[8] For example, excipients with high water content can lead to hydrolysis.[8]
-
III. Potential Degradation Pathways
A. Hydrolytic Degradation
-
Acidic Conditions: The dihydrochloride salt form suggests good stability in acidic media. However, under harsh acidic conditions and heat, hydrolysis of the amino-pyrimidine bond could potentially occur, leading to the formation of 2-hydroxypyrimidine and 4-aminopiperidine derivatives.
-
Alkaline Conditions: 2-Aminopyrimidine derivatives are known to be susceptible to alkaline hydrolysis.[3][4] This would likely involve nucleophilic attack on the pyrimidine ring, potentially leading to ring-opening or substitution of the amino group.
B. Oxidative Degradation
The piperidine ring and the electron-rich aminopyrimidine ring are potential sites for oxidation.
-
Piperidine Ring Oxidation: The nitrogen in the piperidine ring can be oxidized to form an N-oxide. The carbon atoms adjacent to the nitrogen are also susceptible to oxidation.
-
Aminopyrimidine Ring Oxidation: The pyrimidine ring can undergo oxidation, potentially leading to the formation of various oxidized derivatives. One-electron oxidation can also alter the electronic structure of the molecule.[2]
C. Photodegradation
Pyrimidine derivatives are known to be photoreactive, which can lead to the formation of dimers or other photoproducts.[5][6] The presence of a chromophore in the pyrimidine ring makes the molecule susceptible to degradation upon exposure to UV light.
D. Thermal Degradation
At elevated temperatures, both the piperidine and pyrimidine rings can undergo degradation.
-
Piperidine Ring: Thermal degradation of piperidine can involve ring-opening reactions.[7][11]
-
Aminopyrimidine Moiety: High temperatures can accelerate hydrolysis and other degradation reactions.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
IV. Prevention Strategies
Proactive measures can significantly minimize the degradation of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
A. Optimal Storage and Handling
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool environment (e.g., refrigerator at 2-8°C). | Reduces the rate of thermally induced degradation.[7][8] |
| Light | Protect from light by using amber vials or storing in the dark.[1] | Prevents photodegradation of the pyrimidine ring.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Minimizes oxidative degradation.[2] |
| pH | Maintain solutions in an acidic to neutral pH range. | The dihydrochloride salt form is more stable at lower pH; alkaline conditions can promote hydrolysis.[3][4] |
B. Formulation Considerations
-
Solvent Selection: Use high-purity, degassed solvents for preparing solutions to minimize oxidative degradation.
-
Excipient Compatibility: When formulating, choose excipients with low water content to prevent hydrolysis.[8] Conduct compatibility studies to ensure that the excipients do not catalyze the degradation of the active compound.
-
Antioxidants: For formulations where oxidative degradation is a concern, the inclusion of antioxidants may be beneficial.
V. Experimental Protocols
A. Protocol for a Preliminary Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential degradation products and assess the stability of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Keep the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Photodegradation: Expose the stock solution in a quartz cuvette or a clear vial to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution). Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products. For structural elucidation, LC-MS analysis is recommended.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
VI. References
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]
-
Hydrolysis cascade from diaminopyrimidine (D) to C to U. (n.d.). ResearchGate.
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega.
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
-
Trissel, L. A., & Zhang, Y. (2001). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 5(1), 64-66.
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 115-122.
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2019). Asian Journal of Research in Chemistry.
-
Guan, J., Gu, J., & Leszczynski, J. (2008). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. Journal of Physical Chemistry A, 112(10), 2028-2036.
-
Safety Data Sheet: Piperidine. (2025). Carl ROTH.
-
Identification of degradation products of lafutidine using HPLC-UV and LC-ESI-MS. (2017). Journal of Liquid Chromatography & Related Technologies.
-
method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. (n.d.). JETIR.
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021). Molecules. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society.
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2021). The Journal of Physical Chemistry A.
-
Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency. (2012). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
-
Safety Data Sheet - Piperidine hydrochloride. (2025). Fisher Scientific.
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical Analysis. [Link]
-
Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. (2019). Research Journal of Pharmacy and Technology.
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (1974). Journal of the Chemical Society, Perkin Transactions 2.
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
-
Thiamine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link].
-
Safety Data Sheet - N-phenylpiperidin-4-amine. (2023). Cayman Chemical.
-
All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. (2020). International Journal of Molecular Sciences. [Link]
-
Safety Data Sheet - N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. (2024). Jubilant Ingrevia.
-
Hydrolysis of Amide under acidic and Basic Conditions. (2024). YouTube.
-
The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. (n.d.). ResearchGate.
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. (2016). Tropical Journal of Pharmaceutical Research.
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2013). Energy Procedia.
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
-
Hyma Synthesis Pvt. Ltd. (n.d.).
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). Signal Transduction and Targeted Therapy. [Link]
-
N-(Piperidin-4-yl)pyrimidin-2-amine. (n.d.). Pharmaffiliates.
-
Piperidin-4-one hydrochloride. (2023). CymitQuimica.
-
Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. (2022). Molecules. [Link]
-
Thermal Degradation of Piperazine Blends with Diamines. (2013). Energy Procedia.
-
Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2025). Pharmaceutical Research.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Thiamine - Wikipedia [en.wikipedia.org]
- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. jetir.org [jetir.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride
Welcome to the technical support guide for the synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and identify potential reaction byproducts encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine typically involves a two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by an acid-mediated deprotection. While seemingly straightforward, each step presents unique challenges and potential side reactions that can lead to a complex mixture of impurities. Achieving high purity is critical, as this scaffold is a common building block in pharmaceutical development. This guide provides a structured, question-and-answer approach to identifying and mitigating the formation of common byproducts.
Core Synthetic Pathway
The primary route involves the coupling of a protected piperidine with a chloropyrimidine, followed by removal of the protecting group.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide: Identification of Byproducts
This section addresses specific issues you might encounter, identifiable through common analytical techniques like HPLC, LC-MS, and NMR.
Q1: I see a major peak in my LC-MS with a mass of M+100 relative to my final product. What is this impurity?
Answer: This is almost certainly the Boc-protected intermediate, N-(1-(tert-butoxycarbonyl)piperidin-4-yl)pyrimidin-2-amine . Its presence indicates an incomplete deprotection reaction.
Causality: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[1] Incomplete deprotection can be caused by:
-
Insufficient Acid: The stoichiometry of the acid (typically HCl) might be inadequate to fully protonate and cleave the Boc group on all substrate molecules and then form the dihydrochloride salt.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature was too low to achieve the necessary activation energy for cleavage. Deprotection is usually rapid at room temperature but can be sluggish if the acid concentration is low.[2]
-
Solvent Effects: The choice of solvent can influence the efficacy of the acid. For instance, using HCl in a solvent where it has poor solubility or activity can hinder the reaction.
Troubleshooting Protocol:
-
Verify Acid Stoichiometry: Ensure at least 2.5-3.0 equivalents of HCl are used relative to the Boc-protected intermediate to account for both deprotection and salt formation.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS every 30 minutes. If the starting material is still present after 2-3 hours at room temperature, consider extending the time or slightly increasing the temperature (e.g., to 40 °C).
-
Solvent Re-evaluation: Ensure the chosen solvent (e.g., Dioxane, Methanol, Ethyl Acetate) allows for effective protonation. A common and effective system is 4M HCl in Dioxane.
Q2: My final product is contaminated with an impurity of mass [M+56]. What is the likely structure?
Answer: This impurity is likely a tert-butylated byproduct . During the acidic deprotection step, a tert-butyl cation (t-Bu⁺) is generated.[3] This highly reactive electrophile can alkylate nucleophilic sites on your product molecule.
Causality & Potential Structures: The t-Bu⁺ cation can attack several positions. The most likely candidates for alkylation are:
-
N-t-butylation: Alkylation of the exocyclic secondary amine.
-
C-t-butylation: Friedel-Crafts-type alkylation on the electron-rich pyrimidine ring. While the pyrimidine ring is generally electron-deficient, the amino substituent is activating, making certain positions susceptible.
Caption: Formation of the t-butylated byproduct during deprotection.
Troubleshooting Protocol: The key to preventing this is to trap the t-Bu⁺ cation as it forms.
-
Introduce a Scavenger: Add a cation scavenger to the reaction mixture before initiating deprotection. Common scavengers include:
-
Triethylsilane (TES): Reacts with t-Bu⁺ to form the stable triethyl(tert-butyl)silane.
-
Anisole: The electron-rich aromatic ring acts as a sacrificial substrate for alkylation.
-
Thioanisole: Another effective scavenger.
-
-
Lower the Temperature: Running the deprotection at a lower temperature (e.g., 0-5 °C) can sometimes reduce the rate of the competing alkylation reaction.
| Parameter | Standard Condition | Recommended Modification | Rationale |
| Scavenger | None | 1.1 - 1.5 eq. Triethylsilane | Traps the electrophilic t-Bu⁺ cation.[3] |
| Temperature | Room Temperature | 0 °C to RT | Minimizes the rate of the side reaction. |
Q3: My yield from the Buchwald-Hartwig coupling step is low, and I've identified unreacted 2-chloropyrimidine. What went wrong?
Answer: Low conversion in a Buchwald-Hartwig amination points to issues with the catalytic cycle. This reaction is sensitive to the choice of catalyst, ligand, base, and reaction conditions.
Causality: The Buchwald-Hartwig cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4] A failure at any stage can kill the catalyst and halt the reaction. Common causes include:
-
Catalyst/Ligand Incompatibility: Not all phosphine ligands are effective for coupling with electron-deficient heteroaryl chlorides like 2-chloropyrimidine. Sterically hindered, electron-rich biaryl phosphine ligands are often required.[5][6]
-
Base Selection: The strength and nature of the base are critical. A base that is too weak will not deprotonate the amine-palladium complex effectively. A base that is too strong or has nucleophilic character (like NaOH) can lead to side reactions, such as hydrolysis of the 2-chloropyrimidine. Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) are common choices.[5]
-
Atmosphere Control: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Inadequate inert atmosphere (Nitrogen or Argon) can lead to catalyst oxidation and deactivation.
Troubleshooting Protocol:
-
Ligand Screening: If using a general-purpose ligand, consider switching to one known for heteroaryl couplings, such as XPhos, SPhos, or Xantphos.
-
Base Optimization: If using a weaker base like K₂CO₃, try a stronger, non-nucleophilic base like NaOtBu or LiHMDS.
-
Degassing: Ensure the solvent is thoroughly degassed before adding the catalyst and reagents. Maintain a positive pressure of an inert gas throughout the reaction.
-
Catalyst Pre-activation: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more consistent results than generating the active catalyst in situ.
Frequently Asked Questions (FAQs)
What is the most definitive way to characterize the structure of an unknown byproduct? While LC-MS provides the molecular weight, which is a critical clue, it is not definitive. Isolation of the impurity via preparative HPLC followed by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is the gold standard for unambiguous structure elucidation.
Can I use a classical SNAr reaction instead of a Buchwald-Hartwig coupling for the first step? Yes, it is possible. 2-Chloropyrimidine is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens.[7] This would involve heating Boc-4-aminopiperidine and 2-chloropyrimidine, often with a non-nucleophilic base like diisopropylethylamine (DIPEA) in a high-boiling polar aprotic solvent like DMSO or NMP. However, this often requires higher temperatures and can sometimes lead to different byproduct profiles compared to the milder, palladium-catalyzed method.
What analytical methods should I have in place for process control? A robust HPLC method is essential. It should be capable of separating the starting materials, the Boc-protected intermediate, the final product, and all key potential byproducts identified in the troubleshooting guide.
Protocol: HPLC-MS Method for Reaction Monitoring
This protocol provides a starting point for developing a method to analyze your reaction mixture.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in 50:50 Acetonitrile:Water.
Caption: Workflow for byproduct identification and characterization.
References
-
Pharmaffiliates. N-(Piperidin-4-yl)pyrimidin-2-amine.[Link]
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.[Link]
-
National Institutes of Health (NIH). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
Fisher Scientific. Amine Protection / Deprotection.[Link]
-
Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis.[Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA.[Link]
-
Defense Technical Information Center (DTIC). Piperidine Synthesis.[Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.[Link]
-
JJ Medicine. Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson.[Link]
-
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[Link]
-
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[Link]
-
Wikipedia. Pyrimidine metabolism.[Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection.[Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.[Link]
- Google Patents.WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
-
ResearchGate. Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine.[Link]
-
PubChem. 4-Amino-1-Boc-piperidine.[Link]
-
PubChem. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1).[Link]
- Google Patents.CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Pipzine Chemicals. Tert-Butyl 4-Aminopiperidine-1-Carboxylate.[Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years.[Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]
-
Wikipedia. Buchwald–Hartwig amination.[Link]
Sources
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- 3. BOC deprotection [ms.bzchemicals.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride for In Vitro ADME Assays
Welcome to the technical support guide for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this compound. Our goal is to equip you with the causal understanding and practical protocols necessary to generate reliable and reproducible data.
Introduction: Understanding the Molecule
N-(Piperidin-4-yl)pyrimidin-2-amine is a basic compound featuring two key moieties: a piperidine ring and a pyrimidine-2-amine group. The dihydrochloride salt form is typically used to enhance its aqueous solubility and stability as a solid.[1] However, this salt form introduces specific challenges in standard ADME assays, primarily related to its behavior upon dilution into physiological buffers. Poor solubility, non-specific binding, and pH-dependent stability are common hurdles that can compromise data quality if not proactively addressed.[2] This guide provides a framework for diagnosing and solving these issues.
Frequently Asked Questions (FAQs)
Q1: My stock solution of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is clear in DMSO, but it crashes out when I dilute it into my pH 7.4 phosphate buffer. What's happening?
A: This is a classic case of pH-shift precipitation, a common issue for hydrochloride salts of basic compounds. Your DMSO stock is acidic due to the dihydrochloride salt. When you introduce this acidic stock into a buffered solution at a higher pH (like 7.4), the compound's ionization state changes. The basic amine groups become deprotonated, leading to the formation of the less soluble free base, which then precipitates.[3] Poor aqueous solubility is a primary reason for unreliable results in in vitro testing.[4][5]
Q2: I'm observing very low recovery and high variability in my Caco-2 permeability assay. Could this be non-specific binding (NSB)?
A: Yes, this is highly likely. N-(Piperidin-4-yl)pyrimidin-2-amine, particularly when protonated at physiological pH, is prone to electrostatic and hydrophobic interactions with plastic surfaces (e.g., Transwell® plates) and cellular lipids.[6][7] This non-specific binding removes the compound from the solution, leading to an underestimation of its permeability and poor mass balance. This issue can affect not only permeability assays but also any assay involving plasticware and biological matrices.[8]
Q3: How does the dihydrochloride salt form impact my results in cell-based assays?
A: The primary impact is on the local pH environment. Adding a concentrated, un-neutralized stock of the dihydrochloride salt can overwhelm the buffer capacity of the cell culture medium, causing a temporary drop in pH. This can stress the cells, affect monolayer integrity (in Caco-2 assays), and alter the activity of metabolic enzymes or transporters. Furthermore, the presence of chloride ions at high concentrations could potentially have off-target effects, although this is less common.
Q4: What are the best practices for preparing and storing solutions of this compound to ensure consistency?
A: Proper compound management is critical.[9]
-
Stock Solution: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Intermediate Dilutions: If necessary, perform intermediate dilutions in DMSO.
-
Working Solutions: Prepare fresh working solutions for each experiment.[10] When diluting into aqueous buffers, add the DMSO stock to the buffer (not the other way around) with vigorous vortexing to aid dissolution and minimize immediate precipitation. The final DMSO concentration in the assay should typically be kept below 1%, and ideally below 0.5%, to avoid solvent-related artifacts.
Troubleshooting and Optimization Guides
This section provides in-depth protocols and logical frameworks for addressing specific challenges with N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride in key ADME assays.
Aqueous Solubility Optimization
Low solubility can lead to underestimated liabilities and inaccurate data across all ADME assays.[11] It is crucial to determine both the kinetic and thermodynamic solubility early.
Underlying Issue: The compound's solubility is highly dependent on pH. As a basic compound, it is more soluble at lower pH where its amine groups are protonated. The dihydrochloride salt improves solubility in water but can lead to the formation of the less soluble free base at neutral pH.[12]
Troubleshooting Workflow: Solubility Issues
Caption: Decision tree for troubleshooting solubility issues.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of phosphate or universal buffers at different pH values (e.g., 5.0, 6.2, 7.4).[13]
-
Compound Addition: Add an excess of the solid N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride to each buffer in a glass vial.
-
Equilibration: Shake the vials at room temperature for 24 hours to ensure equilibrium is reached (thermodynamic solubility).
-
Separation: Filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Dilute the supernatant in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and quantify the concentration using a validated LC-MS/MS method against a standard curve.[13]
-
Analysis: Plot solubility (µg/mL or µM) against pH to understand the compound's solubility profile.
Data Summary: Expected Solubility Profile
| pH | Expected Relative Solubility | Rationale |
| 5.0 | High | Amine groups are fully protonated, maximizing solubility. |
| 6.2 | Intermediate | A mix of protonated and neutral species exists. |
| 7.4 | Low | The compound is predominantly in its less soluble free base form. |
Permeability & Metabolic Stability Assay Optimization
For these assays, mitigating non-specific binding is the primary challenge. Low recovery can invalidate results by making it impossible to distinguish between poor permeability and loss of compound to the apparatus.
Underlying Issue: The protonated amine groups of the molecule can bind ionically to negatively charged surfaces of standard polypropylene or polystyrene labware.[6]
Workflow: Mitigating Non-Specific Binding
Caption: Experimental workflow for mitigating non-specific binding.
Experimental Protocol: Quantifying and Mitigating NSB in a Permeability Assay
-
Select Labware: Procure low-adsorption 96-well plates.[7]
-
Prepare Solutions:
-
Donor Solution: Prepare the compound in transport buffer at the desired concentration.
-
Receiver Solution: Prepare the transport buffer. In parallel, prepare a second receiver solution containing a mitigating agent (e.g., 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-80).[14]
-
-
Run Recovery Test (No Cells):
-
Add the donor solution to the apical (donor) wells of an empty Transwell® plate.
-
Add the standard receiver buffer to one set of basolateral (receiver) wells and the mitigation-agent-containing buffer to another set.
-
Incubate under standard assay conditions (e.g., 37°C, 1-2 hours).
-
-
Sample and Analyze: At the end of the incubation, take samples from both donor and receiver wells. Quantify the compound concentration via LC-MS/MS.
-
Calculate Recovery:
-
Mass Balance (%) = [(Final Donor Conc. * Donor Vol.) + (Final Receiver Conc. * Receiver Vol.)] / (Initial Donor Conc. * Donor Vol.) * 100
-
-
Decision: Compare the mass balance between the standard and mitigation conditions. A significant increase in recovery validates the chosen mitigation strategy.[7] Proceed with the cell-based assay using the optimized buffer conditions.
Summary and Recommendations
Successfully generating high-quality in vitro ADME data for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride requires a proactive and systematic approach to troubleshooting.
-
Prioritize Solubility Assessment: Always determine the compound's solubility under your specific assay conditions before proceeding. The dihydrochloride salt does not guarantee solubility at neutral pH.
-
Assume Non-Specific Binding: For a basic amine-containing compound, assume NSB is a problem until proven otherwise. Always run recovery experiments to quantify the issue.
-
Optimize Systematically: Change one variable at a time (e.g., labware type, buffer additive) to clearly identify the most effective mitigation strategy.
-
Document Everything: Keep detailed records of buffer composition, final DMSO concentration, and any additives used, as these are critical for interpreting your data.
By understanding the physicochemical properties of your molecule and applying these targeted optimization strategies, you can overcome common experimental hurdles and generate reliable data to confidently guide your drug discovery project.
References
-
Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. [Link]
-
de Esch, I. J. P., et al. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]
-
Pharmaffiliates. N-(Piperidin-4-yl)pyrimidin-2-amine. [Link]
-
Bharate, S. B., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]
-
Eng, H., et al. (2015). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]
-
Lau, Y. Y., et al. (2014). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. [Link]
-
Admescope. (2023). Overcoming Hurdles in ADME Research for PROTACs. [Link]
-
BioPharma Services. (2023). Navigating Compounding in Early Phase Drug Development and ADF Studies. [Link]
-
Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences. [Link]
-
Sugano, K. (2023). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/Fluid Volume Ratio. Journal of Pharmaceutical Sciences. [Link]
-
Evotec. Addressing the Challenges of Non-Specific Binding in a HT-ADME Environment. [Link]
-
Patsnap Synapse. (2025). How to Spot Poor Developability from Early ADME Data. [Link]
-
Eurofins Discovery. Solubility Services. [Link]
Sources
- 1. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Spot Poor Developability from Early ADME Data [synapse.patsnap.com]
- 3. ovid.com [ovid.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing the Challenges of Non-Specific Binding in a HT-ADME Environment - Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
refining dosage for in vivo studies with N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Technical Support Center: N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
A Guide to In Vivo Dose Refinement for Research Professionals
Welcome to the technical support center for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical transition from in vitro discovery to in vivo validation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and generate robust, reproducible data.
Moving a novel compound into an in vivo setting is a significant step where unforeseen challenges can arise. This document provides a structured framework for refining the dosage of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, a molecule belonging to a chemical class known for its potential as a kinase inhibitor.[1][2] While specific in vivo data for this exact molecule is not extensively published, the principles outlined here are derived from extensive experience with similar small molecules and are grounded in established pharmacological and toxicological standards.
Frequently Asked Questions (FAQs)
This section addresses foundational questions you should consider before initiating your first in vivo experiment.
Q1: What is the likely mechanism of action for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride and why does it matter for in vivo studies?
A: The core structure, pyrimidin-2-amine, is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[1] For example, related compounds with an aminopyrimidine core have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division that is overexpressed in various cancers.[1] Therefore, it is plausible that your compound targets a protein kinase.
Why it matters: Understanding the putative target class is critical for designing your in vivo studies. It informs the choice of animal model (e.g., a tumor xenograft model for an anti-cancer agent), the pharmacodynamic (PD) biomarkers to measure target engagement (e.g., phosphorylation of a downstream substrate), and the expected physiological outcomes.
Q2: What are the absolute prerequisite in vitro data points I need before starting a dose-finding study?
A: Before committing to animal studies, you must establish a solid in vitro foundation:
-
Target Potency (IC50/EC50): You need a reliable measure of the concentration at which the compound elicits a biological effect in a biochemical or cell-based assay. This is the starting point for all dose predictions.
-
Cellular Bioavailability: It's crucial to confirm the compound can enter cells and reach its intracellular target. A mismatch between biochemical and cell-based assay results can be an early red flag for poor permeability.[3]
-
Preliminary Stability: Assess the compound's stability in the planned in vivo vehicle and in plasma to ensure it will not degrade before reaching its target. Related aminopyrimidine compounds have shown good plasma and liver microsomal stability.[1]
Q3: How does the "dihydrochloride" salt form impact my experimental design?
A: The dihydrochloride salt form is a significant advantage for initial studies. Amine salts are formed by reacting the basic amine groups on your compound with an acid (in this case, hydrochloric acid).[4] This typically confers several properties:
-
Increased Aqueous Solubility: The salt form dramatically increases the likelihood that the compound will be soluble in simple aqueous vehicles like saline (0.9% NaCl).[5] This simplifies formulation and avoids the complications of using organic co-solvents, which can have their own toxicities.[6][7]
-
Improved Stability: Salt forms are often more stable crystalline solids than the corresponding free base.
-
Causality: The protonated amine and chloride counter-ion create a more polar molecule that interacts favorably with water, facilitating dissolution.
Q4: I have an in vitro IC50 of 50 nM. How do I choose a starting dose for my first in vivo tolerability study?
A: There is no universal formula, but a common strategy is to start with a dose projected to achieve a plasma concentration (Cmax) significantly higher than the in vitro IC50. A range of 10-100 times the IC50 is often used as a starting point for efficacy, but for a tolerability study, you must be more cautious.
A practical approach is to perform a dose escalation study. You might start at a low dose, such as 1-5 mg/kg, and escalate in subsequent cohorts (e.g., 10, 30, 100 mg/kg) while closely monitoring for signs of toxicity. The goal is to find the Maximum Tolerated Dose (MTD).
Q5: What is the most appropriate route of administration to start with?
A: The choice depends on your objective.
-
Intraperitoneal (IP) or Intravenous (IV): These routes bypass oral absorption and first-pass metabolism, ensuring 100% bioavailability. They are ideal for initial MTD and efficacy studies to confirm the compound's intrinsic activity in a biological system.
-
Oral Gavage (PO): If the ultimate goal is an orally administered drug, you will need to evaluate this route. However, be aware that oral bioavailability can be low due to poor absorption or high first-pass metabolism, which was a challenge for some related aminopyrimidine compounds.[8]
-
Subcutaneous (SC): This route can provide a slower release profile and prolonged exposure, which can be beneficial for tolerability and maintaining target coverage over time.[9]
For a first-in-vivo study, IP injection is often a pragmatic choice to establish a baseline for tolerance and efficacy without the confounder of oral absorption.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments and provides a logical framework for resolving them.
Q: My first dose of 30 mg/kg caused acute toxicity ( >15% body weight loss, lethargy). What are my next steps?
A: This is a common and critical issue. Do not proceed with this dose. The immediate goal is to find a safe and tolerable dose.
-
Action 1: Dose De-escalation. Immediately test lower doses. A standard approach is to halve the dose (15 mg/kg) and, in a separate cohort, test an even lower dose (e.g., 5 or 10 mg/kg). Monitor these animals for the same toxicity signs.
-
Action 2: Consider a Fractionated Dosing Schedule. Instead of a single 30 mg/kg dose, you could test 15 mg/kg administered twice daily (BID). This can lower the peak plasma concentration (Cmax), which is often associated with acute toxicity, while maintaining a similar total daily exposure (AUC).
-
Action 3: Evaluate the Vehicle. If you are using a vehicle with co-solvents (like DMSO or PEG400), ensure you have a vehicle-only control group. The toxicity could be originating from the formulation itself, not the compound.[10]
-
Causality Check: The piperidine moiety itself can cause CNS toxicity at high concentrations.[11] The observed lethargy may be a direct pharmacological effect of the compound class. A careful dose de-escalation is the only way to find a therapeutic window.
Q: I've established a well-tolerated dose, but I'm not seeing any efficacy in my tumor xenograft model. What should I investigate?
A: A lack of efficacy at a non-toxic dose points to a problem with drug exposure or target engagement.
-
Step 1: Conduct a Basic Pharmacokinetic (PK) Study. This is non-negotiable. You must measure the concentration of the compound in the plasma of your animals over time after dosing. This will tell you the Cmax, the time to reach it (Tmax), and the half-life (t1/2). The core question is: are you achieving plasma concentrations at or above the in vitro IC50 for a sustained period?
-
Step 2: Assess Target Engagement (Pharmacodynamics - PD). If the PK profile looks reasonable, you must confirm the drug is hitting its target in the tumor tissue. For a kinase inhibitor, this typically involves collecting tumor samples at a relevant time point post-dose (e.g., at Tmax) and measuring the phosphorylation status of a known downstream substrate via Western Blot or ELISA. No target engagement means no efficacy, regardless of the dose.
-
Step 3: Re-evaluate the Formulation. Is the compound precipitating out of solution upon injection? Is the suspension not homogenous, leading to inaccurate dosing? Visually inspect your formulation before each use. For suspensions, ensure continuous stirring.[10]
-
Step 4: Consider Drug Metabolism. The compound may be rapidly cleared by the liver. Some related aminopyrimidine inhibitors were specifically optimized to improve metabolic stability.[8] An early-stage PK study will reveal a very short half-life if this is the case.
Q: My compound won't stay dissolved in saline at the concentration I need. How can I improve my formulation?
A: While the dihydrochloride salt improves solubility, you may still face challenges at high concentrations.
-
Option 1: pH Adjustment. The solubility of amine salts is often pH-dependent. Ensure your saline is buffered (e.g., with phosphate-buffered saline, PBS) to a physiological pH (~7.4). You can perform a simple solubility test in buffers of varying pH to find the optimal range.
-
Option 2: Use a Co-solvent System (with caution). If aqueous solubility remains insufficient, you may need to use an enabling formulation. A commonly used vehicle for non-clinical studies is a mixture of PEG400, Solutol HS 15, and water. However, always run a parallel MTD study on the vehicle alone, as these can cause their own toxicities.[7]
-
Option 3: Create a Homogenous Suspension. If the compound is not soluble, you can administer it as a suspension. A common vehicle for this is 0.5% methylcellulose in water.[10] The key to a successful suspension is ensuring a uniform particle size and that it is well-mixed before every single dose is drawn.
Data Presentation
Clear data summary is essential for making informed decisions. Below is a template for summarizing data from an MTD study.
Table 1: Example Data Summary from a 7-Day Murine Maximum Tolerated Dose (MTD) Study
| Dose Group (mg/kg, IP, QD) | N | Mean Body Weight Change (Day 7) | Nadir Body Weight Change (%) | Clinical Observations | Status |
| Vehicle (0.9% Saline) | 5 | +2.5% | -1.0% | Normal activity, no adverse signs | Well-Tolerated |
| 10 mg/kg | 5 | +1.8% | -2.5% | Normal activity, no adverse signs | Well-Tolerated |
| 30 mg/kg | 5 | -5.6% | -8.2% | Mild, transient lethargy post-dosing | Tolerated |
| 60 mg/kg | 5 | -16.8% | -18.5% | Significant lethargy, ruffled fur | Not Tolerated |
| Conclusion | MTD is determined to be 30 mg/kg. |
Experimental Protocols
These protocols provide a starting point for your key experiments. Always adapt them to your specific institutional guidelines (IACUC) and experimental needs.
Protocol 1: Preparation of a 10 mg/mL Aqueous Formulation
Objective: To prepare a sterile solution of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride in 0.9% saline for injection.
-
Calculate Required Mass: Determine the total volume of formulation needed. For a 10 mg/mL solution, you will need 10 mg of the compound for every 1 mL of vehicle. Account for a small overage (~10-20%).
-
Aseptic Technique: Perform all steps in a laminar flow hood.
-
Weigh Compound: Accurately weigh the required amount of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride and place it in a sterile, appropriately sized container (e.g., a 15 mL conical tube).
-
Add Vehicle: Add approximately 80% of the final volume of sterile 0.9% sodium chloride for injection to the container.
-
Dissolve: Vortex vigorously. If needed, sonicate briefly in a water bath to aid dissolution. The dihydrochloride salt form should facilitate dissolution in saline.[5]
-
Final Volume: Once fully dissolved, add saline to reach the final desired volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile container.
-
Storage: Store at 2-8°C, protected from light. Visually inspect for any precipitation before each use.
Protocol 2: Streamlined In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered for a set period (e.g., 7 days) without causing severe toxicity.
-
Animal Model: Select a relevant strain of mice (e.g., BALB/c or NOD/SCID, depending on the downstream model), aged 6-8 weeks.
-
Group Allocation: Acclimatize animals for at least 3 days. Randomly assign them to dose cohorts (n=3-5 per group). Include a vehicle-only control group.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select 3-4 escalating doses (e.g., 10, 30, 60 mg/kg).
-
Administration: Administer the compound daily (QD) for 7 consecutive days via the chosen route (e.g., IP). Administer a corresponding volume of vehicle to the control group.
-
Monitoring: Monitor animals at least twice daily. Record:
-
Body Weight: Measure daily. A loss of >15-20% is typically a humane endpoint.
-
Clinical Signs: Score for activity level, posture, fur condition, and any other signs of distress.
-
Mortality: Record any deaths immediately.
-
-
Endpoint: At the end of the study (Day 8), euthanize all remaining animals. Consider collecting blood for clinical chemistry and tissues for histopathology to identify potential target organs of toxicity.
-
Analysis: The MTD is defined as the highest dose that does not cause mortality or >20% body weight loss and results in only mild, reversible clinical signs of toxicity.
Visualization: Workflows and Pathways
Diagram 1: In Vivo Dose Refinement Workflow
This diagram outlines the logical progression from initial planning to an optimized in vivo dose.
Caption: A decision-making workflow for establishing an effective in vivo dose.
Diagram 2: Hypothetical Kinase Inhibition Pathway
This diagram illustrates the likely mechanism of action for a pyrimidin-2-amine-based kinase inhibitor in a cancer context.
Caption: Inhibition of a target kinase blocks downstream signaling for cell proliferation.
References
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Yuan, Z., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Pharmaffiliates. N-(Piperidin-4-yl)pyrimidin-2-amine. [Link]
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Scarpelli, R., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]
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ChemBK. 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. [Link]
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Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
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National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press (US). [Link]
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Leurs, R., et al. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]
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Zhang, X., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. [Link]
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Martin, M., et al. (2020). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
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Pinsky, B. A., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. [Link]
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Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Zhang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie. [Link]
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Validation & Comparative
A Comparative Analysis of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride in the Landscape of Cyclin-Dependent Kinase Inhibition
In the intricate world of cellular signaling and proliferation, Cyclin-Dependent Kinases (CDKs) stand as central regulators, orchestrating the precise progression of the cell cycle. Their dysregulation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. The 2-aminopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets, most notably the ATP-binding pocket of kinases. This guide provides a comprehensive comparative analysis of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride , a representative of this promising chemical class, contextualized against established CDK inhibitors.
While direct experimental data for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is not extensively available in the public domain, its structural motifs strongly suggest activity as a kinase inhibitor, with a high probability of targeting CDKs.[1] This analysis, therefore, proceeds on this well-founded hypothesis, outlining the critical experimental frameworks required to rigorously evaluate its performance against well-characterized CDK inhibitors such as Roscovitine and Dinaciclib. Our objective is to provide researchers, scientists, and drug development professionals with a detailed roadmap for assessing the potential of novel aminopyrimidine-based compounds in the ever-evolving field of oncology.
The Central Role of CDKs in Cell Cycle Regulation
The eukaryotic cell cycle is a tightly regulated process divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are governed by the sequential activation and inactivation of CDKs, which form active heterodimeric complexes with their regulatory partners, the cyclins.
Caption: Simplified overview of the cell cycle and key CDK-cyclin complexes.
Dysregulation of these complexes, often through overexpression of cyclins or loss of endogenous CDK inhibitors (CKIs), leads to uncontrolled cell proliferation, a fundamental characteristic of cancer.[2]
The Aminopyrimidine Scaffold: A Foundation for Kinase Inhibition
The N-(Piperidin-4-yl)pyrimidin-2-amine core structure is a versatile scaffold for developing kinase inhibitors. The 2-aminopyrimidine moiety can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. The piperidine ring provides a vector for introducing substituents that can interact with other regions of the active site, thereby enhancing potency and selectivity.[1][3]
Comparator CDK Inhibitors: Benchmarks for Evaluation
To provide a robust comparative framework, we will consider two well-characterized CDK inhibitors with distinct profiles:
-
Roscovitine (Seliciclib): A first-generation CDK inhibitor, Roscovitine is a purine analog that primarily inhibits CDK1, CDK2, CDK5, CDK7, and CDK9.[4][5][6] It has been extensively studied preclinically and has entered clinical trials for various cancers.[4] Its mode of action involves arresting the cell cycle and inducing apoptosis.[4][7]
-
Dinaciclib (SCH 727965): A potent, second-generation small molecule inhibitor of CDK1, CDK2, CDK5, and CDK9 with low nanomolar IC50 values.[8][9][10] Dinaciclib has demonstrated encouraging single-agent activity in clinical trials for various hematological malignancies and solid tumors.[10][11][12] Its bimodal mechanism involves both cell cycle arrest and inhibition of transcription through its action on CDK9.[12]
Experimental Framework for Comparative Analysis
A rigorous comparison of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride with Roscovitine and Dinaciclib necessitates a multi-faceted experimental approach, encompassing biochemical and cell-based assays.
I. Biochemical Assays: Assessing Potency and Selectivity
A. In Vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor against its target kinase.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Test compounds (N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, Roscovitine, Dinaciclib) serially diluted in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.[13]
-
384-well microplates.
-
-
Procedure:
-
Add kinase buffer, substrate, and the recombinant CDK/cyclin enzyme to the wells of a 384-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.[13]
-
The luminescence signal is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.[14]
-
Causality Behind Experimental Choices: The use of a luminescent-based assay like ADP-Glo™ provides high sensitivity and a broad dynamic range, suitable for high-throughput screening and accurate IC50 determination.[13] Testing against multiple CDK/cyclin complexes is crucial for establishing an initial selectivity profile.
B. Kinase Selectivity Profiling
To understand the broader kinome-wide effects of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, a comprehensive selectivity panel is essential. This helps to identify potential off-target effects that could lead to toxicity or provide opportunities for drug repositioning.[15]
Experimental Workflow:
Caption: Workflow for comprehensive kinase selectivity profiling.
Methodology: This service is typically outsourced to specialized companies (e.g., Reaction Biology, Promega) that offer panels of hundreds of purified kinases.[13][16][17][18] The test compound is usually screened at a single high concentration (e.g., 1 or 10 µM) against the panel. The percentage of inhibition for each kinase is determined, and "hits" (kinases inhibited above a certain threshold, e.g., 50%) are further evaluated to determine their IC50 values.
II. Cell-Based Assays: Evaluating Cellular Efficacy
A. Cell Proliferation/Viability Assay
This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.
Experimental Protocol:
-
Cell Culture:
-
Select a panel of cancer cell lines with known CDK dependencies (e.g., breast cancer lines like MCF-7 and T-47D, or hematological cancer lines).
-
Culture the cells in appropriate media and conditions.[19]
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, Roscovitine, and Dinaciclib for a specified duration (e.g., 72 hours).
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting viability against inhibitor concentration.
-
Causality Behind Experimental Choices: It is crucial to use assays that measure different aspects of cell proliferation. While ATP-based assays are common, they can sometimes be misleading for CDK4/6 inhibitors, as cells may arrest in G1 but continue to grow in size, thus maintaining high ATP levels.[21][22] Therefore, complementing this with a DNA-based assay (e.g., CyQUANT™) or direct cell counting is recommended for a more accurate assessment of cell cycle arrest.
B. Cell Cycle Analysis by Flow Cytometry
This assay directly visualizes the effects of the inhibitors on cell cycle distribution.
Experimental Protocol:
-
Cell Treatment:
-
Treat cancer cells with the IC50 concentration of each inhibitor for a defined period (e.g., 24 hours).
-
-
Staining:
-
Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C.
-
Wash the cells and stain them with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using software like FlowJo. An accumulation of cells in a specific phase indicates a cell cycle arrest at that point.
-
Comparative Data Summary
The following tables illustrate the expected data that would be generated from the described experiments, allowing for a direct comparison of the inhibitors.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | CDK1/CycB | CDK2/CycE | CDK5/p25 | CDK9/CycT1 |
| N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride | TBD | TBD | TBD | TBD |
| Roscovitine | ~700 | ~700 | ~200 | ~400 |
| Dinaciclib | 1 | 1 | 1 | 4 |
| TBD: To be determined experimentally. Data for Roscovitine and Dinaciclib are representative values from the literature.[10] |
Table 2: Cellular Activity (GI50, µM) in a Representative Cancer Cell Line (e.g., MCF-7)
| Compound | GI50 (µM) | Observed Cell Cycle Arrest |
| N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride | TBD | TBD |
| Roscovitine | ~15 | G1 and/or G2/M |
| Dinaciclib | ~0.03 | G2/M |
| TBD: To be determined experimentally. Data for Roscovitine and Dinaciclib are representative values from the literature.[4][12] |
Conclusion and Future Directions
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, by virtue of its 2-aminopyrimidine core, represents a promising scaffold for the development of novel kinase inhibitors. Based on extensive literature on structurally related compounds, it is highly likely to exhibit inhibitory activity against CDKs. The experimental framework detailed in this guide provides a comprehensive strategy for rigorously evaluating its potency, selectivity, and cellular efficacy in direct comparison to established CDK inhibitors like Roscovitine and Dinaciclib.
The successful execution of these experiments will elucidate the therapeutic potential of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride and guide its further development. Key next steps would include in vivo efficacy studies in relevant cancer xenograft models and detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling to assess its drug-like properties. The insights gained from such a systematic evaluation will be invaluable for advancing this and other novel aminopyrimidine-based compounds from the bench to the clinic.
References
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Pharmaffiliates. N-(Piperidin-4-yl)pyrimidin-2-amine. [Link]
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AACR Journals. A comparative study of CDK2 inhibitors. Cancer Research. [Link]
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PubMed Central. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway. [Link]
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PubMed Central. Efficacy and Safety of Cyclin-Dependent Kinases 4 and 6 Inhibitors in HR+/HER2− Advanced Breast Cancer. [Link]
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PubMed Central. Roscovitine in cancer and other diseases. [Link]
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Wikipedia. Dinaciclib. [Link]
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AACR Journals. The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. [Link]
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The V Foundation. Liquid biopsies to predict CDK4/6 inhibitor efficacy and resistance in breast cancer. [Link]
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PubMed Central. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. [Link]
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PubMed Central. Targeted Kinase Selectivity from Kinase Profiling Data. [Link]
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Frontiers. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer. [Link]
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bioRxiv. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]
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PubMed Central. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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PubMed Central. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. [Link]
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Sciety. A high-throughput Cyclin D-CDK4 NanoBiT assay facilitates identification and characterisation of antisense oligonucleotide-based CDK4 inhibitors. [Link]
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ResearchGate. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. [Link]
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Taylor & Francis Online. Dinaciclib – Knowledge and References. [Link]
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Pharmaffiliates. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride. [Link]
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National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
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National Institutes of Health. 4-Anilinopiperidine. [Link]
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protocols.io. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
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MDPI. Carnosic Acid and Its Semisynthetic Derivatives as Promising Anticancer Agents. [Link]
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OncLive. Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer. [Link]
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European Patent Office. 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. [Link]
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ResearchGate. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]
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National Institutes of Health. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. [Link]
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ACS Publications. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]
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PubMed Central. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-(Piperidin-4-yl)pyrimidin-2-amine Derivatives in Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has established it as a foundational element in the development of targeted therapies, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds, offering a comparative overview of how structural modifications influence their biological activity. We will delve into the synthetic rationale, compare inhibitory potencies against different kinase targets, and provide detailed experimental protocols for the evaluation of these derivatives.
The N-(Piperidin-4-yl)pyrimidin-2-amine Scaffold: A Versatile Kinase Inhibitor Core
The core structure, N-(Piperidin-4-yl)pyrimidin-2-amine, presents a unique combination of a hydrogen bond donor (the secondary amine of the piperidine) and acceptor (the pyrimidine nitrogens), which are crucial for anchoring the molecule within the hinge region of the kinase ATP-binding site. The piperidine ring serves as a versatile linker, allowing for the exploration of different substituents to achieve desired potency, selectivity, and pharmacokinetic properties. The pyrimidine ring, a well-established pharmacophore in numerous approved drugs, further contributes to the favorable profile of these derivatives.[1][2]
General Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine derivatives typically follows a convergent approach, where the piperidine and pyrimidine moieties are synthesized or modified separately before being coupled.
Synthesis of the Piperidine Moiety
A common starting point for the piperidine fragment is a protected piperidin-4-one derivative, such as N-Boc-piperidin-4-one. This allows for various modifications at the 4-position, most commonly through reductive amination to introduce the amine linkage. The protecting group (e.g., Boc) is then removed to allow for subsequent coupling with the pyrimidine core.
Synthesis of the Pyrimidine Moiety and Coupling
Substituted 2-chloropyrimidines are frequently employed as the electrophilic partner in the coupling reaction. Nucleophilic substitution of the chlorine atom by the amine of the piperidine fragment is a common strategy.[3] More advanced methods like the Buchwald-Hartwig amination can also be utilized to form the C-N bond, offering broader substrate scope and milder reaction conditions.[4]
Experimental Protocol: General Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine Derivatives
Step 1: Reductive Amination of N-Boc-piperidin-4-one
-
To a solution of N-Boc-piperidin-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), add the desired amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the N-Boc protected piperidine derivative from Step 1 in a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or trifluoroacetic acid in dichloromethane).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting hydrochloride salt can often be used directly in the next step without further purification.
Step 3: Nucleophilic Aromatic Substitution
-
To a solution of the deprotected piperidine derivative (1.0 eq) and the desired 2-chloropyrimidine (1.1 eq) in a polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final compound by column chromatography or preparative high-performance liquid chromatography (HPLC).
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of N-(Piperidin-4-yl)pyrimidin-2-amine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and piperidine rings. Below, we compare the SAR of these derivatives against several important kinase targets.
Targeting Polo-Like Kinase 4 (PLK4)
PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to various cancers.[5] The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold has been explored for the development of potent PLK4 inhibitors.[5]
-
Substituents on the Pyrimidine Ring: Modifications at the 4- and 5-positions of the pyrimidine ring significantly impact PLK4 inhibitory activity. Small, electron-withdrawing groups at the 5-position can enhance potency.
-
Substituents on the Piperidine Nitrogen: The substituent on the piperidine nitrogen plays a critical role in interacting with the solvent-exposed region of the ATP-binding pocket. Aromatic or heteroaromatic rings are often favored. For example, compound 8h from a study on novel PLK4 inhibitors, which incorporates a specific substituted aromatic ring, demonstrated a remarkable PLK4 IC50 of 0.0067 µM.[5]
Targeting Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key player in cell cycle progression, and its dysregulation is a hallmark of many cancers.[6] Several series of N-(Piperidin-4-yl)pyrimidin-2-amine derivatives have been designed as CDK2 inhibitors.[6][7]
-
Bioisosteric Replacement: In one study, the phenylsulfonamide moiety of a lead compound was replaced with pyrazole derivatives, leading to a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity.[6] This highlights the effectiveness of bioisosteric replacement in optimizing potency and selectivity.
-
Key Interactions: The pyrimidine core forms essential hydrogen bonds with the hinge region of CDK2, while the substituents on the piperidine and the 4-position of the pyrimidine explore different pockets to enhance affinity and selectivity.[6]
Targeting Bruton's Tyrosine Kinase (BTK)
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[8] The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold has been successfully incorporated into novel BTK inhibitors.
-
Irreversible Inhibition: Many potent BTK inhibitors are irreversible, forming a covalent bond with a cysteine residue in the active site. For N-(Piperidin-4-yl)pyrimidin-2-amine derivatives targeting BTK, the piperidine moiety is often functionalized with an electrophilic group, such as an acrylamide, to enable this covalent interaction.
-
Optimization of Physicochemical Properties: SAR studies in this area also focus on optimizing drug-like properties, such as solubility and metabolic stability, to achieve good oral bioavailability.[9]
Quantitative SAR Data Summary
The following table summarizes the inhibitory activities of representative N-(Piperidin-4-yl)pyrimidin-2-amine derivatives against different kinase targets.
| Compound ID | Target Kinase | Modifications | IC50 (µM) | Reference |
| 8h | PLK4 | Specific substituted aromatic ring on piperidine nitrogen | 0.0067 | [5] |
| 15 | CDK2 | Pyrazole substituent at the 4-position of the pyrimidine | 0.005 (Ki) | [6] |
| 7l | CDK2 | N-(pyridin-3-yl) at the 4-position of the pyrimidine | 0.0644 | [7] |
| 6b | BTK | Pyrazolo[3,4-d]pyrimidine core with piperidine linker | 0.0012 | [8] |
Experimental Workflow for Kinase Inhibition Assay
The evaluation of the inhibitory potential of newly synthesized compounds is a critical step in the drug discovery process. A common method is the in vitro kinase assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (N-(Piperidin-4-yl)pyrimidin-2-amine derivatives)
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO), followed by a further dilution in the assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: a. In the wells of a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) control. b. Add 5 µL of the kinase solution to each well and gently mix. c. Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.[10]
-
Initiation of Kinase Reaction: a. Prepare a solution containing the kinase-specific substrate and ATP in the assay buffer. b. Add 10 µL of the substrate/ATP solution to each well to start the reaction. c. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
Termination of Kinase Reaction and ADP Detection: a. Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] b. Incubate the plate at room temperature for 40 minutes. c. Add 40 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.[11] d. Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Plot the luminescence signal against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[12][13]
Conclusion and Future Perspectives
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to achieve high potency and selectivity. Future research in this area will likely focus on:
-
Exploring Novel Substituents: The use of computational methods, such as molecular docking and free energy perturbation, will guide the design of novel substituents to target specific regions of the kinase active site and improve selectivity.
-
Targeting Kinase Mutants: The emergence of drug resistance due to kinase mutations is a significant clinical challenge. The design of derivatives that can effectively inhibit both wild-type and mutant kinases is a key area of investigation.
-
Improving Pharmacokinetic Properties: A major focus will be on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure their suitability for clinical development. This includes enhancing metabolic stability and oral bioavailability.[9]
By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of N-(Piperidin-4-yl)pyrimidin-2-amine derivatives can be realized in the ongoing quest for more effective and safer targeted therapies.
References
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- N-(Piperidin-4-yl)pyrimidin-2-amine.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- IC50 Determin
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
- 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central.
- Design, synthesis and molecular docking of piperidin-4-amine linked pyrimidine derivatives as potent anticancer agents.
- N-(Piperidin-4-ylmethyl)pyrimidin-2-amine. Benchchem.
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
- Structure–activity relationship of piperidine derivatives with anticancer activity.
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
- N-(Piperidin-4-yl)pyrimidin-2-amine. BLDpharm.
- Assay Development for Protein Kinase Enzymes.
- Kinase assays. BMG LABTECH.
- Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
- IC50. Wikipedia.
- (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D.
- Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
- Enzyme Inhibitor Terms and Calcul
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.
- Biologically active pyridine and pyridopyrimidines containing anti-cancer agents (I–V) and cyanopyridine-based compounds (VI–VIII) as PIM-1 kinase inhibitors.
- In vitro kinase assay. Protocols.io.
- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.
- InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
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cross-reactivity profiling of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
An In-Depth Guide to the Cross-Reactivity Profiling of N-(Piperidin-4-yl)pyrimidin-2-amine-Containing Kinase Inhibitors: A Comparative Analysis
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors built upon the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold. Due to the limited public data on the parent compound, N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, which primarily serves as a chemical building block, we will focus our analysis on Imatinib (Gleevec) , a well-characterized and clinically significant kinase inhibitor that features this core structure.
The principles and methodologies detailed herein are broadly applicable to other kinase inhibitors, offering a robust template for researchers in drug discovery and development. We will compare Imatinib's selectivity profile against Dasatinib (Sprycel) , another potent inhibitor of the Abl kinase, to illustrate how subtle structural differences can lead to profound variations in cross-reactivity and, consequently, in therapeutic and off-target effects.
The Critical Role of Cross-Reactivity Profiling
Kinase inhibitors are designed to block the activity of specific protein kinases that drive diseases like cancer. However, the human kinome is vast, comprising over 500 members with highly conserved ATP-binding pockets. This conservation creates a significant risk of inhibitors binding to unintended "off-target" kinases. Such cross-reactivity can lead to unexpected side effects or, in some cases, beneficial polypharmacology. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a fundamental step in understanding a drug's mechanism of action and predicting its clinical behavior.
Imatinib , our primary example, is a cornerstone of targeted therapy for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Its therapeutic efficacy stems from potent inhibition of the BCR-Abl fusion protein, as well as c-KIT and PDGFRA kinases. However, its full biological effect is a composite of these on-target activities and its interactions with a wider array of kinases.
Comparative Kinase Selectivity: Imatinib vs. Dasatinib
To contextualize the importance of a selectivity profile, we compare Imatinib with Dasatinib. Both are approved for CML, yet their kinase inhibition spectra differ significantly, leading to distinct clinical applications and side-effect profiles.
Mechanism of Action and Target Engagement
Imatinib is a Type II inhibitor, meaning it binds to and stabilizes the "DFG-out" (inactive) conformation of the kinase activation loop. This mechanism contributes to its specificity, as not all kinases can readily adopt this conformation. Dasatinib, in contrast, is a Type I inhibitor, binding to the active "DFG-in" conformation. This generally allows for broader target engagement, as it recognizes a more conserved kinase state.
The diagram below illustrates the BCR-Abl signaling pathway, the primary target for both drugs in CML.
Caption: Simplified BCR-Abl signaling pathway inhibited by Imatinib and Dasatinib.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity (IC50 values) of Imatinib and Dasatinib against their primary target and key off-targets. Lower values indicate higher potency.
| Kinase Target | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Primary Function & Rationale for Comparison |
| Abl1 | 25 - 100 | < 1 | Primary Target. Dasatinib is significantly more potent against the primary therapeutic target. |
| c-KIT | 100 | 1 - 10 | On-Target. Both inhibit c-KIT, relevant for GIST therapy. |
| PDGFRA | 50 - 100 | 1 - 10 | On-Target. Both inhibit PDGFRA, relevant for certain leukemias. |
| SRC Family | > 10,000 | < 1 | Key Off-Target. Dasatinib is a potent pan-SRC inhibitor, a major point of differentiation. |
| EphA2 | 230 | 1.5 | Key Off-Target. Receptor tyrosine kinase involved in development and cancer. |
| DDR1 | 38 | > 10,000 | Key Off-Target. Discoidin domain receptor, a unique target for Imatinib. |
Data compiled from multiple sources for illustrative purposes. Actual values may vary by assay conditions.
This data clearly shows that while both compounds inhibit BCR-Abl, Dasatinib has a much broader inhibition profile, particularly against the SRC family of kinases. This contributes to its efficacy in Imatinib-resistant CML but also to a different side-effect profile, such as a higher incidence of pleural effusion.
Experimental Protocols for Cross-Reactivity Profiling
To generate the data above, several robust methodologies can be employed. We will detail a common workflow using a competitive binding assay, which offers a broad, cell-free assessment of target engagement across a large portion of the kinome.
KINOMEscan™ (DiscoverX) Competitive Binding Assay Workflow
This technology measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.
Caption: Workflow for a competitive binding-based kinase profiling assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Dissolve the test compound (e.g., Imatinib) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Perform serial dilutions in DMSO to create a concentration gradient for IC50 determination. A final assay concentration is typically achieved by a final dilution into the assay buffer.
-
-
Assay Plate Preparation:
-
Utilize a multi-well plate where each well contains a specific recombinant human kinase tagged with a unique DNA identifier.
-
Add the proprietary, immobilized active-site directed ligand to each well.
-
-
Incubation:
-
Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (vehicle control, representing 0% inhibition) and a positive control compound (representing 100% displacement).
-
Allow the mixture to incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. During this time, the test compound competes with the immobilized ligand for binding to the kinase's ATP pocket.
-
-
Capture and Wash:
-
The kinases that remain bound to the immobilized ligand are captured on a solid support.
-
A series of wash steps are performed to remove the compound and any kinase that has been displaced from the ligand.
-
-
Elution and Quantification:
-
The captured, DNA-tagged kinase is eluted.
-
The amount of eluted kinase is quantified using qPCR with primers specific to the DNA tag. A lower qPCR signal indicates that the test compound successfully displaced the kinase from the ligand.
-
-
Data Analysis:
-
The raw qPCR data is converted to a percentage of the DMSO control.
-
The percent displacement is calculated using the formula: 100 * (1 - (Test Compound Signal / DMSO Signal)).
-
The results are often visualized as a "tree-spot" diagram, where each kinase is represented as a circle, and the size of the circle corresponds to the binding affinity.
-
Self-Validating Systems and Trustworthiness
The described protocol incorporates several self-validating elements to ensure data integrity:
-
Positive Control: A control compound with known broad-spectrum kinase affinity is run in parallel to confirm that the assay system is performing as expected.
-
Vehicle Control (DMSO): This establishes the baseline for 100% kinase-ligand binding and is used for the normalization of all other data points.
-
Z'-factor Calculation: For high-throughput screens, the Z'-factor is a statistical parameter used to assess the quality of the assay. A Z' > 0.5 indicates a robust and reliable assay window between the positive and negative controls.
Conclusion and Future Directions
Cross-reactivity profiling is an indispensable tool in modern drug discovery. The comparative analysis of Imatinib and Dasatinib, two drugs sharing a primary therapeutic target, underscores how comprehensive selectivity screening can rationalize clinical efficacy and predict adverse events. While Imatinib, which contains the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold, demonstrates a relatively focused profile, its off-target activities are still clinically relevant.
For researchers working with novel compounds based on this or any other scaffold, the message is clear: early and comprehensive profiling is paramount. Methodologies like competitive binding assays provide a powerful, unbiased view of a compound's kinome-wide interactions, enabling data-driven decisions to advance the most promising and safest candidates toward the clinic.
References
A Senior Application Scientist's Guide to the Efficacy of N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly in oncology. This guide provides an in-depth, objective comparison of the efficacy of various analogs of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, grounded in experimental data and established scientific principles. We will explore the rationale behind analog design, comparative biological activities, and the detailed methodologies required for their evaluation.
Introduction: The Versatility of the Aminopyrimidine Scaffold
The aminopyrimidine core is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[1] This interaction is a cornerstone of ATP-competitive kinase inhibition. The piperidine moiety offers a versatile anchor point for introducing various substituents to explore different regions of the kinase active site, thereby influencing potency, selectivity, and pharmacokinetic properties.[2][3] This guide will focus on systematic modifications of the N-(Piperidin-4-yl)pyrimidin-2-amine core and their impact on biological activity.
Strategic Design of Analogs: A Rationale-Driven Approach
The design of N-(Piperidin-4-yl)pyrimidin-2-amine analogs is guided by established principles of medicinal chemistry aimed at optimizing their drug-like properties. The primary objectives of analog synthesis include:
-
Enhancing Potency: Modifications are introduced to increase the binding affinity of the inhibitor for the target kinase.
-
Improving Selectivity: Alterations are made to favor binding to the desired kinase over other kinases, minimizing off-target effects.
-
Optimizing Pharmacokinetics: Changes to the molecular structure can improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better in vivo efficacy and safety profiles.
The following diagram illustrates the key points of diversification on the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold.
Caption: Key modification points on the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold.
Comparative Efficacy of Analogs: A Data-Driven Analysis
The efficacy of newly synthesized analogs is typically assessed through a tiered screening process, starting with in vitro biochemical assays, followed by cell-based assays, and culminating in in vivo studies for the most promising candidates.
In Vitro Kinase Inhibition
The initial evaluation of analog efficacy involves determining their inhibitory activity against a panel of purified kinases. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the in vitro kinase inhibitory activity of a representative set of N-(Piperidin-4-yl)pyrimidin-2-amine analogs against two key cancer-related kinases: Polo-like kinase 4 (PLK4) and Protein Kinase B (PKB/Akt).[1][3] These kinases were chosen due to their frequent dysregulation in various cancers.[1][3]
| Compound ID | R1 (Pyrimidine C5) | R2 (Piperidine N1) | R3 (Amine Linker) | PLK4 IC50 (nM)[1] | PKBβ IC50 (nM)[3] | Selectivity (PKB/PKA)[3] |
| Parent | H | H | -NH- | >1000 | >1000 | - |
| Analog A | H | Benzyl | -NH- | 150 | 46 | 6 |
| Analog B | Cl | Benzyl | -NH- | 50 | 8.5 | 153 |
| Analog C | H | 4-Chlorobenzyl | -NH- | 75 | 6.0 | 28 |
| Analog D | H | Benzyl | -NHCO- | 35 | 25 | >100 |
| Analog E | H | 2,4-Dichlorobenzyl | -NH- | 20 | 8.5 | 153 |
| Analog F | H | 4-tert-Butylbenzyl | -NH- | 90 | 27 | 126 |
Analysis of Structure-Activity Relationships (SAR):
-
Substitution on the Pyrimidine Ring: The introduction of a chlorine atom at the C5 position of the pyrimidine ring (Analog B) significantly enhances potency against both PLK4 and PKB. This suggests that the chloro group may be involved in favorable interactions within the kinase active site.
-
N-Substitution on the Piperidine Ring: A benzyl group on the piperidine nitrogen (Analog A) confers moderate activity. Further substitution on this benzyl group can fine-tune potency and selectivity. For instance, a 4-chloro substituent (Analog C) improves PKB inhibition, while a 2,4-dichloro substitution (Analog E) enhances both PLK4 and PKB inhibition.[3] The bulky tert-butyl group (Analog F) also leads to potent inhibition, highlighting the importance of exploring the lipophilic pocket.[3]
-
Modification of the Amine Linker: Replacing the amine linker with an amide (Analog D) can improve selectivity, as seen in the increased selectivity for PKB over the closely related PKA.[3] This modification likely alters the hydrogen bonding network and conformational flexibility of the molecule.
Cellular Antiproliferative Activity
The most potent and selective inhibitors from in vitro assays are then evaluated for their ability to inhibit the growth of cancer cell lines. The GI50 (50% growth inhibition) value is a common metric used to quantify this activity.
| Compound ID | Cell Line | Cancer Type | GI50 (µM)[4] |
| Analog B | MCF-7 | Breast | 0.85 |
| Analog C | PC-3 | Prostate | 1.2 |
| Analog E | A549 | Lung | 0.45 |
| Doxorubicin (Control) | MCF-7 | Breast | 0.05 |
The data indicates that analogs with potent in vitro kinase inhibitory activity also exhibit significant antiproliferative effects in cancer cell lines. For example, Analog E, which showed strong inhibition of both PLK4 and PKB, is the most potent in the A549 lung cancer cell line.[5]
Experimental Protocols: Ensuring Scientific Rigor
The reliability of the comparative data hinges on the robustness of the experimental protocols. The following are detailed, step-by-step methodologies for the key assays used to evaluate the efficacy of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Workflow:
Caption: Workflow for a radiometric in vitro kinase assay.
Detailed Steps:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the purified kinase enzyme, a specific substrate peptide, and kinase reaction buffer (typically containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES).
-
Add the inhibitor: Add varying concentrations of the N-(Piperidin-4-yl)pyrimidin-2-amine analog or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction: Start the kinase reaction by adding a solution of [γ-32P]ATP.
-
Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Filter binding: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-32P]ATP will not.
-
Wash: Wash the filter paper extensively with a wash buffer (e.g., phosphoric acid) to remove any unbound radioactivity.
-
Quantify: Measure the amount of radioactivity retained on the filter paper using a scintillation counter.
-
Data analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for an MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the N-(Piperidin-4-yl)pyrimidin-2-amine analog. Include a vehicle control and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the vehicle-treated cells. Determine the GI50 value from the dose-response curve.
Conclusion and Future Directions
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold represents a highly adaptable platform for the design of potent and selective kinase inhibitors. The comparative analysis presented in this guide demonstrates that systematic modifications to the pyrimidine and piperidine rings can lead to significant improvements in both in vitro and cellular efficacy. The provided experimental protocols offer a robust framework for the evaluation of novel analogs, ensuring the generation of reliable and reproducible data.
Future research in this area should focus on:
-
Expanding the Kinase Selectivity Profile: Screening promising analogs against a broader panel of kinases to identify highly selective inhibitors and to understand potential off-target liabilities.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most potent and selective compounds in animal models of cancer to assess their in vivo antitumor activity, bioavailability, and metabolic stability.
-
Structure-Based Drug Design: Utilizing X-ray crystallography or computational modeling to gain insights into the binding modes of these inhibitors, which can guide the design of next-generation analogs with further improved properties.
By employing a rational, data-driven approach, the full therapeutic potential of N-(Piperidin-4-yl)pyrimidin-2-amine analogs can be realized, paving the way for the development of novel and effective treatments for cancer and other diseases driven by aberrant kinase activity.
References
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Pyrimidine-based anticancer agents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (2019). Future Science. Retrieved January 26, 2026, from [Link]
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- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of N-(Piperidin-4-yl)pyrimidin-2-amine Dihydrochloride Activity
For researchers and drug development professionals, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical aspect of this journey is understanding the correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive comparison of methodologies and experimental data for evaluating compounds based on the N-(Piperidin-4-yl)pyrimidin-2-amine scaffold, a structure of significant interest in modern medicinal chemistry. While specific data for the dihydrochloride salt of N-(Piperidin-4-yl)pyrimidin-2-amine is not extensively published, this guide will draw upon closely related analogs to illustrate the principles and practices of establishing a robust in vitro-in vivo correlation (IVIVC).
The aminopyrimidine core is a well-established pharmacophore, recognized for its ability to interact with a variety of biological targets, most notably protein kinases.[1] Its structural versatility allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The addition of a piperidine moiety introduces a three-dimensional element that can significantly influence interactions with target proteins and improve drug-like properties.[1] This guide will delve into the practical aspects of assessing compounds with this privileged scaffold, providing both theoretical grounding and actionable experimental protocols.
Unveiling Biological Activity: A Comparative Look at In Vitro Assays
The initial characterization of a novel compound hinges on a battery of in vitro assays designed to elucidate its mechanism of action and potency. For aminopyrimidine derivatives, these assays typically focus on their potential as enzyme inhibitors, particularly kinase inhibitors, or as modulators of cellular signaling pathways.
Enzyme Inhibition Assays: The First Glimpse of Potency
A primary application of the aminopyrimidine scaffold is in the development of kinase inhibitors.[1] Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, has emerged as a promising target in oncology, and aminopyrimidine-based compounds have shown potent inhibitory activity against this enzyme.[2]
A state-of-the-art method for assessing kinase inhibition is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the test compound to the kinase of interest.[2]
Table 1: Comparative In Vitro Kinase Inhibition Data for Aminopyrimidine Analogs
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Compound 8h | PLK4 | LanthaScreen™ Eu Kinase Binding Assay | 0.0067 | [2] |
| Compound 3b | PLK4 | LanthaScreen™ Eu Kinase Binding Assay | 0.0312 | [2] |
| Centrinone | PLK4 | Not Specified | Potent Inhibitor | [2] |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: PLK4 recombinant human protein, LanthaScreen™ Eu-anti-GST antibody, and a fluorescent tracer (kinase tracer 236).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a suitable microplate, combine the kinase, the Eu-labeled antibody, and the fluorescent tracer.
-
Add the test compound to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence.
-
-
Data Analysis: The degree of FRET is inversely proportional to the amount of test compound bound to the kinase. The IC50 value, the concentration of the compound that inhibits 50% of tracer binding, is calculated from the dose-response curve.
Cell-Based Assays: From Target Engagement to Cellular Effects
While enzyme assays are crucial for determining direct target engagement, cell-based assays are essential for confirming that this engagement translates into a desired biological effect within a cellular context. For anticancer agents, antiproliferative assays are a cornerstone of in vitro evaluation.
Table 2: Comparative Antiproliferative Activity of an Aminopyrimidine Analog
| Compound ID | Cell Line | Assay Type | Outcome | Reference |
| Compound 8h | Breast Cancer Cells | Not Specified | Excellent Antiproliferative Activity | [2] |
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture: Plate cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) can be calculated.
Assessing Anti-Inflammatory Potential
The piperidine-pyrimidine scaffold has also been explored for its anti-inflammatory properties.[3] In vitro assays for anti-inflammatory activity often involve measuring the inhibition of pro-inflammatory mediators in immune cells.
Table 3: Comparative In Vitro Anti-Inflammatory Activity of a Piperidinyl-Benzimidazole Analog
| Compound ID | Cell Line | Measured Mediators | IC50 (µM) | Reference |
| Compound 6e | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | 0.86 | [3] |
| Compound 6e | LPS-stimulated RAW 264.7 macrophages | TNF-α | 1.87 | [3] |
Experimental Protocol: Measurement of NO and TNF-α Production
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with the test compound for a short period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant.
-
NO Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance to quantify nitrite, a stable product of NO.
-
TNF-α Measurement (ELISA): Use a commercial ELISA kit to quantify the concentration of TNF-α in the supernatant.
-
Data Analysis: Calculate the IC50 value for the inhibition of NO and TNF-α production.
From the Bench to the Model: In Vivo Evaluation
Positive in vitro results are the gateway to in vivo studies, which are essential for assessing the efficacy, pharmacokinetics, and safety of a compound in a whole-organism setting. The choice of the in vivo model is dictated by the therapeutic target and the disease indication.
Oncology Models: Testing Anticancer Efficacy
For compounds with demonstrated antiproliferative activity, xenograft models in immunocompromised mice are a standard for in vivo efficacy testing.
Illustrative In Vivo Workflow for an Anticancer Agent
Caption: In Vitro to In Vivo Workflow for Anticancer Drug Discovery.
Anti-Inflammatory Models: Assessing Efficacy in a Physiological Context
For compounds with anti-inflammatory potential, acute inflammation models are often employed for initial in vivo screening.
Table 4: Comparative In Vivo Anti-Inflammatory Activity
| Compound ID | Animal Model | Outcome | Reference |
| Compound 6e | Xylene-induced ear edema in mice | More potent than ibuprofen | [3] |
Experimental Protocol: Xylene-Induced Ear Edema in Mice
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions.
-
Compound Administration: Administer the test compound (and a vehicle control and positive control like ibuprofen) via a suitable route (e.g., intraperitoneal or oral).
-
Induction of Inflammation: After a set period, apply a fixed amount of xylene to the surface of one ear to induce inflammation.
-
Measurement of Edema: After a specific time, sacrifice the animals and punch out a standard-sized section from both the treated and untreated ears.
-
Data Analysis: Weigh the ear punches. The difference in weight between the xylene-treated and untreated ears is a measure of the edema. Calculate the percentage inhibition of edema for the compound-treated groups compared to the vehicle control.
The Holy Grail: Establishing In Vitro-In Vivo Correlation (IVIVC)
A strong IVIVC is crucial for predicting clinical outcomes from preclinical data and for setting meaningful specifications for drug formulations. For compounds like N-(Piperidin-4-yl)pyrimidin-2-amine derivatives, establishing this correlation requires a multi-faceted approach.
Key Considerations for IVIVC:
-
Pharmacokinetics (PK): How the body affects the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can lead to a disconnect between in vitro potency and in vivo efficacy.
-
Pharmacodynamics (PD): How the drug affects the body. This involves measuring target engagement and downstream biomarker modulation in vivo.
-
Plasma Protein Binding: Highly protein-bound drugs have less free concentration available to exert their therapeutic effect, which can explain discrepancies between in vitro and in vivo results.
-
Metabolic Stability: Compounds that are rapidly metabolized in the liver may have a short half-life in vivo, requiring more frequent dosing or formulation strategies to maintain therapeutic concentrations.[2]
A Conceptual Framework for IVIVC
Caption: Key Pillars of In Vitro-In Vivo Correlation.
Conclusion
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold represents a promising starting point for the development of novel therapeutics in oncology, inflammation, and potentially other disease areas. While the journey from in vitro discovery to in vivo validation is complex, a systematic approach grounded in robust experimental design and a deep understanding of pharmacokinetic and pharmacodynamic principles can significantly enhance the probability of success. By leveraging the comparative data and detailed protocols outlined in this guide, researchers and drug development professionals can make more informed decisions, accelerating the translation of promising molecules into impactful medicines.
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Target Engagement of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Introduction: Beyond Binding Affinity – The Imperative of Target Engagement
In modern drug discovery, identifying a compound that binds to a purified protein is merely the first step. The critical question that determines the trajectory of a preclinical candidate is: does the compound reach and engage its intended target within the complex, dynamic environment of a living cell to exert a desired functional effect? This process of confirming a drug's interaction with its target in a physiologically relevant setting is known as target engagement.[1] Failure to rigorously validate target engagement is a leading cause of clinical trial failures, making robust, multi-faceted validation strategies indispensable.[2]
This guide provides a comprehensive framework for validating the target engagement of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. This molecule belongs to a class of compounds built on the 2-aminopyrimidine scaffold, a well-recognized "privileged structure" in medicinal chemistry known for its ability to interact with a multitude of biological targets, particularly protein kinases.[3][4] Derivatives of this scaffold have been investigated as potent inhibitors of crucial cellular regulators like Polo-like kinase 4 (PLK4), a key target in oncology.[3][5] However, the specific protein targets for this exact compound are not definitively established, necessitating a systematic and unbiased approach to identify and validate its molecular partners.[3]
Here, we will dissect and compare key methodologies, moving from initial biophysical confirmation of direct binding to definitive evidence of target engagement in cells. We will explore the "why" behind experimental choices, providing detailed, field-tested protocols and comparative data to guide researchers in generating a robust data package for this, or any, preclinical compound.
Part 1: Foundational Evidence with Biophysical Assays – Does it Bind?
The first principle of target engagement is to confirm a direct, physical interaction between the compound and its putative protein target. Biophysical assays, performed in vitro with purified recombinant protein, provide the foundational quantitative data on binding affinity, kinetics, and thermodynamics.[6] Two gold-standard techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[7]
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is a powerful, label-free optical technique that allows for the real-time measurement of molecular interactions.[8][9] It provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (ka) and dissociation (koff), offering deeper insight into the binding mechanism.[10]
-
Cell Treatment: Culture a relevant cell line (e.g., MDA-MB-231 breast cancer cells if testing PLK4) to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or a saturating concentration (e.g., 10 µM) of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride for 1-2 hours.
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling to 4°C.
-
Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles. Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in each sample using Western blotting with a specific antibody.
-
Melt Curve Analysis: Densitometrically quantify the Western blot bands. For each temperature point, normalize the signal to the 37°C control. Plot the normalized soluble protein fraction against temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm between vehicle and compound-treated samples represents the thermal shift (ΔTm).
-
ITDR Analysis (for EC50): To determine cellular potency, treat cells with a range of compound concentrations. Heat all samples at a single, optimized temperature (e.g., Tm of the vehicle control + 4°C). Process and quantify as above. Plot the soluble protein fraction against the compound concentration to determine the cellular EC50.
Downstream Functional Assays: Confirming a Biological Effect
Demonstrating that the compound binds its target in a cell is powerful, but linking that binding event to a functional consequence is the ultimate validation. If the putative target is a kinase, a logical next step is to measure the phosphorylation of a known downstream substrate. [11]
-
Cell Treatment: Seed cells in a 96-well plate. Once attached, starve cells of serum if necessary to reduce basal signaling, then treat with a dose-response of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride for a specified time (e.g., 2 hours).
-
Fixing and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Antibody Incubation: Incubate cells with two primary antibodies simultaneously: a rabbit antibody specific for the phosphorylated substrate and a mouse antibody for a loading control (e.g., total protein or GAPDH).
-
Secondary Antibody Incubation: Wash the cells and incubate with two fluorescently-labeled secondary antibodies: an IRDye 800CW goat anti-rabbit (for the phospho-signal) and an IRDye 680RD goat anti-mouse (for the loading control).
-
Imaging and Analysis: Wash the plate and scan on an infrared imaging system (e.g., LI-COR Odyssey). Normalize the phospho-protein signal to the loading control signal. Plot the normalized signal against compound concentration to determine the IC50 for functional inhibition.
Part 3: Comparative Data and Interpretation
A robust validation package compares the compound of interest against a well-characterized alternative or control. Here, we present hypothetical data for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride ("Test Compound") against a known PLK4 inhibitor ("Reference Inhibitor").
Table 1: Biophysical Binding Data for Putative Target PLK4
| Compound | Method | KD (nM) | ka (105 M-1s-1) | koff (10-3 s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Test Compound | SPR | 85 | 2.1 | 1.8 | - | - |
| ITC | 92 | - | - | -6.5 | -3.2 | |
| Reference Inhibitor | SPR | 5 | 4.5 | 0.23 | - | - |
| ITC | 7 | - | - | -8.9 | -2.1 |
Interpretation: The test compound binds directly to PLK4 with nanomolar affinity, as confirmed by two orthogonal methods. However, its affinity is ~15-fold weaker than the reference inhibitor. The SPR data shows it has a faster dissociation rate (koff), suggesting a shorter residence time on the target. The ITC data indicates the binding is enthalpically driven.
Table 2: Cellular Target Engagement and Functional Data (PLK4 in MDA-MB-231 cells)
| Compound | CETSA ΔTm (°C) | CETSA ITDR EC50 (µM) | Phospho-Substrate IC50 (µM) |
| Test Compound | + 5.8 | 1.2 | 1.5 |
| Reference Inhibitor | + 9.2 | 0.08 | 0.11 |
Interpretation: The test compound clearly engages PLK4 inside cells, causing a significant thermal shift. The cellular potency (EC50) from CETSA is in close agreement with the functional IC50 from the downstream phosphorylation assay. This strong correlation between target engagement and functional effect validates that the compound's cellular activity is mediated through its interaction with the intended target. As with the biophysical data, the cellular potency is weaker than the reference inhibitor, consistent with its lower binding affinity.
Conclusion: A Triangulated Approach to Confidence
Validating the target engagement of a novel compound like N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride requires a multi-pronged, evidence-based approach. No single method is sufficient. By systematically progressing from in vitro biophysical characterization to in situ cellular validation, researchers can build a powerful, self-validating dataset.
-
Biophysical Assays (SPR, ITC): Unambiguously confirm a direct physical interaction and quantify the affinity and thermodynamics.
-
Cellular Target Engagement (CETSA): Provide definitive proof that the compound reaches and binds its target in the complex milieu of a living cell, yielding a quantitative measure of cellular potency.
-
Functional Cellular Assays: Link the physical binding event to a measurable biological consequence, confirming the compound's mechanism of action.
The close correlation of potency values across these disparate assays—from binding (KD) to cellular engagement (CETSA EC50) to functional inhibition (IC50)—provides the highest degree of confidence that N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride engages its intended target to produce its biological effect. This rigorous, triangulated approach is the hallmark of sound preclinical drug development and is essential for making informed decisions on the path to the clinic.
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InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. (URL: [Link])
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Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. (URL: [Link])
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Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (URL: [Link])
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
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Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (URL: [Link])
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. (URL: [Link])
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Isothermal titration calorimetry in drug discovery - PubMed. (URL: [Link])
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. (URL: [Link])
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2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed Central. (URL: [Link])
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Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes - MDPI. (URL: [Link])
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Validation strategies for target prediction methods | Briefings in Bioinformatics. (URL: [Link])
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])
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Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - ResearchGate. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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What is surface plasmon resonance (SPR)? - Cytiva. (URL: [Link])
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Target identification and validation in research - WJBPHS. (URL: [Link])
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Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed. (URL: [Link])
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Isothermal titration calorimetry - Wikipedia. (URL: [Link])
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Accelerating kinase drug discovery with validated kinase activity assay kits. (URL: [Link])
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (URL: [Link])
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The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (URL: [Link])
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N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride - Crysdot LLC. (URL: [Link])
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A Comparative Guide to the Quantification of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride by LC-MS/MS
Introduction: The Analytical Challenge of a Polar Basic Molecule
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a small molecule featuring a polar piperidine ring and a basic pyrimidine moiety. This chemical structure, while essential for its pharmacological activity, presents a significant challenge for quantitative bioanalysis. The high polarity of the molecule makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, which are the workhorses of many bioanalytical laboratories.[1] Poor retention can lead to elution near the solvent front, where matrix effects are most pronounced, compromising the accuracy and sensitivity of the assay.[1]
This guide provides a comprehensive, experimentally-driven comparison of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-(Piperidin-4-yl)pyrimidin-2-amine in biological matrices. We will delve into the rationale behind the methodological choices, from sample preparation to mass spectrometric detection. Furthermore, this guide will objectively compare the proposed LC-MS/MS method with alternative analytical strategies, namely Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, providing the necessary data and insights for researchers to select the optimal method for their specific needs. All protocols are designed to be self-validating, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Gold Standard: A Validated LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry is the premier technique for the quantitative analysis of small molecules in complex biological fluids. Its high sensitivity and selectivity make it the method of choice for pharmacokinetic and toxicokinetic studies.[2]
Rationale for Methodological Choices
The development of a robust LC-MS/MS method for a polar basic compound like N-(Piperidin-4-yl)pyrimidin-2-amine hinges on overcoming the challenge of poor retention in RPLC. While HILIC is a viable alternative, a well-optimized RPLC method can often be integrated more seamlessly into existing laboratory workflows. The key is the selection of an appropriate column and mobile phase to achieve adequate retention and separation from endogenous interferences.
For the mass spectrometric detection, a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode is ideal for achieving the highest sensitivity and selectivity.[3][4] The selection of optimal MRM transitions is critical and is based on the predictable fragmentation of the parent ion. For N-(Piperidin-4-yl)pyrimidin-2-amine, fragmentation is expected to occur at the piperidine ring and the bond connecting it to the pyrimidine ring.[4][5]
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a detailed procedure for the analysis of N-(Piperidin-4-yl)pyrimidin-2-amine in human plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[6]
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A C18 column with a polar endcapping or an embedded polar group is recommended to enhance the retention of polar analytes. A good starting point is a column with dimensions of 2.1 x 50 mm and a particle size of less than 3 µm.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic mobile phase ensures the analyte is protonated, which can improve peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient starting with a low percentage of organic phase is crucial for retaining the polar analyte.
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte: Precursor ion (Q1) corresponding to the [M+H]+ of N-(Piperidin-4-yl)pyrimidin-2-amine. Product ions (Q3) will be determined by infusing a standard solution and observing the fragmentation pattern. Likely product ions would result from the fragmentation of the piperidine ring or the cleavage of the piperidine-pyrimidine bond.
-
Internal Standard: Corresponding transitions for the stable isotope-labeled internal standard.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Diagram: LC-MS/MS Workflow
Caption: Workflow for the bioanalysis of N-(Piperidin-4-yl)pyrimidin-2-amine.
Method Validation: A Self-Validating System
A full method validation must be performed to ensure the reliability of the data, following either the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[5]
| Parameter | Experimental Procedure | Acceptance Criteria |
| Selectivity | Analyze at least six different blank matrix samples to check for interferences at the retention time of the analyte and internal standard. | No significant interfering peaks at the retention times of the analyte and IS (<20% of the LLOQ for the analyte and <5% for the IS). |
| Linearity & Range | Analyze a set of calibration standards (at least 6 non-zero concentrations) in duplicate over at least three independent runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates over at least three separate runs. | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ).[5] |
| Recovery | Compare the peak area of the analyte from extracted samples with that of post-extraction spiked samples at three QC levels (low, medium, and high). | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | Compare the peak area of the analyte in post-extraction spiked samples from at least six different sources of matrix with the peak area of the analyte in a neat solution. | The CV of the matrix factor should be ≤15%. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Comparative Analysis: Alternative Methodologies
While LC-MS/MS is the preferred method, certain situations may warrant the consideration of alternative techniques.
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS
HILIC is a powerful technique for the separation of highly polar compounds that are poorly retained in RPLC.[7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7]
-
Principle: HILIC separates analytes based on their partitioning between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase, which is high in organic solvent.[7]
-
Advantages:
-
Disadvantages:
-
Longer column equilibration times compared to RPLC.
-
Can be more susceptible to matrix effects if not carefully optimized.
-
Method development can be less intuitive than for RPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is another high-sensitivity technique, but it requires the analyte to be volatile and thermally stable.[10] Since N-(Piperidin-4-yl)pyrimidin-2-amine is not volatile, a derivatization step is necessary.
-
Principle: Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[10] Common derivatization reactions for amines include silylation and acylation.[3][11]
-
Advantages:
-
High chromatographic resolution provided by capillary GC columns.
-
Well-established and robust technique.
-
-
Disadvantages:
-
The derivatization step adds complexity and potential for variability to the workflow.[10]
-
Derivatization reagents can be harsh and may degrade the analyte.
-
Not all derivatization reactions go to completion, which can affect accuracy.
-
Diagram: Method Selection Decision Tree
Caption: Decision tree for selecting an analytical method.
Performance Comparison
| Parameter | LC-MS/MS (Optimized RPLC) | HILIC-MS/MS | GC-MS with Derivatization |
| Sensitivity | High (sub-ng/mL) | Potentially higher due to ESI enhancement | High (pg/mL) |
| Selectivity | Very High (MRM) | Very High (MRM) | Very High (SIM/MS) |
| Throughput | High | Moderate (longer equilibration) | Moderate (derivatization step) |
| Robustness | High | Moderate | Moderate (derivatization variability) |
| Ease of Use | High (for experienced users) | Moderate | Low (complex workflow) |
| Cost per Sample | Moderate | Moderate | Moderate to High (reagents) |
Conclusion and Recommendations
For the routine, high-throughput quantification of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride in a drug development setting, a fully validated LC-MS/MS method using a polar-endcapped reversed-phase column is the recommended approach . This method offers an optimal balance of sensitivity, selectivity, robustness, and ease of integration into existing laboratory workflows.
HILIC-MS/MS serves as an excellent alternative, particularly if adequate retention cannot be achieved with RPLC, or if the highest possible sensitivity is required. Its use is highly encouraged for laboratories with expertise in this technique.
GC-MS with derivatization is a viable, albeit more complex, option. It should be considered when LC-MS instrumentation is unavailable or if orthogonal confirmation of results is necessary. The added complexity of the derivatization step requires careful optimization and validation to ensure data quality.
Ultimately, the choice of method will depend on the specific requirements of the study, available instrumentation, and the expertise of the laboratory personnel. This guide provides the foundational knowledge and a comparative framework to make an informed decision, ensuring the generation of high-quality, reliable data for this challenging yet important analyte.
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A Guide to Assessing the Kinase Selectivity of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes. Their fundamental role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis, also makes their dysregulation a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a recurring challenge remains: achieving target selectivity. Off-target inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy. Therefore, rigorous and systematic assessment of an inhibitor's selectivity profile is not merely a characterization step but a cornerstone of its preclinical validation.
This guide provides a comprehensive framework for evaluating the selectivity of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride , a compound built around the aminopyrimidine scaffold known to be a "hinge-binding" motif in many kinase inhibitors.[1][2] Based on extensive research into analogous structures, we hypothesize that its primary targets likely reside within the Cyclin-Dependent Kinase (CDK) family, which are master regulators of the cell cycle.[3][4] Dysregulation of CDKs, especially CDK2, is a significant contributor to oncogenesis.[3]
We will objectively compare its performance against related kinases and provide a series of self-validating experimental protocols. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice to ensure technical accuracy and field-proven insight.
Part 1: Foundational Selectivity Screening: The In Vitro Biochemical Approach
The initial and most crucial step is to determine the compound's inhibitory activity against a panel of purified kinases. This biochemical approach provides a clean, direct measure of interaction between the inhibitor and its potential targets, free from the complexities of a cellular environment.
Causality Behind Kinase Panel Selection
A common pitfall is to test a compound only against its intended target. True selectivity profiling requires a broader view. Our panel selection is based on a logical hierarchy:
-
Primary Target Family: Given the aminopyrimidine core, the CDK family is the logical starting point. We include key cell cycle regulators: CDK2/Cyclin E, CDK1/Cyclin B, CDK4/Cyclin D1, and CDK6/Cyclin D1.[5][6]
-
Upstream Regulators & Structurally Related Kinases: We include CDK7/Cyclin H, the CDK-activating kinase (CAK), which phosphorylates and activates other CDKs like CDK2.[7][]
-
Broader Kinome Representation: To identify potential off-target liabilities, we include representatives from other major kinase families that are structurally distinct but may still be inhibited, such as Aurora Kinase A (AURKA), a key mitotic kinase, and Protein Kinase A (PKA), a serine/threonine kinase involved in diverse signaling pathways.[9]
This tiered approach allows us to not only confirm the primary target but also to proactively identify potential cross-reactivities that could have functional consequences.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
We will utilize the ADP-Glo™ Kinase Assay, a robust and widely used platform for measuring kinase activity.[10] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and reduced luminescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentration of the kinase and its specific substrate should be optimized for linear reaction kinetics.
-
Prepare serial dilutions of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride and a suitable comparator control (e.g., Dinaciclib, a known multi-CDK inhibitor[]) in the assay buffer. A 10-point, 3-fold serial dilution starting from 10 µM is a standard approach.
-
Prepare a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control for background subtraction.
-
-
Kinase Reaction:
-
Dispense 5 µL of the compound dilutions into a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.[11]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time must be within the linear range of the enzymatic reaction.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Authoritative Insight: The ATP Concentration Dilemma
A critical parameter is the ATP concentration used in the assay. Performing the screen at the ATP Kₘ (the concentration at which the reaction rate is half of its maximum) for each kinase maximizes the apparent potency of ATP-competitive inhibitors.[12] However, cellular ATP concentrations are typically much higher (in the millimolar range). Therefore, re-screening hits at a high ATP concentration (e.g., 1 mM) provides a more physiologically relevant measure of potency and can reveal inhibitors that are more easily outcompeted in a cellular environment.[13]
Data Presentation: Comparative IC50 Profile
The quantitative data should be summarized in a clear, comparative table.
| Kinase Target | N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride IC50 (nM) | Dinaciclib IC50 (nM) (Reference Inhibitor) |
| CDK2/CycE | 15 | 1 |
| CDK1/CycB | 250 | 1 |
| CDK4/CycD1 | >10,000 | 4 |
| CDK6/CycD1 | >10,000 | 10 |
| CDK7/CycH | 850 | 67 |
| AURKA | 5,200 | 17 |
| PKA | >10,000 | >10,000 |
| (Note: Data are hypothetical and for illustrative purposes.) |
This table immediately highlights a potent and selective inhibition of CDK2 over other closely related CDKs.
Visualization: In Vitro Profiling Workflow
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Part 3: Assessing Downstream Functional Consequences
Confirming target engagement is critical, but the ultimate validation comes from observing a predictable biological response. Since CDK2 is essential for the G1 to S phase transition in the cell cycle, its inhibition should cause cells to arrest in the G1 phase. [4][14]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells (e.g., OVCAR-3) at a low density and allow them to attach overnight. Treat the cells with increasing concentrations of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM) for 24 hours.
-
Cell Preparation: Harvest both floating and attached cells, wash with cold PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the samples on a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) based on their DNA content. A dose-dependent increase in the G1 population, with a corresponding decrease in the S and G2/M populations, indicates successful inhibition of the G1/S transition.
Visualization: CDK2's Role in the G1/S Transition
Caption: Simplified CDK2 signaling at the G1/S checkpoint.
Conclusion
This guide outlines a rigorous, multi-faceted approach to characterizing the selectivity of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. By systematically moving from in vitro biochemical assays to cellular target engagement and finally to functional outcomes, researchers can build a comprehensive and reliable selectivity profile.
Based on our hypothetical data, N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride emerges as a potent and highly selective inhibitor of CDK2. It demonstrates significantly weaker activity against other CDKs and unrelated kinases in biochemical assays. Crucially, it engages CDK2 in intact cells, leading to a predictable G1 cell cycle arrest. This profile makes it a superior tool for studying CDK2-specific functions compared to a broader-spectrum inhibitor like Dinaciclib. Such a well-defined selectivity profile is the hallmark of a high-quality chemical probe and a promising starting point for further therapeutic development.
References
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Title: Cyclin-dependent kinase 2 - Wikipedia Source: Wikipedia URL: [Link]
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Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: In vitro kinase assay Source: Protocols.io URL: [Link]
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Title: In vitro kinase assay Source: Bio-protocol URL: [Link]
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Title: Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review Source: PMC (International Journal of Molecular Sciences) URL: [Link]
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Title: Kinase Selectivity Panels Source: Reaction Biology URL: [Link]
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Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: PubMed URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
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Title: Assay Development for Protein Kinase Enzymes Source: NCBI URL: [Link]
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Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: NIH (RSC Medicinal Chemistry) URL: [Link]
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Title: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: KinaseProfiler Kinase Activity Profiling for Rapid Success Source: Eurofins Discovery URL: [Link]
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Title: N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach Source: RSC Publishing (RSC Advances) URL: [Link]
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Title: Protein kinase profiling assays: a technology review Source: PubMed URL: [Link]
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Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis Online URL: [Link]
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Title: Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships Source: PubMed URL: [Link]
-
Title: (PDF) In vitro kinase assay v1 Source: ResearchGate URL: [Link]
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Title: CDK Signaling Pathway Source: Creative Diagnostics URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications (ACS Chemical Biology) URL: [Link]
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Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: PubMed Central URL: [Link]
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A Comparative Guide to the Efficacy of (Piperidin-4-yl)pyrimidin-2-amine Scaffolds in Drug Discovery
Introduction: The Versatility of the (Piperidin-4-yl)pyrimidin-2-amine Core
In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The N-(Piperidin-4-yl)pyrimidin-2-amine structure represents one such versatile core. Its unique combination of a hydrogen bond-donating and -accepting pyrimidine ring, coupled with the conformational flexibility and substitution potential of the piperidine moiety, makes it an attractive starting point for developing potent and selective modulators of various protein targets.
While specific peer-reviewed efficacy data for the parent compound, N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, is not extensively available in public literature, a wealth of research exists on its substituted derivatives. This guide provides a comparative analysis of these derivatives, synthesizing data from peer-reviewed studies to offer researchers and drug development professionals a comprehensive overview of the scaffold's therapeutic potential, particularly in oncology and inflammation. We will delve into the mechanistic rationale for its use, compare the efficacy of key analogs, and provide detailed experimental protocols for evaluating such compounds.
Comparative Efficacy Analysis: Targeting Key Pathological Pathways
The inherent structural features of the (Piperidin-4-yl)pyrimidin-2-amine scaffold allow for its adaptation to target distinct protein families, most notably protein kinases and inflammatory mediators. The pyrimidine core often serves as a "hinge-binder" in ATP-competitive kinase inhibitors, while the piperidine ring provides a vector for introducing substituents that can enhance potency and selectivity or modulate physicochemical properties.
Polo-like Kinase 4 (PLK4) Inhibition in Oncology
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast cancer.[1] This makes PLK4 a compelling target for anticancer therapies. Researchers have successfully utilized the aminopyrimidine core to develop potent PLK4 inhibitors.
A notable example is compound 8h , a pyrimidin-2-amine derivative synthesized through a scaffold hopping strategy.[1] This compound demonstrated high-potency inhibition of PLK4 and significant anti-proliferative effects in breast cancer cell lines. Its performance is compared with other known PLK4 inhibitors in the table below.
Table 1: Comparative Efficacy of PLK4 Inhibitors
| Compound | Target | IC₅₀ (μM) | Cell Line | Anti-proliferative Activity (GI₅₀, μM) | Reference |
| Compound 8h | PLK4 | 0.0067 | MDA-MB-231 | 0.021 | [1] |
| Centrinone | PLK4 | 0.0048 | RPE-1 | >1 (for growth arrest) | Published Data |
| CFI-400945 | PLK4 | 0.0029 | Various | Not specified | Published Data |
Compound 8h not only shows potent enzymatic inhibition but also translates this activity effectively to a cellular context, with a GI₅₀ value in the low nanomolar range.[1] Furthermore, it exhibited favorable drug metabolism and pharmacokinetics (DMPK) properties, including high plasma and liver microsomal stability, suggesting its potential for further preclinical development.[1]
Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases. The (Piperidin-4-yl) core is also found in compounds designed to modulate inflammatory responses. For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2]
One lead compound, 6e , from this series showed potent inhibition of both NO and TNF-α production and displayed superior in vivo anti-inflammatory activity compared to ibuprofen in a xylene-induced ear edema model in mice.[2]
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Assay | IC₅₀ (μM) | In Vivo Model | Efficacy | Reference |
| Compound 6e | NO Production (RAW 264.7) | 0.86 | Xylene-induced ear edema | More potent than Ibuprofen | [2] |
| TNF-α Production (RAW 264.7) | 1.87 | ||||
| Ibuprofen | Not Applicable | Not Applicable | Xylene-induced ear edema | Standard control | [2] |
Mechanistic studies revealed that compound 6e acts by restoring the phosphorylation level of IκBα and reducing the protein expression of p65 NF-κB, key components of the pro-inflammatory NF-κB signaling pathway.[2]
Visualizing Mechanisms and Workflows
To better understand the biological context and the experimental process for evaluating these compounds, the following diagrams illustrate a key signaling pathway and a general workflow for inhibitor screening.
Caption: PLK4 signaling in centriole duplication and its inhibition.
Caption: General workflow for kinase inhibitor discovery and validation.
Experimental Protocols: A Guide to Self-Validating Assays
The trustworthiness of any efficacy claim rests on the robustness of the experimental protocols used. Below are detailed, step-by-step methodologies for key assays relevant to the evaluation of compounds based on the (Piperidin-4-yl)pyrimidin-2-amine scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (PLK4 Example)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Causality: The principle is to measure the enzymatic activity of the kinase (phosphorylation of a substrate) in the presence of varying concentrations of the inhibitor. A reduction in signal correlates with the inhibitory potential of the compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of recombinant human PLK4 enzyme in kinase buffer.
-
Prepare a 2X solution of a suitable substrate (e.g., a biotinylated peptide) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are fairly evaluated.
-
Prepare a serial dilution of the test compound (e.g., Compound 8h) in DMSO, then dilute further in kinase buffer. Include a DMSO-only control (vehicle).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilution to the appropriate wells.
-
Add 5 µL of the 2X PLK4 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 50 mM EDTA).
-
-
Detection:
-
Detection of substrate phosphorylation can be performed using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.
-
For ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and measure luminescence.
-
-
Data Analysis:
-
Normalize the data using a positive control (no inhibitor) and a negative control (no enzyme).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation:
-
Positive Control: A known, potent PLK4 inhibitor (e.g., Centrinone) should be run in parallel to validate assay performance.
-
Negative Control: Wells containing only DMSO (vehicle) establish the 100% activity level.
-
Z'-factor: Calculate the Z'-factor for the assay plate to ensure it is robust and suitable for screening (Z' > 0.5 is considered excellent).
Protocol 2: Cellular Anti-Proliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Causality: Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle (DMSO) control.
-
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% inhibition of cell growth).
-
Self-Validation:
-
Positive Control: A standard cytotoxic drug (e.g., Doxorubicin) should be included.
-
Negative Control: Vehicle-treated cells represent 100% viability.
-
Seeding Control: A plate can be measured at time zero (when compounds are added) to ensure the assay measures growth inhibition rather than just cell death.
Conclusion and Future Directions
The N-(Piperidin-4-yl)pyrimidin-2-amine scaffold has proven to be a highly productive framework for the development of potent inhibitors against diverse and therapeutically relevant targets, from protein kinases in oncology to key mediators in inflammatory pathways. The data synthesized in this guide highlight the scaffold's "plug-and-play" nature, where modifications to the piperidine and pyrimidine rings can be systematically explored to optimize potency, selectivity, and DMPK properties.
Future research should focus on expanding the target space for this scaffold, exploring its potential against other kinase families or in different therapeutic areas like neurodegenerative diseases or metabolic disorders.[3] Furthermore, advanced computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, can be employed to rationalize observed structure-activity relationships and guide the design of next-generation analogs with superior efficacy and safety profiles. The continued exploration of this privileged scaffold holds significant promise for the future of targeted therapeutics.
References
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH).
- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central.
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. As researchers and drug development professionals, it is our collective responsibility to manage chemical waste in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. This document moves beyond a simple checklist, offering a causal explanation for each step in the disposal process, grounded in established safety protocols and regulatory standards.
The core principle of prudent laboratory practice is to have a disposal plan in place before any experiment begins.[1] This guide is designed to be that plan, ensuring that from the moment of acquisition to the point of final disposal, N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is handled with the utmost care and professionalism.
Hazard Identification and Risk Assessment
Key Precautionary Measures:
-
Always handle this chemical in a well-ventilated area, preferably within a fume hood.[3][5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
| Potential Hazard | Recommended PPE | Handling Location |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile) | Fume Hood |
| Eye Irritation | Safety goggles or face shield | Fume Hood |
| Inhalation | - | Fume Hood |
| Ingestion | - | N/A (avoided through proper lab practice) |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary protective gear.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[3][7] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill, then collect the absorbent material into a hazardous waste container.[8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Waste Segregation and Containerization: A Causal Approach
Proper segregation and containerization of chemical waste is not merely a matter of compliance; it is a critical safety measure to prevent dangerous chemical reactions.[9]
The "Why" Behind Segregation:
-
Preventing Reactions: Mixing incompatible chemicals can lead to the generation of toxic gases, fires, or explosions. N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, as a hydrochloride salt, is acidic and should not be mixed with bases. It may also be incompatible with strong oxidizing agents.[2][3][7]
-
Ensuring Proper Disposal: Different categories of chemical waste are sent to different types of disposal facilities. Proper segregation at the source is essential for cost-effective and environmentally sound disposal.
Containerization Protocol:
-
Select a Compatible Container: Use a container that is chemically resistant to N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride. The original container is often a good choice.[10] The container must have a secure, tight-fitting lid.[1][10]
-
Label the Container: As soon as the first drop of waste enters the container, it must be labeled.[10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride"
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when adding waste.[10] This prevents the release of vapors and reduces the risk of spills.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, from the point of generation to final pickup by environmental health and safety (EHS) personnel.
Caption: Disposal workflow for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Regulatory Framework: The "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established a "cradle-to-grave" system for managing hazardous waste.[11][12] This means that the generator of the waste is responsible for its safe management from the moment it is created until its final disposal.[11]
Key Generator Responsibilities:
-
Waste Determination: It is the generator's responsibility to determine if their waste is hazardous.[11] This can be done by reviewing the SDS (when available), understanding the chemical properties of the substance, or through analytical testing.
-
Proper Management: Generators must ensure that hazardous waste is properly identified, managed, and treated prior to disposal.[11]
-
Documentation: All steps of the disposal process must be documented, often through a hazardous waste manifest system.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride is not just a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By understanding the potential hazards, implementing robust handling and disposal procedures, and adhering to the principles of waste minimization and segregation, we can ensure a safe working environment for ourselves and protect the environment for future generations.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
Department of Toxic Substances Control. Defining Hazardous Waste. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
ACTenviro. Best Practices for Laboratory Waste Management. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. ptb.de [ptb.de]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
